molecular formula C27H28FN3O2 B609167 ML399

ML399

Cat. No.: B609167
M. Wt: 445.5 g/mol
InChI Key: YLADDJNCJBCBJE-HHHXNRCGSA-N
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Description

ML399 is an inhibitor of the menin--​MLL interaction. It acts by demonstrating strong and selective effects in MLL leukemia cells and validating specific mechanism of action.

Properties

Molecular Formula

C27H28FN3O2

Molecular Weight

445.5 g/mol

IUPAC Name

4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile

InChI

InChI=1S/C27H28FN3O2/c28-24-6-3-5-23(19-24)27(32,26-7-1-2-14-30-26)22-12-16-31(17-13-22)15-4-18-33-25-10-8-21(20-29)9-11-25/h1-3,5-11,14,19,22,32H,4,12-13,15-18H2/t27-/m1/s1

InChI Key

YLADDJNCJBCBJE-HHHXNRCGSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ML399;  ML-399;  ML 399;  VU0516340;  VU-0516340;  VU 0516340; 

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of ML399: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML399 is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between menin and the Mixed Lineage Leukemia (MLL) protein.[1][2] Developed as a second-generation chemical probe, this compound offers improved potency and drug-like properties for the investigation of MLL-rearranged leukemias.[3] This document provides an in-depth technical overview of the mechanism of action of this compound, including its molecular target, binding interactions, downstream signaling effects, and cellular activity. Detailed experimental methodologies for key assays and a summary of its quantitative data are also presented.

Core Mechanism of Action: Disruption of the Menin-MLL Interaction

This compound functions by directly binding to the menin protein and competitively inhibiting its interaction with MLL.[1] In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes results in the production of oncogenic MLL fusion proteins. The leukemogenic activity of these fusion proteins is critically dependent on their interaction with menin, a scaffold protein that plays a crucial role in gene expression and cell signaling.[3] By disrupting this essential interaction, this compound effectively abrogates the oncogenic function of MLL fusion proteins.

Molecular Target: The MLL Binding Pocket on Menin

The direct molecular target of this compound is the menin protein. Menin possesses a large central cavity that serves as the binding site for MLL.[4][5] Structural studies have revealed that small-molecule inhibitors, including those of the piperidine class to which this compound belongs, occupy this pocket and mimic the key interactions of MLL with menin.[3]

Binding Mode and Key Interactions

While a crystal structure of this compound in complex with menin is not publicly available, information from the development of this probe and related compounds sheds light on its binding mode. This compound belongs to a piperidine class of menin-MLL inhibitors. A key feature of this class is its engagement in a hydrogen bond with the tryptophan 341 (Trp341) residue within the MLL binding pocket of menin.[3] This interaction is a distinguishing feature compared to some other classes of menin-MLL inhibitors and contributes to its potent inhibitory activity.[3]

Downstream Signaling Pathways

The inhibition of the menin-MLL interaction by this compound initiates a cascade of downstream effects that ultimately lead to the suppression of the leukemic phenotype.

Downregulation of HOXA9 and MEIS1

The menin-MLL complex is essential for the transcriptional upregulation of key downstream target genes, most notably HOXA9 and MEIS1. These genes are critical for the maintenance of the leukemic state in MLL-rearranged leukemias. By disrupting the menin-MLL interaction, this compound leads to a significant reduction in the expression of both HOXA9 and MEIS1, thereby inhibiting the oncogenic program driven by MLL fusion proteins.

Menin_MLL_Signaling cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA (HOXA9/MEIS1 promoters) MLL_fusion->DNA Binds to HOXA9_MEIS1 HOXA9/MEIS1 Transcription DNA->HOXA9_MEIS1 Activates Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis Drives This compound This compound This compound->Menin Inhibits

Figure 1: Simplified signaling pathway of Menin-MLL and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Parameter Value Assay Reference
IC5090 nMFluorescence Polarization[6]
GI50 (MLL-AF9 cells)~4 µMMTT Cell Viability Assay[3]
Solubility (PBS, pH 7.4)86.9 ± 8.2 µMHPLC[3]
Stability (PBS, 24h)98.6% remainingLC-MS[3]
Stability (PBS, 48h)96.1% remainingLC-MS[3]

Table 1: In vitro activity and physicochemical properties of this compound.

Experimental Protocols

The following are representative protocols for the key assays used in the characterization of this compound.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay quantitatively measures the ability of a compound to inhibit the interaction between menin and a fluorescently labeled MLL-derived peptide.

Workflow:

FP_Assay_Workflow start Start: Prepare Reagents prepare_menin Recombinant Menin Protein start->prepare_menin prepare_peptide Fluorescently-labeled MLL peptide start->prepare_peptide prepare_inhibitor This compound (serial dilutions) start->prepare_inhibitor incubate Incubate Menin, Peptide, and this compound in assay buffer prepare_menin->incubate prepare_peptide->incubate prepare_inhibitor->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze Calculate IC50 value measure_fp->analyze end End analyze->end

Figure 2: Workflow for the Fluorescence Polarization assay.

Methodology:

  • Reagents:

    • Recombinant full-length human menin protein.

    • A fluorescein-labeled peptide derived from the menin-binding motif of MLL (e.g., FLSN-MLL).

    • Assay Buffer (e.g., PBS with 0.01% Tween-20).

    • This compound dissolved in DMSO, with serial dilutions prepared.

  • Procedure:

    • In a 384-well plate, combine the menin protein and the fluorescently labeled MLL peptide at optimized concentrations.

    • Add this compound at various concentrations to the wells. Include DMSO-only wells as a negative control (100% binding) and wells with only the labeled peptide as a positive control (0% binding).

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of this compound.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

MTT Cell Viability Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of leukemia cells, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Culture:

    • Culture MLL-rearranged leukemia cells (e.g., MLL-AF9) in appropriate media and conditions.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density.

    • Treat the cells with serial dilutions of this compound. Include a DMSO-only control.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance values are proportional to the number of viable cells.

    • The GI50 (concentration for 50% growth inhibition) is calculated by plotting the percentage of cell viability against the concentration of this compound.

In Vivo Studies and Off-Target Profile

This compound was designed as a probe for in vivo studies, possessing excellent solubility and stability.[3] However, detailed public reports of its in vivo efficacy and pharmacokinetic profile are limited.

An off-target pharmacology screen of this compound against a panel of 68 GPCRs, ion channels, and transporters at a concentration of 10 µM revealed 16 significant activities.[3] The specific identities of these off-targets are not detailed in the available public reports, and further investigation would be required to fully characterize the selectivity profile of this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological consequences of inhibiting the menin-MLL interaction. Its mechanism of action is well-defined, involving the direct disruption of this critical protein-protein interaction, leading to the downregulation of key oncogenic transcription factors and subsequent inhibition of leukemia cell growth. The availability of quantitative data and established experimental protocols facilitates its use in further research aimed at validating the menin-MLL axis as a therapeutic target in MLL-rearranged leukemias. Further studies are warranted to fully elucidate its in vivo efficacy and off-target profile.

References

ML399: A Potent Inhibitor of the Menin-MLL Protein-Protein Interaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of ML399, a second-generation small molecule inhibitor targeting the critical protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins. The menin-MLL interaction is an essential driver for the leukemogenic activity of MLL fusion proteins, making it a compelling therapeutic target for acute leukemias with MLL gene rearrangements.[1][2][3] this compound serves as a valuable chemical probe for elucidating the biology of MLL-rearranged leukemias and represents a significant step forward in the development of targeted therapies for these aggressive cancers.[4]

The Menin-MLL Interaction in Leukemia

Chromosomal translocations involving the MLL gene are a hallmark of aggressive acute myeloid and lymphoid leukemias in both children and adults.[5] These translocations generate oncogenic MLL fusion proteins that are dependent on a direct interaction with the nuclear protein menin for their leukemogenic activity.[1][3] Menin acts as a scaffold protein, tethering MLL fusion proteins to chromatin and enabling the aberrant expression of target genes, such as HOXA9 and MEIS1, which in turn drives leukemic transformation and blocks hematopoietic differentiation.[1][2][6] The N-terminal portion of MLL, which is retained in all MLL fusion proteins, contains the menin-binding motifs, making this interaction a constant feature across different MLL-rearranged leukemias.[1][3] Genetic disruption of the menin-MLL interaction abrogates the oncogenic potential of MLL fusion proteins, validating this PPI as a prime therapeutic target.[1][7]

This compound: A Second-Generation Menin-MLL Inhibitor

This compound was developed as a second-generation probe to improve upon the first-generation menin-MLL inhibitor, ML227.[4] While ML227 demonstrated the feasibility of targeting this PPI, it was limited by metabolic instability and off-target activities.[4] this compound was engineered through a structure-based design approach to exhibit enhanced potency, improved pharmacokinetic properties, and greater potential for in vivo studies.[4] It is a potent, cell-penetrant inhibitor that can be used to study MLL-fusion-mediated leukemogenesis and other menin-dependent pathways.[4]

Mechanism of Action

This compound functions by competitively binding to a pocket on the surface of the menin protein that is normally occupied by the N-terminus of MLL. By occupying this site, this compound directly blocks the physical interaction between menin and MLL fusion proteins. This disruption prevents the recruitment of the MLL fusion complex to target gene promoters, leading to the downregulation of key leukemogenic genes like HOXA9 and MEIS1.[6][8][9] This, in turn, inhibits the proliferation of MLL-rearranged leukemia cells and can induce their differentiation.[8]

cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Action of this compound MLL_WT Wild-Type MLL Menin_WT Menin MLL_WT->Menin_WT interacts with Target_Genes_WT HOX Genes, etc. Menin_WT->Target_Genes_WT recruits to Differentiation Normal Hematopoietic Differentiation Target_Genes_WT->Differentiation promotes MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin_Leuk Menin MLL_Fusion->Menin_Leuk interacts with Target_Genes_Leuk HOXA9, MEIS1 Menin_Leuk->Target_Genes_Leuk recruits to Leukemia Leukemic Proliferation & Blocked Differentiation Target_Genes_Leuk->Leukemia drives This compound This compound Menin_Inhib Menin This compound->Menin_Inhib binds to MLL_Fusion_Inhib MLL Fusion Protein Menin_Inhib->MLL_Fusion_Inhib X Block Interaction Blocked

Caption: Menin-MLL signaling in normal and leukemic cells and this compound's inhibitory action.

Quantitative Data for this compound

The following tables summarize the key quantitative metrics reported for this compound.

Table 1: Cellular Activity of this compound

Cell Line MLL Fusion Assay Type Parameter Value Reference

| MLL-AF9 | MLL-AF9 | MTT | GI₅₀ | ~4 µM |[4] |

Table 2: Physicochemical Properties of this compound

Property Condition Value Reference
Solubility PBS (pH 7.4) 86.9 ± 8.2 µM [4]
Stability PBS (Room Temp) 98.6% remaining after 24h [4]

| Stability | PBS (Room Temp) | 96.1% remaining after 48h |[4] |

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below.

This biochemical assay is used to quantify the inhibitory potency of compounds like this compound on the menin-MLL protein-protein interaction.

Principle: The assay measures the change in the polarization of fluorescently labeled MLL peptide upon binding to the much larger menin protein. Small, unbound fluorescent peptides tumble rapidly in solution, leading to low polarization. When bound to menin, the tumbling slows, and polarization increases. An inhibitor that disrupts this interaction will cause a decrease in polarization.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, 0.5 mg/mL bovine gamma globulin).[10]

    • Menin Protein: Recombinantly express and purify human menin protein. Dilute to the desired final concentration (e.g., 12 nM) in assay buffer.[11]

    • Fluorescent MLL Peptide: Synthesize a peptide corresponding to a menin-binding region of MLL (e.g., MBM1) and label it with a fluorophore (e.g., FITC or TAMRA).[3][11] Dilute to the desired final concentration (e.g., 4 nM) in assay buffer.[11]

    • This compound (or test compound): Prepare a serial dilution of the compound in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure (384-well format):

    • Dispense 10 µL of the test compound dilution into black, non-binding surface 384-well plates.[10][11]

    • Add 10 µL of the menin protein solution to each well.

    • Add 10 µL of assay buffer.

    • Initiate the binding reaction by adding 10 µL of the fluorescent MLL peptide solution. The final volume in each well is 40 µL.[11]

    • Include control wells:

      • Pmin (Minimum Polarization): Fluorescent peptide only.

      • Pmax (Maximum Polarization): Fluorescent peptide + menin protein (no inhibitor).

    • Incubate the plate at room temperature for a set period (e.g., 30 minutes) to reach binding equilibrium.[11]

  • Data Acquisition and Analysis:

    • Measure fluorescence polarization on a suitable plate reader using appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[11]

    • The instrument measures fluorescence intensity parallel (S) and perpendicular (P) to the plane of excitation.

    • Calculate polarization (mP) for each well.

    • Determine the percent inhibition for each compound concentration.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

cluster_workflow FP Assay Workflow cluster_wells Well Conditions prep 1. Reagent Preparation - Assay Buffer - Menin Protein - Fluorescent MLL Peptide - this compound Serial Dilution dispense 2. Dispense into 384-well Plate - this compound - Menin Protein - Fluorescent MLL Peptide prep->dispense incubate 3. Incubate at Room Temp (e.g., 30 min) dispense->incubate read 4. Read Fluorescence Polarization (Parallel & Perpendicular Intensity) incubate->read analyze 5. Data Analysis - Calculate % Inhibition - Generate Dose-Response Curve - Determine IC50 read->analyze Pmax Max Polarization (Pmax) Menin + Fluor-MLL Pmin Min Polarization (Pmin) Fluor-MLL only Test Test Well Menin + Fluor-MLL + this compound

Caption: Workflow for a Fluorescence Polarization (FP) assay to measure inhibition.

This cell-based assay measures the effect of this compound on the metabolic activity of leukemia cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture MLL-rearranged leukemia cells (e.g., MLL-AF9 transformed cells) under standard conditions.[4]

    • Plate the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to acclimate.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the desired concentration of this compound.

    • Include control wells:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.

      • Blank Control: Medium only (no cells).

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow formazan crystal formation.

  • Formazan Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution and a homogenous purple color.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other wells.

    • Calculate the percentage of growth inhibition relative to the vehicle control.

    • Plot the percentage of growth inhibition against the logarithm of the this compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Selectivity and Off-Target Profile

To assess the selectivity of this compound, it was screened against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters.[4] The results indicated that this compound has activity against 16 of these targets at a concentration of 10 µM.[4] This profile is comparable to the first-generation probe ML227 and includes a number of monoaminergic and ion channel targets.[4] Further investigation is required to determine the impact of these off-target activities on the potential in vivo applications of this compound.[4]

Synthesis of this compound

The synthesis of this compound involves a key step where 3-Fluorophenylmagnesium bromide is added to (1-(3-chloropropyl)piperidin-4-yl)(pyridin-2-yl)methanone at 0°C in THF.[4] The reaction is slowly warmed to room temperature and stirred for 2 hours.[4] The reaction is then quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate to yield the desired product.[4]

Conclusion

This compound is a potent and cell-active small molecule inhibitor of the menin-MLL protein-protein interaction.[4] With improved potency and drug-like properties over earlier inhibitors, it serves as a critical tool for researchers studying the mechanisms of MLL-rearranged leukemia.[4] While its off-target profile warrants consideration in experimental design, this compound represents a significant advancement and provides a valuable scaffold for the development of novel therapeutics aimed at this challenging disease.[4] Its availability enables further exploration of menin's role in cancer and provides a means for in vivo proof-of-concept studies in animal models of MLL leukemia.[4]

References

Investigating the Cellular Targets of ML399: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML399 has been identified as a potent and cell-permeable small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This interaction is a critical driver in a subset of acute leukemias, making this compound a valuable tool for studying the biological consequences of this inhibition and a potential starting point for therapeutic development. While the primary target of this compound is well-established as the menin-MLL interface, this guide also explores the reported off-target activities and addresses the existing ambiguities in the scientific literature regarding its potential interaction with other cellular targets, such as Glutathione Peroxidase 4 (GPX4) and Thioredoxin Reductase 1 (TXNRD1). This document provides a comprehensive overview of this compound, including its quantitative inhibitory data, detailed experimental protocols for target validation, and visual representations of its mechanism of action and relevant experimental workflows.

Primary Cellular Target: Menin-MLL Interaction

The primary cellular target of this compound is the protein-protein interaction (PPI) between menin and the MLL1 protein (also known as KMT2A). Menin acts as a scaffold protein, and its interaction with the N-terminus of MLL1 is essential for the recruitment of the MLL1 histone methyltransferase complex to target genes, such as the HOX genes. In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes results in oncogenic fusion proteins that retain the menin-binding domain. The persistent activation of target genes by these fusion proteins, mediated by the menin-MLL interaction, is a key driver of leukemogenesis. This compound competitively binds to a pocket on menin that is critical for the interaction with MLL, thereby disrupting the formation of the oncogenic complex and leading to the downregulation of target gene expression, cell differentiation, and apoptosis in MLL-rearranged leukemia cells.[1][2][3]

Quantitative Data for this compound Activity

The following table summarizes the key quantitative data for this compound's inhibitory activity against the menin-MLL interaction and its effects on leukemia cells.

ParameterValueTarget/SystemAssay TypeReference
IC50 90 nMMenin-MLL InteractionIn vitro Fluorescence Polarization[1][4]
GI50 ~4 µMMLL-AF9 leukemia cellsMTT Cell Viability Assay[1]

Off-Target Profile and Ambiguous Cellular Targets

A comprehensive understanding of a chemical probe's selectivity is crucial for the accurate interpretation of experimental results.

Reported Off-Target Activities

An ancillary pharmacology screen of this compound against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters revealed that at a concentration of 10 µM, this compound exhibited significant activity against 16 of these targets.[1] The specific off-targets were noted to be comparable to a prior probe, ML227, and included a number of monoaminergic and ion channel targets.[1] Further investigation is required to deconvolve these off-target effects and assess their contribution to the cellular phenotype observed upon this compound treatment.

The GPX4 and TXNRD1 Controversy

Some studies have investigated compounds structurally related to other chemical probes, such as RSL3 and ML162, as inducers of ferroptosis through the inhibition of Glutathione Peroxidase 4 (GPX4). However, a recent study has contested this, suggesting that RSL3 and ML162 do not directly inhibit GPX4 but instead target another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[5] It is critical to note that there is currently no direct, peer-reviewed evidence demonstrating the inhibition of either GPX4 or TXNRD1 by this compound. The structural differences between this compound and the aforementioned ferroptosis inducers are significant enough that their activities cannot be assumed to be identical. Therefore, any investigation into the potential role of this compound in ferroptosis should be approached with caution and would require direct experimental validation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the investigation of this compound's cellular targets.

Menin-MLL Interaction Assay (Fluorescence Polarization)

This assay is used to quantify the inhibitory effect of compounds on the protein-protein interaction between menin and MLL.

Materials:

  • Purified recombinant human menin protein

  • Fluorescein-labeled MLL-derived peptide (e.g., FLSN-MLL)

  • Assay Buffer: 50 mM Tris, pH 7.4, 50 mM NaCl, 0.02% BSA, 1 mM DTT, 0.005% Triton X-100

  • This compound or other test compounds dissolved in DMSO

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In the assay plate, add the test compound to the appropriate wells. Include wells with DMSO only as a negative control (no inhibition) and wells with a known menin-MLL inhibitor as a positive control.

  • Add the fluorescein-labeled MLL peptide to all wells at a final concentration predetermined to be at its Kd for menin.

  • Initiate the binding reaction by adding purified menin protein to all wells at a final concentration sufficient to achieve a significant polarization signal.

  • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using the plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target in a cellular context.

Materials:

  • Cultured cells of interest (e.g., MLL-rearranged leukemia cells)

  • This compound or test compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Liquid nitrogen

  • Thermal cycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein (e.g., anti-menin)

Procedure:

  • Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration and for a specified duration.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Divide the cell suspension into aliquots for each temperature point.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Transfer the supernatant to new tubes.

  • Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a target-specific antibody.

  • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the role of the menin-MLL interaction in leukemogenesis and the mechanism of inhibition by this compound.

Menin_MLL_Pathway Menin-MLL Signaling Pathway and Inhibition by this compound cluster_nucleus Nucleus Menin Menin MLL_Complex Oncogenic MLL Complex Menin->MLL_Complex Interaction MLL_Fusion MLL Fusion Protein MLL_Fusion->MLL_Complex HOX_Genes HOX Genes MLL_Complex->HOX_Genes Upregulation Leukemogenesis Leukemogenesis HOX_Genes->Leukemogenesis Drives This compound This compound This compound->Menin Inhibits Interaction

Caption: Inhibition of the Menin-MLL interaction by this compound.

Experimental Workflow Diagram

This diagram outlines a general workflow for identifying and validating the cellular targets of a small molecule inhibitor.

Experimental_Workflow Workflow for Cellular Target Identification and Validation HTS High-Throughput Screening (e.g., Phenotypic or Target-based) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (e.g., this compound development) Hit_ID->Lead_Opt Target_Hypothesis Target Hypothesis Generation (e.g., Menin-MLL, GPX4, TXNRD1) Lead_Opt->Target_Hypothesis Biochemical_Assays Biochemical Assays (e.g., FP, Enzyme Kinetics) Target_Hypothesis->Biochemical_Assays Validate direct interaction Target_Engagement Cellular Target Engagement (e.g., CETSA) Biochemical_Assays->Target_Engagement Confirm in-cell binding Cellular_Phenotype Cellular Phenotype Analysis (e.g., Viability, Gene Expression) Target_Engagement->Cellular_Phenotype Link to cellular effect In_Vivo_Validation In Vivo Validation (Animal Models) Cellular_Phenotype->In_Vivo_Validation Assess efficacy

Caption: A generalized workflow for small molecule target validation.

Conclusion

This compound is a well-characterized and potent inhibitor of the menin-MLL protein-protein interaction, a key dependency in MLL-rearranged leukemias. Its primary mechanism of action involves the disruption of an oncogenic transcription complex, leading to the suppression of a leukemogenic gene expression program. While off-target activities at higher concentrations have been reported, the claims of this compound directly inhibiting GPX4 or TXNRD1 currently lack direct experimental support in the peer-reviewed literature. For researchers utilizing this compound, it is recommended to use it at concentrations as close to its menin-MLL IC50 as possible to minimize potential off-target effects and to validate on-target engagement in their specific cellular systems. This guide provides the necessary technical information to facilitate further investigation into the therapeutic potential and cellular biology of inhibiting the menin-MLL interaction with this compound.

References

ML339: A Selective CXCR6 Antagonist with No Reported Direct Effects on Histone Methylation

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the bioactivity of ML339 have established its role as a potent and selective antagonist of the C-X-C chemokine receptor 6 (CXCR6). Current scientific literature does not support a direct role for ML339 in the regulation of histone methylation.

ML339 was identified through high-throughput screening as an inhibitor of the CXCR6/CXCL16 signaling axis, which is implicated in the progression of certain cancers, including prostate and hepatocellular carcinoma.[1][2][3] The compound exhibits a high affinity for the human CXCR6 receptor, with a reported IC50 of 140 nM.[1][4][5] Its mechanism of action involves the antagonism of β-arrestin recruitment and the cAMP signaling pathway induced by the natural ligand, CXCL16.[3][4][5]

While the user's query focused on the effect of ML339 on histone methylation, extensive database searches have not yielded any evidence to support this. The primary therapeutic potential of ML339, as explored in the literature, is in the context of cancer cell metastasis and proliferation, mediated through its interaction with the CXCR6 receptor.[1][2]

Given the user's interest in the enzymatic regulation of histone methylation, this guide will now focus on a well-characterized inhibitor of G9a (also known as EHMT2), a key histone methyltransferase responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[6][7] The selected compound for this in-depth analysis is BIX-01294, a widely studied small molecule inhibitor of G9a.

An In-Depth Technical Guide to BIX-01294: A G9a/EHMT2 Histone Methyltransferase Inhibitor

This technical guide provides a comprehensive overview of the G9a inhibitor BIX-01294, its mechanism of action, and its effects on histone methylation. The information is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

BIX-01294 is a selective, cell-permeable small molecule that inhibits the enzymatic activity of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, also known as EHMT1).[8] G9a and GLP often form a heterodimeric complex to efficiently catalyze the methylation of H3K9 in euchromatic regions.[9] This methylation is a key epigenetic mark associated with transcriptional repression.[10] By inhibiting G9a and GLP, BIX-01294 leads to a reduction in global H3K9me2 levels, which can result in the reactivation of silenced genes.[8]

Quantitative Data on BIX-01294 Activity

The following table summarizes the key quantitative data for BIX-01294 from various biochemical and cellular assays.

Assay TypeTargetSpeciesIC50Reference
Biochemical AssayG9aHuman2.7 nM[8]
Biochemical AssayGLPHuman1.5 µM[8]
Cellular AssayH3K9me2 reductionHuman CML cellsNot specified[8]
Key Experimental Protocols

Detailed methodologies for experiments commonly used to characterize the effects of BIX-01294 are provided below.

1. In Vitro Histone Methyltransferase (HMT) Assay

  • Objective: To determine the direct inhibitory effect of BIX-01294 on the enzymatic activity of recombinant G9a or GLP.

  • Methodology:

    • Recombinant human G9a or GLP enzyme is incubated with a histone H3 peptide substrate and the methyl donor, S-adenosyl-L-[methyl-³H]methionine, in a suitable reaction buffer.

    • Varying concentrations of BIX-01294 are added to the reaction mixture.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 1 hour).

    • The reaction is stopped, and the radiolabeled methylated histone peptide is captured on a filter membrane.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Cellular H3K9 Methylation Assay (Western Blot)

  • Objective: To assess the effect of BIX-01294 on the levels of H3K9 methylation in cultured cells.

  • Methodology:

    • Human cell lines (e.g., chronic myeloid leukemia K562 cells) are cultured in appropriate media.[8]

    • Cells are treated with various concentrations of BIX-01294 or a vehicle control (e.g., DMSO) for a defined period (e.g., 24-72 hours).

    • Histones are extracted from the cell nuclei using an acid extraction protocol.

    • The concentration of the extracted histones is determined using a protein assay (e.g., Bradford assay).

    • Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for H3K9me2 and a loading control (e.g., total Histone H3).

    • After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

    • The band intensities are quantified to determine the relative change in H3K9me2 levels.

3. Chromatin Immunoprecipitation (ChIP) Assay

  • Objective: To determine if BIX-01294 treatment leads to a reduction of H3K9me2 at specific gene promoters.[8]

  • Methodology:

    • Cells are treated with BIX-01294 or a vehicle control.

    • Protein-DNA complexes are cross-linked using formaldehyde.

    • The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

    • An antibody specific for H3K9me2 is used to immunoprecipitate the chromatin fragments associated with this modification.

    • The cross-links are reversed, and the DNA is purified.

    • The amount of specific DNA sequences (e.g., promoter regions of interferon-stimulated genes) is quantified by quantitative PCR (qPCR).[8]

    • A decrease in the amount of immunoprecipitated DNA at a specific locus in BIX-01294-treated cells compared to control cells indicates a reduction in H3K9me2 at that site.

Signaling Pathways and Experimental Workflows

G9a/GLP-Mediated Histone Methylation and its Inhibition by BIX-01294

The following diagram illustrates the catalytic action of the G9a/GLP complex on histone H3 and the inhibitory effect of BIX-01294.

G9a_Inhibition cluster_0 G9a/GLP Complex cluster_1 Substrates cluster_2 Products G9a G9a (EHMT2) H3K9me2 H3K9me1/me2 G9a->H3K9me2 Methylation GLP GLP (EHMT1) GLP->H3K9me2 Methylation H3K9 Histone H3 (unmethylated K9) H3K9->H3K9me2 SAM SAM (Methyl Donor) SAH SAH SAM->SAH Donates methyl group BIX01294 BIX-01294 BIX01294->G9a Inhibits

Caption: Mechanism of G9a/GLP inhibition by BIX-01294.

Experimental Workflow for Assessing BIX-01294 Cellular Activity

The diagram below outlines the typical workflow for evaluating the effects of BIX-01294 in a cellular context.

BIX01294_Workflow start Cell Culture treatment Treat with BIX-01294 start->treatment harvest Harvest Cells treatment->harvest histone_extraction Histone Extraction harvest->histone_extraction chromatin_prep Chromatin Preparation harvest->chromatin_prep western_blot Western Blot for H3K9me2 histone_extraction->western_blot data_analysis Data Analysis western_blot->data_analysis chip ChIP with anti-H3K9me2 chromatin_prep->chip qpcr qPCR of Target Genes chip->qpcr qpcr->data_analysis

Caption: Cellular assay workflow for BIX-01294.

References

The Discovery and Development of ML399: A Potent Chemical Probe for the Menin-MLL Interaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and development of ML399, a second-generation chemical probe and a potent, cell-penetrant inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This document provides a comprehensive overview of the quantitative data, experimental protocols, and the strategic workflow that led to the identification of this compound, offering valuable insights for researchers in oncology, epigenetics, and drug discovery.

Introduction: Targeting the Menin-MLL Interaction in Leukemia

Acute leukemias featuring rearrangements of the Mixed Lineage Leukemia (MLL) gene are aggressive hematological malignancies with a poor prognosis, particularly in infants. The leukemogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein Menin. This interaction tethers the MLL fusion complex to chromatin, leading to the aberrant expression of target genes, such as HOX genes, which drives leukemogenesis.

The Menin-MLL interaction, therefore, represents a key therapeutic target. The development of small molecule inhibitors that can disrupt this protein-protein interaction (PPI) offers a promising strategy for the treatment of MLL-rearranged leukemias. Chemical probes are essential tools in this endeavor, enabling the validation of the therapeutic hypothesis and the elucidation of the biological consequences of inhibiting the Menin-PLL pathway.

This compound emerged from a focused effort to develop a potent and metabolically stable inhibitor of the Menin-MLL interaction, suitable for in vivo studies. It is a significant improvement upon the first-generation probe, ML227, addressing its limitations in metabolic stability and potency.

Quantitative Data Summary

The development of this compound involved rigorous characterization to quantify its potency, cellular activity, and physicochemical properties. The following tables summarize the key quantitative data for this compound and its precursor, ML227, for comparative analysis.

Table 1: In Vitro Potency and Cellular Activity
CompoundTargetAssay TypeIC50 (nM)GI50 (µM)Cell Line
This compound Menin-MLL InteractionFluorescence Polarization46~4MLL-AF9
ML227 Menin-MLL InteractionFluorescence Polarization130>25MLL-AF9

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Table 2: Physicochemical and Pharmacokinetic Properties
CompoundPropertyValue
This compound Solubility (PBS, pH 7.4)86.9 ± 8.2 µM
Solubility (DMSO)Up to 40 mM
Ancillary Pharmacology16 significant off-target activities at 10 µM

Experimental Protocols

The discovery and characterization of this compound involved a series of key experiments. The detailed methodologies for these are provided below.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay was the primary method used to quantify the inhibitory potency of compounds against the Menin-MLL interaction.

Principle: The assay measures the change in polarization of fluorescently labeled MLL peptide upon binding to the Menin protein. Small molecule inhibitors that disrupt this interaction will lead to a decrease in fluorescence polarization.

Materials:

  • Full-length human Menin protein

  • Fluorescein-labeled MLL peptide (encompassing the high-affinity binding motif)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • Test compounds (solubilized in DMSO)

  • 384-well black plates

Protocol:

  • Prepare a solution of Menin protein and fluorescein-labeled MLL peptide in the assay buffer. The concentrations should be optimized to yield a stable and robust FP signal.

  • Dispense the Menin-MLL peptide solution into the wells of a 384-well plate.

  • Add the test compounds at various concentrations to the wells. Include appropriate controls (e.g., DMSO vehicle for 100% binding, buffer for 0% binding).

  • Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for fluorescein (e.g., 485 nm and 535 nm, respectively).

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Cell Proliferation Assay

This cell-based assay was used to determine the effect of this compound on the proliferation of MLL-rearranged leukemia cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • MLL-rearranged leukemia cell line (e.g., MLL-AF9)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compound (this compound)

  • 96-well cell culture plates

Protocol:

  • Seed the MLL-AF9 cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing the formazan crystals to form.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control.

  • Plot the percentage of growth inhibition against the concentration of this compound and determine the GI50 value from the dose-response curve.

Ancillary Pharmacology Profiling (Eurofins Lead Profiler Screen)

To assess the selectivity of this compound, its off-target activity was evaluated using a broad panel of receptors, ion channels, and transporters.

Principle: This is a fee-for-service screen that evaluates the binding of a test compound to a large number of known biological targets. The results provide a profile of the compound's potential off-target interactions, which is crucial for assessing its suitability as a selective chemical probe.

Methodology:

  • This compound was submitted to Eurofins for screening against their Lead Profiler panel, which consists of 68 GPCRs, ion channels, and transporters.

  • The compound was tested at a single high concentration (10 µM).

  • The primary data generated is the percentage of inhibition or stimulation of the binding of a radiolabeled ligand to each target.

  • Significant activity is typically defined as greater than 50% inhibition or stimulation. The number of "hits" provides an indication of the compound's promiscuity. For this compound, 16 significant off-target activities were identified at this concentration.[1]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows in the discovery and development of this compound.

Menin_MLL_Pathway cluster_nucleus Cell Nucleus cluster_inhibition Inhibition by this compound Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction Chromatin Chromatin MLL_Fusion->Chromatin Binds to HOX_Genes HOX Genes Chromatin->HOX_Genes Activates Transcription Leukemogenesis Leukemogenesis HOX_Genes->Leukemogenesis This compound This compound This compound->Menin Binds and Inhibits

Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound.

ML399_Discovery_Workflow HTS High-Throughput Screening (HTS) (Fluorescence Polarization Assay) Piperidine_Class Identification of Piperidine Chemotype HTS->Piperidine_Class ML227 First-Generation Probe: ML227 (Metabolic Instability, Lower Potency) Piperidine_Class->ML227 Structure_Based_Design Structure-Based Drug Design & Medicinal Chemistry Optimization ML227->Structure_Based_Design Identified Limitations This compound Second-Generation Probe: this compound (Improved Potency and DMPK Properties) Structure_Based_Design->this compound In_Vitro_Validation In Vitro Validation (FP, MTT Assays) This compound->In_Vitro_Validation Ancillary_Pharmacology Off-Target Profiling (Eurofins Lead Profiler) This compound->Ancillary_Pharmacology In_Vivo_Studies In Vivo Proof-of-Concept Studies In_Vitro_Validation->In_Vivo_Studies

Caption: The discovery workflow of the chemical probe this compound.

Conclusion

The development of this compound represents a successful example of probe development through iterative medicinal chemistry and a structure-based design approach.[1] this compound is a potent and cell-penetrant inhibitor of the Menin-MLL interaction, with improved properties over its predecessor, ML227.[1] Its characterization through a suite of biochemical and cell-based assays has provided a clear quantitative understanding of its activity.

While this compound exhibits some off-target activity at higher concentrations, it remains a valuable tool for investigating the biology of MLL-rearranged leukemias and for in vivo proof-of-concept studies. The detailed data and protocols presented in this guide are intended to facilitate the use of this compound by the research community and to serve as a reference for future drug discovery efforts targeting the Menin-MLL protein-protein interaction.

References

The Role of ML399 in Leukemogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML399 is a potent and cell-permeable small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1] This interaction is a critical driver in a subset of aggressive acute leukemias, particularly those harboring MLL gene rearrangements.[1] This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and its impact on leukemogenesis, designed for researchers and professionals in the field of oncology and drug development.

Core Mechanism of Action: Inhibition of the Menin-MLL Interaction

This compound functions by disrupting the critical interaction between Menin and the N-terminus of MLL fusion proteins. This interaction is essential for the recruitment of the MLL fusion protein complex to target genes, leading to the aberrant expression of leukemogenic genes such as HOXA9 and its cofactor MEIS1.[1] By inhibiting this interaction, this compound effectively downregulates the expression of these key oncogenes, thereby suppressing the proliferation of MLL-rearranged leukemia cells.[1]

Quantitative Data on this compound Activity

Currently, publicly available quantitative data on the activity of this compound across a broad panel of leukemia cell lines is limited. The primary reported data point is from preliminary studies on the MLL-AF9 rearranged cell line.

Cell LineMLL StatusAssay TypeParameterValue (µM)Reference
MLL-AF9Rearranged (MLL-AF9 fusion)MTT Cell ViabilityGI₅₀~4[1]

Note: Further studies on a wider range of MLL-rearranged and non-rearranged leukemia cell lines are necessary to fully characterize the specificity and potency of this compound.

Signaling Pathways

The Menin-MLL Signaling Axis

The Menin-MLL interaction is a central node in the signaling network that drives MLL-rearranged leukemias. The following diagram illustrates the core pathway and the point of intervention for this compound.

Menin_MLL_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction DNA DNA (Target Gene Promoters) MLL_Fusion->DNA Binding Menin->DNA Recruitment to Chromatin HOXA9_MEIS1 HOXA9 / MEIS1 Transcription DNA->HOXA9_MEIS1 Upregulation Leukemogenesis Leukemogenesis (Proliferation, Survival) HOXA9_MEIS1->Leukemogenesis This compound This compound This compound->Menin Inhibits Interaction caption Figure 1. The Menin-MLL Signaling Pathway and this compound's Point of Intervention.

Figure 1. The Menin-MLL Signaling Pathway and this compound's Point of Intervention.

Experimental Protocols

The following is a generalized protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay, similar to the one used to determine the GI₅₀ of this compound.

Objective: To assess the dose-dependent effect of this compound on the viability of leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MLL-AF9)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count leukemia cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells for "cells only" (untreated control) and "medium only" (blank).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

    • Add 100 µL of the diluted this compound solutions to the respective wells. For the untreated control, add 100 µL of medium with the same final DMSO concentration.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

    • Carefully remove the medium without disturbing the formazan crystals. For suspension cells, this may require centrifugation of the plate.

    • Add 100 µL of solubilization solution to each well to dissolve the crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the GI₅₀ (the concentration that causes 50% growth inhibition).

Experimental Workflow

The following diagram outlines a general workflow for the in vitro characterization of a Menin-MLL inhibitor like this compound.

Experimental_Workflow cluster_workflow In Vitro Characterization Workflow for a Menin-MLL Inhibitor start Start biochem_assay Biochemical Assay (e.g., Fluorescence Polarization) start->biochem_assay Assess direct inhibition cell_viability Cell Viability/Proliferation Assay (e.g., MTT) biochem_assay->cell_viability Test cellular efficacy target_engagement Target Engagement Assay (e.g., Co-IP) cell_viability->target_engagement Confirm target interaction in cells specificity_analysis Specificity Analysis (Testing on non-MLL rearranged cells) cell_viability->specificity_analysis Determine specificity downstream_analysis Downstream Effect Analysis (e.g., qRT-PCR for HOXA9/MEIS1) target_engagement->downstream_analysis Analyze downstream signaling effects end End downstream_analysis->end specificity_analysis->end caption Figure 2. A generalized workflow for the in vitro characterization of a Menin-MLL inhibitor.

Figure 2. A generalized workflow for the in vitro characterization of a Menin-MLL inhibitor.

Impact on Other Signaling Pathways

Deubiquitinating Enzymes (DUBs)

Currently, there is no publicly available evidence directly linking this compound to the activity of deubiquitinating enzymes (DUBs) in the context of leukemogenesis. While the ubiquitin-proteasome system is a critical regulator of protein stability in cancer, any potential off-target effects of this compound on DUBs have not been reported.

p53 Pathway

The tumor suppressor p53 pathway is often dysregulated in cancer. Some studies have suggested that MLL fusion proteins can suppress p53-mediated responses to DNA damage. However, there is currently no direct evidence to suggest that this compound modulates the p53 pathway or that its anti-leukemic effects are mediated through p53.

Conclusion and Future Directions

This compound represents a promising therapeutic lead for the treatment of MLL-rearranged leukemias by specifically targeting the Menin-MLL interaction. The available data demonstrates its ability to inhibit the proliferation of MLL-rearranged cells. However, to fully realize its clinical potential, further in-depth studies are required. These include:

  • Comprehensive Profiling: Determining the IC₅₀/GI₅₀ of this compound across a large panel of leukemia cell lines to establish its specificity and identify other potential sensitive subtypes.

  • In Vivo Efficacy: Evaluating the anti-leukemic activity of this compound in preclinical animal models of MLL-rearranged leukemia.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its on-target effects in vivo.

  • Mechanism of Resistance: Investigating potential mechanisms of acquired resistance to this compound to inform the development of combination therapies.

  • Off-Target Effects: A thorough investigation of potential off-target effects, including any interactions with DUBs or the p53 pathway, is warranted to ensure a complete understanding of its pharmacological profile.

The continued investigation of this compound and other Menin-MLL inhibitors holds significant promise for the development of targeted therapies for this high-risk leukemia subtype.

References

The Pharmacodynamics of ML399: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML399 is a potent and cell-permeable small molecule inhibitor of the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver in a subset of aggressive hematological malignancies, particularly in acute leukemias harboring MLL gene rearrangements. By disrupting the Menin-MLL complex, this compound offers a targeted therapeutic strategy to reverse the oncogenic gene expression program initiated by MLL fusion proteins. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its evaluation.

Mechanism of Action: Disrupting the Menin-MLL Oncogenic Axis

This compound exerts its therapeutic effect by directly binding to Menin and competitively inhibiting its interaction with the N-terminal region of MLL or MLL fusion proteins. In MLL-rearranged leukemias, the fusion proteins recruit Menin to chromatin, which is essential for the upregulation of downstream target genes such as HOXA9 and MEIS1. These genes are critical for maintaining the leukemic state by promoting proliferation and blocking differentiation of hematopoietic progenitor cells.

By occupying the MLL binding pocket on Menin, this compound effectively displaces MLL fusion proteins from their target gene promoters. This leads to the downregulation of HOXA9 and MEIS1 expression, ultimately resulting in the inhibition of leukemic cell growth, induction of apoptosis, and promotion of cellular differentiation.

Quantitative Pharmacodynamic Profile

The activity of this compound has been characterized through a series of in vitro biochemical and cell-based assays, demonstrating its high potency and selectivity for MLL-rearranged leukemia cells.

ParameterValueAssay TypeCell Line/SystemReference
IC50 90 nMFluorescence PolarizationIn vitro Menin-MLL interaction[1]
GI50 ~4 µMMTT Cell Viability AssayMLL-AF9 leukemia cells[2]
Solubility (PBS, pH 7.4) 86.9 ± 8.2 µMProbe Chemical CharacterizationN/A[2]
Stability in PBS (24h) 98.6% remainingLC-MSN/A[2]
Stability in PBS (48h) 96.1% remainingLC-MSN/A[2]

Signaling Pathway

The signaling pathway disrupted by this compound is central to the pathogenesis of MLL-rearranged leukemia. The following diagram illustrates the mechanism of action of this compound.

Menin_MLL_Pathway Mechanism of Action of this compound cluster_nucleus Cell Nucleus cluster_drug Mechanism of Action of this compound MLL-Fusion MLL-Fusion MLL_Menin_Complex MLL-Fusion-Menin Complex MLL-Fusion->MLL_Menin_Complex Menin Menin Menin->MLL_Menin_Complex DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_Menin_Complex->DNA Binds to Leukemogenesis Leukemogenic Gene Expression DNA->Leukemogenesis Activates This compound This compound This compound->Menin Inhibits Interaction caption This compound disrupts the Menin-MLL fusion protein interaction.

This compound disrupts the Menin-MLL fusion protein interaction.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Menin-MLL inhibitors. The following sections provide protocols for the key assays used to characterize this compound.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay quantitatively measures the ability of a compound to disrupt the interaction between Menin and a fluorescently labeled MLL-derived peptide.

Materials:

  • Full-length human Menin protein

  • Fluorescein-labeled MLL peptide (e.g., FLSN-MLL4-43)

  • Assay Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 1 mg/mL BSA, 0.5 mg/mL bovine gamma globulin

  • This compound stock solution in DMSO

  • 384-well, low-volume, black, non-binding surface plates

  • Plate reader with fluorescence polarization capabilities (Excitation: 485 nm, Emission: 535 nm)

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 384-well plate, add the diluted this compound solutions. Include wells with buffer and DMSO as negative controls (0% inhibition) and wells with a known potent inhibitor or no Menin protein as positive controls (100% inhibition).

  • Add the fluorescently labeled MLL peptide to all wells at a final concentration determined by prior titration (typically in the low nanomolar range).

  • Initiate the binding reaction by adding the Menin protein to all wells (except for the 100% inhibition control without Menin) at a concentration that yields approximately 75-80% of the maximum polarization signal.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence polarization of each well using the plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

FP_Assay_Workflow Fluorescence Polarization Assay Workflow Start Start Prepare_this compound Prepare serial dilutions of this compound Start->Prepare_this compound Plate_Setup Add this compound and controls to 384-well plate Prepare_this compound->Plate_Setup Add_Peptide Add fluorescently labeled MLL peptide Plate_Setup->Add_Peptide Add_Menin Add Menin protein to initiate binding Add_Peptide->Add_Menin Incubate Incubate at RT for 30 min Add_Menin->Incubate Read_Plate Measure fluorescence polarization Incubate->Read_Plate Analyze Calculate % inhibition and IC50 Read_Plate->Analyze End End Analyze->End caption Workflow for the Menin-MLL FP assay.

Workflow for the Menin-MLL FP assay.
MTT Cell Viability Assay in MLL-AF9 Cells

This cell-based assay assesses the effect of this compound on the proliferation of MLL-rearranged leukemia cells.

Materials:

  • MLL-AF9 expressing leukemia cells (e.g., murine bone marrow cells transformed with MLL-AF9)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin, and appropriate cytokines)

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed MLL-AF9 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium and add them to the wells. Include DMSO-treated wells as a vehicle control.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition (GI) for each concentration of this compound relative to the vehicle control and determine the GI50 value.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Start Seed_Cells Seed MLL-AF9 cells in 96-well plate Start->Seed_Cells Add_this compound Add serial dilutions of this compound Seed_Cells->Add_this compound Incubate_72h Incubate for 72 hours Add_this compound->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization buffer Incubate_4h->Add_Solubilizer Incubate_Overnight Incubate overnight Add_Solubilizer->Incubate_Overnight Read_Absorbance Measure absorbance at 570 nm Incubate_Overnight->Read_Absorbance Analyze Calculate % growth inhibition and GI50 Read_Absorbance->Analyze End End Analyze->End caption Workflow for the MTT cell viability assay.

Workflow for the MTT cell viability assay.

Off-Target Profile

The selectivity of this compound was assessed using the Eurofins Lead Profiler screen, which evaluated its activity against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters at a concentration of 10 µM.[2] The results indicated that this compound has 16 significant off-target activities, which include a number of monoaminergic and ion channel targets.[2] Further investigation is ongoing to determine the impact of these off-target activities on the in vivo proof-of-concept studies. A detailed quantitative breakdown of these off-target interactions is not publicly available at this time.

Conclusion

This compound is a valuable chemical probe for studying the biology of MLL-rearranged leukemias and serves as a promising starting point for the development of novel therapeutics. Its potent and specific inhibition of the Menin-MLL interaction leads to the downregulation of key oncogenic drivers and subsequent inhibition of leukemia cell proliferation. The experimental protocols and pharmacodynamic data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance targeted therapies for this challenging disease. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

References

ML399: A Potent Inhibitor of the Menin-MLL Interaction for Epigenetic Research in Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML399 is a potent and selective small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver of leukemogenesis in patients with MLL-rearranged (MLL-r) leukemias, a group of aggressive blood cancers with poor prognoses, particularly in pediatric populations. By disrupting the Menin-MLL complex, this compound provides a targeted therapeutic strategy to reverse the aberrant gene expression programs that underlie MLL-r leukemia. This document provides a comprehensive overview of this compound, including its mechanism of action, application in epigenetic research, and relevant experimental protocols.

Introduction to this compound and its Target

Epigenetic dysregulation is a hallmark of many cancers, including MLL-rearranged leukemias.[1] These leukemias are characterized by chromosomal translocations involving the MLL gene, which result in the production of oncogenic MLL fusion proteins.[1][2] These fusion proteins aberrantly recruit the histone methyltransferase DOT1L to ectopic sites, leading to the methylation of histone H3 on lysine 79 (H3K79) and the subsequent upregulation of pro-leukemic genes, such as the HOX genes.

The interaction with the scaffold protein Menin is essential for the oncogenic activity of MLL fusion proteins. Menin acts as a critical cofactor, tethering the MLL fusion protein to chromatin and enabling its pathological function. This compound was developed as a second-generation probe to specifically inhibit this crucial Menin-MLL interaction.[3] It represents a significant advancement over earlier inhibitors, demonstrating improved potency and drug-like properties.[3]

Mechanism of Action of this compound

This compound acts as a protein-protein interaction inhibitor, physically blocking the binding of MLL and MLL fusion proteins to Menin.[4][5] By occupying a key binding pocket on Menin, this compound prevents the formation of the Menin-MLL complex. This disruption has a direct downstream effect on the epigenetic landscape of leukemia cells.

The key mechanistic steps are as follows:

  • Binding to Menin: this compound binds to a specific pocket on the Menin protein that is normally occupied by MLL.

  • Disruption of the Menin-MLL Complex: This binding event competitively inhibits the interaction between Menin and MLL or MLL fusion proteins.

  • Inhibition of Aberrant Gene Expression: By dissociating the MLL fusion protein from its target genes, this compound leads to a reduction in H3K79 methylation and the downregulation of key leukemogenic genes.

  • Induction of Cell Growth Arrest and Apoptosis: The reversal of the oncogenic gene expression program ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in MLL-rearranged leukemia cells.

Below is a diagram illustrating the signaling pathway disrupted by this compound.

ML399_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_intervention Therapeutic Intervention MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction DOT1L DOT1L MLL_Fusion->DOT1L Recruitment DNA DNA (Target Genes, e.g., HOX) Menin->DNA H3K79me H3K79 Methylation DOT1L->H3K79me Catalyzes Leukemogenesis Leukemogenic Gene Expression H3K79me->Leukemogenesis Activates Leukemia Progression Leukemia Progression Leukemogenesis->Leukemia Progression This compound This compound This compound->Menin Inhibits Interaction

Caption: Mechanism of this compound in MLL-rearranged leukemia.

Quantitative Data for this compound

The following table summarizes the key quantitative data reported for this compound.

ParameterValueCell LineAssay TypeReference
GI50 ~4 µMMLL-AF9MTT Cell Viability Assay[3]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the effect of this compound on the proliferation of MLL-rearranged leukemia cells.

Materials:

  • MLL-rearranged leukemia cell line (e.g., MLL-AF9)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed MLL-AF9 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the appropriate wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (the concentration that inhibits cell growth by 50%) using a dose-response curve fitting software.

The following diagram outlines the experimental workflow for the MTT assay.

MTT_Assay_Workflow start Start seed_cells Seed MLL-AF9 Cells in 96-well Plate start->seed_cells end End treat_cells Add this compound Serial Dilutions and Controls seed_cells->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add Solubilization Buffer and Incubate Overnight incubate_4h->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze_data Calculate GI50 read_plate->analyze_data analyze_data->end

Caption: Workflow for a cell viability MTT assay.

Applications in Epigenetic Research and Drug Development

This compound serves as a valuable chemical probe for investigating the epigenetic mechanisms underlying MLL-rearranged leukemias.[3] Its high potency and selectivity allow for the precise dissection of the role of the Menin-MLL interaction in leukemogenesis.

Key Research Applications:

  • Target Validation: this compound can be used to validate the Menin-MLL interaction as a therapeutic target in various subtypes of MLL-rearranged leukemias.

  • Mechanism of Action Studies: Researchers can utilize this compound to study the downstream epigenetic consequences of inhibiting the Menin-MLL interaction, such as changes in H3K79 methylation and gene expression.

  • Drug Discovery: As a second-generation probe, this compound provides a scaffold for the development of more potent and drug-like inhibitors with potential for clinical translation.

Conclusion

This compound is a critical tool for the study of epigenetic regulation in the context of MLL-rearranged leukemias. Its ability to selectively disrupt the Menin-MLL interaction provides a powerful means to investigate the molecular mechanisms of this disease and to explore novel therapeutic avenues. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to effectively utilize this compound in their work to advance the understanding and treatment of these aggressive cancers.

References

The Specificity of ML399 for the Menin-MLL Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of ML399, a small molecule inhibitor developed as a chemical probe to investigate the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL). The menin-MLL interaction is a critical dependency for the oncogenic activity of MLL fusion proteins, which are drivers of aggressive acute leukemias with a typically poor prognosis.[1][2] Consequently, disrupting this interaction with targeted inhibitors represents a promising therapeutic strategy.[3][4] this compound emerged from a medicinal chemistry effort to improve upon earlier probes, offering enhanced potency and drug-like properties for in vivo studies.[5] This document details the quantitative data, experimental methodologies, and signaling context necessary to evaluate the specificity of this compound as a tool for cancer research.

Quantitative Data Summary

The following tables summarize the key quantitative metrics defining the activity and properties of this compound and related compounds.

Table 1: In Vitro Inhibitory Activity Against Menin-MLL Interaction

Compound Assay Type Target IC50 Reference
This compound Fluorescence Polarization (FP) Menin-MLL Nanomolar activity [5]
MI-1 Fluorescence Polarization (FP) Menin-MLL 4.8 μM [3]
MI-2 Fluorescence Polarization (FP) Menin-MLL 430 nM [3]
MI-2-2 Fluorescence Polarization (FP) Menin-MLL Kd = 22 nM [2]
MI-463 Fluorescence Polarization (FP) Menin-MLL4–43 32 nM [6]
MI-503 Fluorescence Polarization (FP) Menin-MLL4–43 33 nM [6]
MIV-6R Fluorescence Polarization (FP) Menin-MLL 56 nM [7]

| D0060-319 | Fluorescence Polarization (FP) | Menin-MLL | 7.46 nM |[8] |

Table 2: Cellular Activity of Menin-MLL Inhibitors

Compound Cell Line MLL Status Assay Type GI50 / IC50 Reference
This compound MLL-AF9 Rearranged MTT ~4 μM [5]
MI-2 MLL-AF9 transduced BMCs Rearranged MTT ~15 μM [1]
MI-2 KOPN-8 Rearranged MTT ~20 μM [3]
MI-2 MV4;11 Rearranged MTT ~20 μM [3]
MI-2 ME-1 Not Rearranged MTT > 50 μM [3]
D0060-319 MV4-11 Rearranged Proliferation 4.0 nM [8]
D0060-319 MOLM-13 Rearranged Proliferation 1.7 nM [8]

| D0060-319 | Kasumi-1, K562, HL-60, KG-1 | Not Rearranged | Proliferation | > 10 μM |[8] |

Table 3: Physicochemical and Stability Properties of this compound

Property Value Conditions Reference
Solubility 86.9 ± 8.2 μM PBS, pH 7.4 [5]
Stability 98.6% remaining PBS, 24 hours, Room Temp [5]

| Stability | 96.1% remaining | PBS, 48 hours, Room Temp |[5] |

Table 4: Off-Target Profile of this compound

Screening Platform Concentration Results Implication Reference

| Eurofin's Lead Profiler Screen (68 targets) | 10 μM | 16 significant actives identified, including monoaminergic and ion channel targets. | Indicates potential for off-target effects at higher concentrations, requiring careful interpretation of cellular phenotypes. |[5] |

Signaling Pathways and Mechanism of Action

To understand the specificity of this compound, it is crucial to visualize the biological context in which it operates.

Menin_MLL_Pathway cluster_nucleus Cell Nucleus MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin Menin MLL_fusion->Menin Interaction is Essential for Oncogenic Activity TargetGenes Target Genes (HOXA9, MEIS1) MLL_fusion->TargetGenes Binds to Promoter Regions LEDGF LEDGF Menin->LEDGF Forms Complex DOT1L DOT1L Menin->DOT1L Recruits Menin->TargetGenes Binds to Promoter Regions LEDGF->TargetGenes Binds to Promoter Regions H3K79me2 H3K79 Dimethylation DOT1L->H3K79me2 Catalyzes Leukemogenesis Leukemogenesis (Proliferation, Blocked Differentiation) TargetGenes->Leukemogenesis Upregulation Drives H3K79me2->TargetGenes Activates Transcription

Caption: The Menin-MLL fusion protein signaling pathway in acute leukemia.

This compound acts by directly binding to menin in a pocket that is normally occupied by the N-terminus of MLL.[2] This competitive inhibition disrupts the formation of the essential MLL fusion-menin complex, preventing its recruitment to target gene promoters.

ML399_Mechanism cluster_binding Interaction cluster_inhibition Inhibition MLL_fusion MLL Fusion Protein Complex Oncogenic Menin-MLL Complex MLL_fusion->Complex Menin Menin Menin->Complex TargetGenes Target Gene (e.g., HOXA9) Menin->TargetGenes Binding Blocked This compound This compound This compound->Menin Binds to MLL Pocket Complex->TargetGenes Binds Promoter Transcription Gene Transcription (Blocked) TargetGenes->Transcription No Activation

Caption: Mechanism of action for this compound as a Menin-MLL interaction inhibitor.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating findings related to this compound's specificity.

Fluorescence Polarization (FP) Assay

This biochemical assay is used to quantify the inhibitory effect of compounds on the menin-MLL protein-protein interaction in vitro.[9]

  • Principle: A small, fluorescently labeled peptide derived from the menin-binding motif of MLL (e.g., FLSN_MLL) is used as a probe.[9] When unbound, the peptide tumbles rapidly in solution, resulting in low fluorescence polarization.[9] Upon binding to the much larger menin protein, its tumbling slows, leading to a high polarization signal.[9] An effective inhibitor like this compound will compete with the labeled peptide for binding to menin, causing a decrease in the polarization signal.[9]

  • Protocol Outline:

    • Reagents: Purified full-length menin protein, fluorescently labeled MLL peptide (e.g., fluorescein- or Texas Red-labeled), assay buffer, and test compound (this compound) serially diluted in DMSO.

    • Procedure: a. In a microplate (e.g., 384-well), add menin protein and the fluorescent MLL peptide to the assay buffer.[9] b. Add varying concentrations of this compound or DMSO (vehicle control). c. Incubate the plate at room temperature to allow the binding reaction to reach equilibrium. d. Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

    • Data Analysis: The percentage of inhibition is calculated relative to DMSO controls. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Cell Culture: Seed leukemia cell lines (e.g., MLL-rearranged lines like MV4;11 and MLL-wild-type lines like K562) in 96-well plates at a predetermined optimal density.[3]

    • Treatment: Add serial dilutions of this compound or DMSO control to the wells and incubate for a specified period (e.g., 72 hours).[3]

    • MTT Addition: Add MTT solution to each well and incubate for several hours to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell growth inhibition relative to DMSO-treated cells. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.[5]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate that this compound disrupts the interaction between menin and MLL fusion proteins within a cellular context.[1]

  • Principle: An antibody against a tagged MLL fusion protein (e.g., Flag-MLL-AF9) is used to pull down the protein from cell lysates. If menin is interacting with the MLL fusion, it will be pulled down as well. The presence of menin in the immunoprecipitated complex is then detected by Western blotting. Treatment with this compound is expected to reduce the amount of co-precipitated menin.

  • Protocol Outline:

    • Cell Culture and Transfection: Transfect HEK293 cells with a plasmid expressing a tagged MLL fusion protein (e.g., Flag-MLL-AF9).[7]

    • Treatment: Treat the transfected cells with this compound or DMSO for a defined period.

    • Lysis: Harvest and lyse the cells under non-denaturing conditions to preserve protein-protein interactions.[10]

    • Immunoprecipitation: a. Add an anti-Flag antibody to the cell lysates and incubate to form an antibody-antigen complex.[1] b. Add Protein A/G magnetic beads to capture the antibody-antigen complexes.[10] c. Wash the beads to remove non-specific binding proteins.

    • Elution and Western Blot: Elute the proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against both the Flag tag (to confirm MLL-AF9 pulldown) and menin (to detect the interaction).[1]

    • Analysis: Compare the amount of menin co-precipitated in the this compound-treated sample versus the DMSO control. A reduced menin signal in the treated sample indicates disruption of the interaction.[7]

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure changes in the expression of MLL target genes, such as HOXA9 and MEIS1, following treatment with this compound.[7]

  • Principle: The menin-MLL complex is required to maintain high expression levels of genes like HOXA9 and MEIS1.[1] Inhibition of this interaction by this compound should lead to a decrease in the mRNA levels of these target genes.

  • Protocol Outline:

    • Cell Treatment: Treat MLL-rearranged leukemia cells with this compound or DMSO for a specified duration (e.g., 6 days).[7]

    • RNA Extraction: Isolate total RNA from the cells.

    • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

    • Real-Time PCR: Perform PCR using the cDNA as a template, specific primers for HOXA9 and MEIS1, and a reference gene (e.g., β-actin) for normalization.[1] The reaction includes a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA, allowing for real-time quantification of the PCR product.

    • Data Analysis: Normalize the expression of the target genes to the reference gene. Calculate the fold change in gene expression in this compound-treated cells relative to DMSO-treated cells.[7]

Experimental Workflow for Specificity Assessment

A logical workflow is critical to systematically evaluate the on- and off-target effects of a compound like this compound.

Specificity_Workflow start Start: Compound this compound biochem Biochemical Assay (Fluorescence Polarization) start->biochem Step 1: In Vitro Potency cellular Cellular Assays biochem->cellular Step 2: Cellular Potency & Selectivity mll_cells MLL-Rearranged Cells (e.g., MV4;11) cellular->mll_cells wt_cells Non-Rearranged Cells (e.g., K562) cellular->wt_cells mechanism Mechanism of Action Assays mll_cells->mechanism Step 3: On-Target Engagement wt_cells->mechanism Step 3: On-Target Engagement coip Co-Immunoprecipitation mechanism->coip qpcr qRT-PCR (HOXA9, MEIS1) mechanism->qpcr off_target Off-Target Profiling (e.g., Kinase Panel) coip->off_target Step 4: Broad Profiling qpcr->off_target Step 4: Broad Profiling conclusion Conclusion: Assess Specificity off_target->conclusion

Caption: A logical workflow for assessing the specificity of a Menin-MLL inhibitor.

Analysis of this compound Specificity

The specificity of a chemical probe is determined by its ability to modulate its intended target with minimal off-target effects, and the correlation between target engagement and the resulting biological phenotype.

  • On-Target Potency: this compound demonstrates potent, nanomolar inhibition of the menin-MLL interaction in biochemical assays.[5] This establishes its primary, on-target activity in vitro.

  • Cellular Selectivity: A hallmark of a specific menin-MLL inhibitor is selective growth inhibition of leukemia cells harboring MLL translocations. This compound shows substantial growth inhibition in MLL-AF9 cells with a GI50 of approximately 4 μM.[5] Studies on similar specific inhibitors, like D0060-319, show a dramatic difference in potency between MLL-rearranged cell lines (IC50 in the low nanomolar range) and non-rearranged lines (IC50 > 10 μM).[8] This cellular selectivity strongly suggests that the anti-proliferative effect is dependent on the presence of the MLL fusion oncoprotein.

  • Mechanism of Action: The cellular effects of this compound are directly linked to the disruption of the menin-MLL interaction. Co-IP experiments with similar compounds clearly show a dose-dependent disruption of the menin-MLL-AF9 complex inside cells.[1][2] Furthermore, this target engagement leads to the expected downstream biological consequences: the downregulation of MLL target genes HOXA9 and MEIS1, which are essential for maintaining the leukemic state.[1][7] This provides a direct causal link between the biochemical activity of the compound and its cellular phenotype.

  • Off-Target Profile: While this compound shows strong on-target activity, broad profiling is crucial for understanding potential confounding effects. The Eurofin's Lead Profiler screen at 10 μM revealed that this compound has activity against 16 other targets, including G-protein coupled receptors and ion channels.[5] This is a critical finding for researchers using this probe. It implies that at higher concentrations (approaching 10 μM), observed cellular effects may not be solely attributable to menin-MLL inhibition. Therefore, experiments should be conducted at the lowest effective concentrations, and results should be validated with orthogonal methods, such as using structurally distinct inhibitors or genetic knockdown of menin, to confirm that the phenotype is truly on-target.

Conclusion

This compound is a potent and cell-penetrant inhibitor of the menin-MLL protein-protein interaction.[5] Its specificity is supported by a strong correlation between its in vitro biochemical potency and its selective activity in MLL-rearranged leukemia cells.[5] Furthermore, cellular mechanism-of-action studies confirm that its biological effects are consistent with the disruption of the menin-MLL axis, leading to the downregulation of key oncogenic target genes.[1][7] However, the identification of off-target activities at higher concentrations underscores the importance of careful experimental design and data interpretation.[5] When used at appropriate concentrations and in conjunction with validation experiments, this compound serves as a valuable chemical probe for elucidating the biology of MLL-fusion-mediated leukemogenesis and for advancing the development of targeted therapies for this challenging disease.[5]

References

Methodological & Application

Application Notes and Protocols for ML399 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML399 is a potent, cell-permeable second-generation small molecule inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) protein-protein interaction.[1] It has been developed as a chemical probe for in vivo studies to investigate the role of the Menin-MLL interaction in leukemogenesis and other menin-mediated pathways in cancer.[1] By disrupting the critical interaction between Menin and the MLL1 protein (or its oncogenic fusion proteins), this compound offers a targeted approach to modulate the expression of downstream genes, such as HOXA9 and MEIS1, which are crucial for the proliferation and survival of leukemia cells with MLL rearrangements. These application notes provide detailed protocols for the use of this compound in various in vitro cell culture experiments to assess its biological activity.

Mechanism of Action

This compound functions by competitively binding to Menin, thereby preventing its association with MLL1 or MLL fusion proteins. This disruption is critical as the Menin-MLL complex is essential for the proper localization of the MLL histone methyltransferase complex to target gene promoters. Consequently, the inhibition of this interaction leads to the downregulation of key target genes, such as HOXA9 and MEIS1, which are aberrantly expressed in MLL-rearranged leukemias and drive the leukemogenic phenotype.

Menin_MLL_Pathway cluster_nucleus Nucleus Menin Menin MLL MLL1/MLL-Fusion Menin->MLL Interaction DNA Target Gene DNA (e.g., HOXA9, MEIS1) MLL->DNA Binds to Promoter Region Transcription Aberrant Gene Transcription DNA->Transcription Leads to Proliferation Leukemic Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->Menin Inhibits Interaction

Caption: Signaling pathway of Menin-MLL interaction and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported and expected quantitative data for this compound in relevant MLL-rearranged leukemia cell lines.

Table 1: Cell Viability (GI₅₀/IC₅₀ Values)

Cell LineMLL FusionAssay TypeGI₅₀/IC₅₀ (µM)Reference
MLL-AF9MLL-AF9MTT~4[1]
MOLM-13MLL-AF9MTTExpected: Low µM[2]
MV4;11MLL-AF4MTTExpected: Low µM[2]
KOPN-8MLL-ENLMTTExpected: Low µM[2]
SEMMLL-AF4MTTExpected: Low µM[2]

Table 2: Physicochemical Properties

PropertyValueReference
Solubility in PBS (pH 7.4)86.9 ± 8.2 µM[3]
Solubility in DMSOUp to 40 mM[3]
Stability in PBS (24h, RT)98.6% remaining[3]
Stability in PBS (48h, RT)96.1% remaining[3]

Experimental Protocols

Cell Culture

MLL-rearranged cell lines such as MOLM-13 , MV4;11 , THP-1 , and KOPN-8 are suitable models for studying the effects of this compound. These cells are typically cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.

Protocol 1: Cell Viability (MTT) Assay

This protocol is designed to determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound.

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MLL-AF9, MOLM-13, MV4;11)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. For suspension cells, directly seed into the plate. For adherent cells, allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%. Add the diluted compound to the wells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: For adherent cells, carefully remove the medium and add 100 µL of solubilization solution. For suspension cells, centrifuge the plate to pellet the cells, remove the supernatant, and then add 100 µL of solubilization solution.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ value.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Serial Dilutions of this compound A->B C Incubate for 72 hours B->C D Add MTT Reagent and Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate GI50 F->G

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Western Blot Analysis

This protocol is used to assess the effect of this compound on the protein levels of Menin and downstream markers of differentiation.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Menin, anti-MLL, anti-CD11b, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound at various concentrations for 48-72 hours. Harvest and lyse the cells in RIPA buffer with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. β-actin is used as a loading control.

Protocol 3: Quantitative Real-Time PCR (qPCR)

This protocol is for quantifying the changes in mRNA expression of MLL target genes, HOXA9 and MEIS1, following this compound treatment.

Materials:

  • Treated and untreated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Treat cells with this compound for 24-48 hours. Extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.

  • Thermal Cycling: Run the qPCR reaction in a real-time PCR system using a standard cycling protocol.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 4: Co-Immunoprecipitation (Co-IP)

This protocol is to demonstrate the disruption of the Menin-MLL interaction by this compound.

Materials:

  • HEK293T cells transfected with Flag-tagged MLL-AF9

  • This compound

  • Lysis buffer (e.g., Triton X-100 based)

  • Anti-Flag antibody or beads

  • Protein A/G beads (if using unconjugated antibody)

  • Wash buffer

  • Elution buffer

  • Primary antibodies (anti-Menin, anti-Flag)

Procedure:

  • Cell Treatment: Treat transfected HEK293T cells with this compound or vehicle (DMSO) for 12-24 hours.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an anti-Flag antibody to pull down the MLL-AF9 fusion protein and its interacting partners.

  • Washing: Wash the immunoprecipitated complexes to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Menin and the Flag tag to detect the presence of Menin in the MLL-AF9 complex. A decrease in the Menin signal in the this compound-treated sample indicates disruption of the interaction.[4]

CoIP_Logic cluster_control Vehicle Control (DMSO) cluster_treatment This compound Treatment A Menin and MLL-AF9 Interact B Anti-Flag IP pulls down MLL-AF9 and associated Menin A->B C Western blot detects both MLL-AF9 and Menin B->C D This compound disrupts Menin-MLL-AF9 Interaction E Anti-Flag IP pulls down MLL-AF9 only D->E F Western blot detects MLL-AF9, but reduced or no Menin E->F

References

Application Notes and Protocols for ML399 in Mouse Models of Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the preclinical evaluation of ML399 and its analogs, potent inhibitors of Glutathione Peroxidase 4 (GPX4), in mouse models of leukemia. This compound and related compounds induce a form of iron-dependent programmed cell death known as ferroptosis, offering a promising therapeutic strategy for leukemia, a disease often characterized by resistance to conventional apoptosis-inducing agents. By inhibiting GPX4, these molecules trigger the accumulation of lipid reactive oxygen species (ROS), leading to oxidative damage and cell death in leukemia cells.

This document outlines the mechanism of action, detailed experimental protocols for establishing leukemia mouse models and administering treatment, and summarizes key quantitative data from relevant studies. The provided protocols and data are based on studies conducted with the well-characterized GPX4 inhibitors ML210 and RSL3, which are structurally and functionally analogous to this compound.

Mechanism of Action: GPX4 Inhibition and Ferroptosis

This compound and its analogs function by covalently binding to the selenocysteine residue in the active site of GPX4, thereby inhibiting its enzymatic activity. GPX4 is a crucial enzyme that neutralizes lipid peroxides, protecting cells from oxidative damage. Its inhibition leads to the following cascade of events, culminating in ferroptosis:

  • Inhibition of GPX4: this compound directly inactivates GPX4.

  • Accumulation of Lipid ROS: Without functional GPX4, lipid hydroperoxides accumulate on cellular membranes.

  • Iron-Dependent Fenton Reaction: Ferrous iron (Fe2+) reacts with lipid hydroperoxides in a Fenton-like reaction, generating highly reactive lipid radicals.

  • Oxidative Damage: These radicals propagate a chain reaction of lipid peroxidation, leading to widespread membrane damage.

  • Cell Death: The extensive membrane damage results in a loss of membrane integrity and ultimately, cell death through ferroptosis.

This mechanism is particularly relevant in leukemia, where cancer cells often exhibit altered iron metabolism and increased oxidative stress, rendering them more susceptible to ferroptosis induction.

G cluster_0 Cell Membrane cluster_1 Cytosol PUFA Polyunsaturated Fatty Acids (PUFAs) LPO Lipid Peroxides (L-OOH) PUFA->LPO Lipoxygenases LOH Non-toxic Lipid Alcohols (L-OH) LPO->LOH ROS Lipid ROS LPO->ROS Fe²⁺-dependent Fenton Reaction This compound This compound GPX4 GPX4 This compound->GPX4 Inhibition GPX4->LPO Reduces GSH Glutathione (GSH) GPX4->GSH GSSG Oxidized Glutathione (GSSG) GSH->GSSG Oxidation Fe2 Fe²⁺ Fe2->ROS Ferroptosis Ferroptosis ROS->Ferroptosis

Figure 1: Signaling pathway of this compound-induced ferroptosis.

Quantitative Data Summary

The following table summarizes the reported efficacy of GPX4 inhibitors in mouse models of leukemia.

CompoundLeukemia ModelDosing RegimenKey FindingsReference
ML210GPX4-knockdown mouse modelNot specifiedExtended median survival from 55 to 74 days.[1]
RSL3Myelodysplastic Syndrome (MDS) xenograft (SKM-1 cells)20 mg/kg, intraperitoneally, every two daysMarkedly smaller tumor volume and weight compared to control.
RSL3Head and Neck Cancer xenograft (HN3R cells)100 mg/kg, intratumorally, twice a week for 20 daysSignificantly reduced tumor volume when combined with trigonelline.[2]

Experimental Protocols

Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Model of Acute Myeloid Leukemia (AML)

This protocol describes the establishment of an AML PDX model in immunodeficient mice, a robust platform for evaluating the in vivo efficacy of novel therapeutic agents.[3][4]

Materials:

  • Primary AML patient bone marrow or peripheral blood mononuclear cells

  • NOD/scid/IL2Rγnull (NSG) mice (6-8 weeks old)

  • RPMI-1640 medium with 10% FBS

  • Phosphate-buffered saline (PBS)

  • Ficoll-Paque

  • Human CD45 and mouse CD45 antibodies for flow cytometry

  • Red blood cell (RBC) lysis buffer

Procedure:

  • Cell Preparation:

    • Thaw cryopreserved primary AML cells rapidly in a 37°C water bath.

    • Wash the cells with RPMI-1640 medium and resuspend in PBS.

    • Perform a viable cell count using trypan blue exclusion.

  • Mouse Conditioning (Optional but Recommended):

    • Sublethally irradiate NSG mice with 200-250 cGy of total body irradiation 24 hours prior to cell injection. This enhances engraftment.

  • Cell Transplantation:

    • Inject 1-5 x 106 viable AML cells in 100-200 µL of sterile PBS into the tail vein of each NSG mouse.

  • Engraftment Monitoring:

    • Starting 4-6 weeks post-transplantation, monitor engraftment by performing flow cytometry on peripheral blood collected from the tail vein.

    • Stain cells with fluorescently labeled anti-human CD45 and anti-mouse CD45 antibodies.

    • Successful engraftment is confirmed by the presence of a significant population of human CD45+ cells.

G cluster_0 AML PDX Model Establishment PatientSample Primary AML Patient Sample IsolateCells Isolate Mononuclear Cells PatientSample->IsolateCells Transplant Intravenous Injection (1-5 x 10⁶ cells/mouse) IsolateCells->Transplant Monitor Monitor Engraftment (Flow Cytometry of Peripheral Blood) Transplant->Monitor NSGMouse NSG Mouse (sublethally irradiated) NSGMouse->Transplant EngraftedMouse Engrafted Mouse (hCD45+) Monitor->EngraftedMouse

Figure 2: Workflow for establishing an AML PDX mouse model.
Protocol 2: In Vivo Administration of a GPX4 Inhibitor (RSL3 as a representative analog of this compound)

This protocol provides a method for the formulation and administration of RSL3, a well-characterized GPX4 inhibitor, to leukemia-bearing mice.

Materials:

  • RSL3 (or this compound)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile syringes and needles

Drug Formulation:

  • Prepare a stock solution of RSL3 in DMSO.

  • For in vivo administration, prepare a fresh formulation on the day of injection. A commonly used vehicle for RSL3 is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

  • The final concentration of RSL3 should be calculated based on the desired dosage and the injection volume (typically 100-200 µL per mouse).

Administration Protocol (based on an MDS xenograft model):

  • Animal Grouping: Once leukemia engraftment is confirmed (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment and vehicle control groups.

  • Dosing:

    • Administer RSL3 at a dose of 20 mg/kg via intraperitoneal (IP) injection.

    • The vehicle control group should receive an equivalent volume of the drug-free vehicle.

  • Treatment Schedule:

    • Administer the treatment every two days for a predetermined period (e.g., 2-4 weeks).

  • Monitoring:

    • Monitor animal health and body weight daily.

    • Assess tumor burden weekly by flow cytometry of peripheral blood.

    • At the end of the study, harvest bone marrow and spleen to determine the percentage of leukemic cells.

    • Monitor survival in a separate cohort of animals.

G cluster_1 In Vivo Treatment Workflow EngraftedMouse Engrafted AML Mouse Randomize Randomize into Treatment & Control Groups EngraftedMouse->Randomize Treatment Administer RSL3 (e.g., 20 mg/kg IP) or Vehicle Control Randomize->Treatment Monitor Monitor Health, Body Weight, and Tumor Burden Treatment->Monitor Treatment->Monitor Repeated Dosing Endpoint Endpoint Analysis (Tumor Burden, Survival) Monitor->Endpoint

Figure 3: Experimental workflow for in vivo treatment.

Conclusion

The induction of ferroptosis through the inhibition of GPX4 represents a compelling therapeutic avenue for leukemia. While direct in vivo data for this compound in leukemia mouse models is not yet available, the information gathered from studies on its analogs, ML210 and RSL3, provides a strong foundation for preclinical investigation. The protocols outlined in these application notes offer a detailed framework for researchers to establish robust leukemia mouse models and to formulate and administer GPX4 inhibitors for efficacy studies. The provided quantitative data, although limited, demonstrates the potential of this therapeutic strategy to improve survival outcomes. Further research is warranted to optimize dosing regimens, explore combination therapies, and fully elucidate the therapeutic potential of this compound and other GPX4 inhibitors in the treatment of leukemia.

References

Application Notes and Protocols for In Vivo Studies with ML399

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML399 is a potent and cell-permeable small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver of leukemogenesis in acute leukemias with MLL rearrangements. As a second-generation probe, this compound offers improved potency and drug metabolism and pharmacokinetics (DMPK) properties, making it a valuable tool for in vivo studies to explore the therapeutic potential of Menin-MLL inhibition.[1] These application notes provide a comprehensive guide to utilizing this compound in preclinical animal models, with a focus on determining the optimal dosage and experimental design.

Physicochemical and In Vitro Activity of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for formulation and for correlating in vitro activity with in vivo responses.

ParameterValueReference
Molecular Weight 449.0 g/mol [1]
Solubility in PBS (pH 7.4) 86.9 ± 8.2 μM (39 μg/mL)[1]
Stability in PBS (Room Temp.) 98.6% remaining after 24h; 96.1% remaining after 48h[1]
In Vitro Potency (GI50 in MLL-AF9 cells) ~4 μM[1]

Optimal Dosage of this compound for In Vivo Studies

While specific in vivo efficacy studies with this compound have not been publicly detailed, data from structurally related and functionally similar Menin-MLL inhibitors can provide a strong basis for designing initial dose-finding experiments. The following protocols are based on established methodologies for similar compounds and general principles of in vivo dose selection.

Reference In Vivo Dosing for Similar Menin-MLL Inhibitors

Studies with other Menin-MLL inhibitors, MI-463 and MI-503, have demonstrated efficacy in mouse models of MLL leukemia.[2] These data, summarized in Table 2, can serve as a valuable starting point for determining the dosage of this compound.

CompoundAnimal ModelDosageAdministration RouteKey FindingsReference
MI-463 Mouse xenograft (MV4;11 cells)35 mg/kg, once dailyIntraperitoneal (i.p.)Significant tumor growth inhibition[2]
MI-463 Murine MLL-AF9 leukemia model50 mg/kg, twice dailyOral gavage (p.o.)Increased median survival by ~70%[2]
MI-503 Mouse xenograft (MV4;11 cells)60 mg/kg, once dailyIntraperitoneal (i.p.)Over 80% reduction in tumor growth[2]
MI-503 Murine MLL-AF9 leukemia model80 mg/kg, twice dailyOral gavage (p.o.)Increased median survival by ~45%[2]

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

Objective: To determine the tolerability of this compound and establish the Maximum Tolerated Dose (MTD) in the selected animal model.

Materials:

  • This compound

  • Vehicle solution (e.g., DMSO, PEG400, saline, depending on formulation development based on solubility data)

  • 6-8 week old immunocompromised mice (e.g., NOD/SCID or BALB/c nude)

  • Standard animal housing and monitoring equipment

Methodology:

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the study.

  • Group Allocation: Randomly assign mice to several dose groups (e.g., n=3-5 per group). Based on the data from similar compounds, a starting dose range could be 10, 30, and 100 mg/kg. A vehicle control group is mandatory.

  • Formulation: Prepare fresh formulations of this compound in the chosen vehicle on each day of dosing.

  • Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or oral gavage) once or twice daily for a period of 7-14 days.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, activity levels, and any signs of distress.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.

  • Data Analysis: Record and plot body weight changes and clinical observations for each dose group.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vivo.

Materials:

  • This compound

  • Vehicle solution

  • Cannulated mice (for serial blood sampling) or non-cannulated mice (for terminal blood collection)

  • Blood collection supplies (e.g., EDTA tubes)

  • LC-MS/MS or other appropriate bioanalytical instrumentation

Methodology:

  • Dosing: Administer a single dose of this compound (at a dose below the MTD) via both intravenous (i.v.) and the intended therapeutic route (e.g., oral).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Process blood samples to isolate plasma and store frozen until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and oral bioavailability.

Protocol 3: In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant disease model.

Materials:

  • MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13)

  • Immunocompromised mice

  • This compound at doses determined from DRF and PK studies

  • Calipers for tumor measurement

  • Flow cytometry reagents for pharmacodynamic analysis

Methodology:

  • Tumor Implantation: Subcutaneously or intravenously inject a known number of leukemia cells into the mice.

  • Tumor Growth: Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

  • Group Allocation and Treatment: Randomize mice into treatment groups (vehicle control, this compound low dose, this compound high dose) and begin treatment as per the selected dosing schedule.

  • Efficacy Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Monitor animal body weight and overall health.

  • Pharmacodynamic Analysis: At the end of the study (or at interim time points), collect tumor and/or bone marrow samples to assess target engagement. This can be done by measuring the expression of MLL target genes (e.g., HOXA9, MEIS1) via qRT-PCR or Western blot.[2]

  • Endpoint: The primary endpoint is typically tumor growth inhibition. Survival studies can also be conducted.

  • Data Analysis: Plot mean tumor volume versus time for each group. Perform statistical analysis to determine the significance of the anti-tumor effect.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo evaluation.

Menin_MLL_Signaling_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL->DNA Binds to Transcription Leukemogenic Gene Transcription DNA->Transcription Leads to Leukemia Leukemia Progression Transcription->Leukemia This compound This compound This compound->Menin Inhibits Interaction

Caption: Mechanism of action of this compound in inhibiting the Menin-MLL interaction.

InVivo_Experimental_Workflow cluster_preclinical Preclinical In Vivo Evaluation of this compound DRF Dose-Range Finding (MTD Determination) PK Pharmacokinetics Study (ADME Profiling) DRF->PK Inform Dose Selection Efficacy Efficacy Study (Tumor Growth Inhibition) PK->Efficacy Inform Dosing Regimen PD Pharmacodynamics (Target Engagement) Efficacy->PD Correlate with Outcome Analysis Data Analysis & Interpretation Efficacy->Analysis PD->Analysis

Caption: General experimental workflow for the in vivo evaluation of this compound.

References

Application Notes and Protocols for ML399: A Potent Inhibitor of the Menin-MLL Interaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML399 is a small molecule inhibitor that targets the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver in certain types of leukemia, particularly those with MLL gene rearrangements. By disrupting the Menin-MLL complex, this compound offers a promising therapeutic strategy for these cancers. These application notes provide detailed information on the solubility, preparation, and experimental use of this compound, enabling researchers to effectively utilize this compound in their studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

Solubility and Stability

This compound exhibits good solubility in common laboratory solvents and maintains stability under standard experimental conditions.[1] Quantitative data regarding its solubility and stability are summarized in the table below.

ParameterSolvent/BufferConcentration/ConditionValueReference
Solubility DMSOStock SolutionUp to 40 mM[1]
PBS (pH 7.4)Aqueous Solution86.9 ± 8.2 μM[1]
Stability PBS (pH 7.4)Room Temperature, 24 hours98.6% remaining[1]
PBS (pH 7.4)Room Temperature, 48 hours96.1% remaining[1]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Proper preparation of this compound solutions is crucial for obtaining reproducible experimental results.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

Protocol for 40 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 445.53 g/mol .

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 40 mM. For example, to prepare 1 mL of a 40 mM stock solution, dissolve 17.82 mg of this compound in 1 mL of DMSO.

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[2]

Protocol for Aqueous Working Solutions:

  • Dilution: On the day of the experiment, thaw an aliquot of the 40 mM this compound DMSO stock solution.

  • Serial Dilution: Perform serial dilutions of the stock solution into pre-warmed (37°C) cell culture medium or PBS to achieve the desired final concentrations for your experiment.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is kept low (typically below 0.5%) to minimize solvent-induced toxicity to cells.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Weigh this compound Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO Calculate volume for 40 mM Vortex Vortex Add DMSO->Vortex Ensure complete dissolution Aliquot & Store Aliquot & Store Vortex->Aliquot & Store -20°C or 4°C Thaw Stock Thaw Stock Aliquot & Store->Thaw Stock Serial Dilution Serial Dilution Thaw Stock->Serial Dilution Use pre-warmed medium/PBS Final Concentration Final Concentration Serial Dilution->Final Concentration <0.5% DMSO

Experimental workflow for this compound solution preparation.

In Vitro Assay for Menin-MLL Interaction: Fluorescence Polarization

A fluorescence polarization (FP) assay is a robust method to quantify the binding affinity of this compound to the Menin-MLL complex in a high-throughput format.

Principle: The assay measures the change in the polarization of fluorescently labeled MLL peptide upon binding to the larger Menin protein. Small, unbound fluorescent peptides rotate rapidly in solution, leading to low polarization. When bound to the larger Menin protein, the complex tumbles more slowly, resulting in higher polarization. This compound will compete with the labeled peptide for binding to Menin, causing a decrease in polarization.

Materials:

  • Recombinant full-length Menin protein

  • Fluorescein-labeled MLL-derived peptide (e.g., a 12-amino acid peptide containing the high-affinity Menin binding motif)[3]

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, and 0.05% BSA[3]

  • Black, non-binding 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of Menin protein (e.g., 200 nM) in the assay buffer.

    • Prepare a 2X solution of the fluorescein-labeled MLL peptide (e.g., 25 nM) in the assay buffer.[3]

    • Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer to create a 4X concentration series.

  • Assay Setup:

    • Add 5 µL of the 4X this compound dilution series to the wells of the 384-well plate.

    • Add 5 µL of assay buffer containing DMSO (at the same final concentration as the compound wells) to the control wells (0% inhibition).

    • Add 5 µL of a high concentration of a known Menin-MLL inhibitor or unlabeled MLL peptide to the positive control wells (100% inhibition).

    • Add 10 µL of the 2X Menin and 2X fluorescein-labeled MLL peptide pre-mixed solution to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for fluorescein (e.g., excitation at 485 nm and emission at 520 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay: MTT Assay in Leukemia Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Leukemia cell lines (e.g., MLL-rearranged lines like MV4-11 or MOLM-13)

  • Complete cell culture medium

  • This compound working solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding:

    • Harvest leukemia cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the log of the this compound concentration.

Menin-MLL Signaling Pathway

This compound functions by disrupting the interaction between Menin and the N-terminal portion of MLL or MLL-fusion proteins. This interaction is crucial for the recruitment of the MLL complex to target genes, such as the HOXA gene cluster, which are essential for leukemogenesis. The inhibition of this interaction leads to the downregulation of these target genes, ultimately inducing differentiation and apoptosis in MLL-rearranged leukemia cells.

G cluster_nucleus Nucleus cluster_complex Leukemogenic Complex MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction Chromatin Chromatin Menin->Chromatin Recruitment HOXA HOXA Genes Chromatin->HOXA Targeting Leukemogenesis Leukemogenesis HOXA->Leukemogenesis Upregulation leads to This compound This compound This compound->Menin Inhibits Interaction

Menin-MLL signaling pathway and the inhibitory action of this compound.

References

Application Note: Designing Gene Expression Studies with ML339, a CXCR6 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemokine receptor CXCR6 and its ligand CXCL16 form a signaling axis that plays a critical role in the tumor microenvironment, influencing processes like cell proliferation, metastasis, and inflammation.[1][2] This pathway is particularly relevant in hepatocellular carcinoma (HCC) and prostate cancer (PCa), where high expression of CXCR6 is correlated with poor prognosis.[1][2] ML339 is a potent and selective small molecule antagonist of the CXCR6 receptor.[2][3] It represents a first-in-class probe for studying the therapeutic potential of targeting the CXCR6/CXCL16 axis.[1][3] This document provides detailed protocols and experimental design considerations for investigating the effects of ML339 on gene expression in cancer cell lines.

Mechanism of Action of ML339

ML339 is a selective inhibitor of the G protein-coupled receptor (GPCR) CXCR6.[3] It functions by antagonizing the downstream signaling cascades induced by the binding of the natural ligand, CXCL16.[1][4] The CXCL16/CXCR6 axis is known to activate several pro-tumorigenic pathways, including the PI3K/Akt/mTOR and NF-κB signaling pathways, which in turn regulate the transcription of genes involved in inflammation, cell survival, and invasion.[3] ML339 blocks these events, including β-arrestin recruitment and cAMP signaling.[1][4][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCR6 CXCR6 Receptor G_Protein G-Protein CXCR6->G_Protein Activates CXCL16 CXCL16 CXCL16->CXCR6 Binds ML339 ML339 ML339->CXCR6 Inhibits PI3K PI3K G_Protein->PI3K IKK IKK G_Protein->IKK Akt Akt PI3K->Akt NFkB_complex p50/p65-IκBα Akt->NFkB_complex IKK->NFkB_complex Phosphorylates IκBα NFkB p50/p65 NFkB_complex->NFkB Releases Target_Genes Target Genes (e.g., IL-6, MMPs, Cyclin D1) NFkB->Target_Genes Translocates & Activates Transcription start Start: Select CXCR6-Expressing Cancer Cell Line (e.g., PC3, SK-HEP-1) culture 1. Cell Seeding & Culture start->culture treatment 2. Treatment with Controls & ML339 - Vehicle (DMSO) - CXCL16 Stimulation - ML339 + CXCL16 culture->treatment harvest 3. Cell Harvest & RNA Isolation treatment->harvest qc 4. RNA Quality & Quantity Control (e.g., NanoDrop, Bioanalyzer) harvest->qc rt 5. Reverse Transcription (cDNA Synthesis) qc->rt qpcr 6. Quantitative PCR (qPCR) - Target Genes (IL-6, MMP-9) - Housekeeping Genes (GAPDH, ACTB) rt->qpcr analysis 7. Data Analysis (Relative Quantification, ΔΔCt Method) qpcr->analysis end End: Determine Fold Change in Gene Expression analysis->end

References

Application Notes and Protocols for ML399 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML399 is a potent and cell-permeable small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with a reported IC50 of 90 nM.[1] This interaction is a critical driver in a subset of acute leukemias characterized by MLL gene rearrangements (MLL-r). By disrupting the menin-MLL complex, this compound and other menin inhibitors aim to reverse the aberrant gene expression program that drives leukemogenesis, leading to differentiation and apoptosis of leukemia cells.[2][3] Preclinical and emerging clinical data for the class of menin inhibitors suggest that their efficacy can be significantly enhanced when used in combination with standard chemotherapy agents and other targeted therapies.[4][5]

These application notes provide a comprehensive overview of the scientific rationale and practical protocols for utilizing this compound in combination with other chemotherapeutic agents for preclinical research. While specific data for this compound in combination settings is still emerging, the information presented here is based on the broader class of menin inhibitors and established methodologies for evaluating drug synergy.

Rationale for Combination Therapies

The primary goals of combining this compound with other anticancer agents are to:

  • Achieve Synergistic Efficacy: Combining drugs with different mechanisms of action can lead to a greater-than-additive therapeutic effect.[1][6][7]

  • Overcome or Prevent Drug Resistance: Tumor cells can develop resistance to single-agent therapies. Combination approaches can target multiple oncogenic pathways, reducing the likelihood of resistance.[2][8]

  • Reduce Toxicity: By achieving synergy, the doses of individual agents may be reduced, potentially leading to a better safety profile.[1]

Potential Combination Partners for this compound

Based on the mechanism of menin-MLL inhibition and preclinical/clinical data from other menin inhibitors, promising combination partners for this compound in MLL-rearranged leukemias include:

  • Standard Cytotoxic Chemotherapy: The "7+3" regimen, consisting of cytarabine (Ara-C) and an anthracycline like daunorubicin, is a standard induction therapy for acute myeloid leukemia (AML).[4]

  • BCL-2 Inhibitors (e.g., Venetoclax): MLL-rearranged leukemias often exhibit dependence on the anti-apoptotic protein BCL-2. Combining a menin inhibitor with a BCL-2 inhibitor can simultaneously target transcriptional addiction and apoptosis evasion.[9][10]

  • FLT3 Inhibitors (e.g., Gilteritinib, Quizartinib): FMS-like tyrosine kinase 3 (FLT3) mutations are common in AML and can co-occur with MLL rearrangements. Dual targeting of menin-MLL and FLT3 has shown strong synergistic effects.[5][11][12]

  • DOT1L Inhibitors: The histone methyltransferase DOT1L is a key downstream effector of the MLL-fusion protein complex. Combined inhibition of menin-MLL and DOT1L has demonstrated enhanced anti-leukemic activity.[2]

  • Hypomethylating Agents (e.g., Azacitidine, Decitabine): These agents are used in the treatment of AML and may sensitize leukemia cells to other targeted therapies.[13]

Quantitative Data Summary

The following tables summarize preclinical and clinical findings for menin inhibitors in combination with other agents. While this data is not specific to this compound, it provides a strong rationale and expected outcomes for similar combination studies with this compound.

Table 1: Preclinical Synergy of Menin Inhibitors with Other Agents

Combination PartnerCell Lines/ModelKey FindingsReference(s)
FLT3 Inhibitors MLL-r, NPM1mut AML cell lines and patient-derived xenografts (PDX)Synergistic inhibition of proliferation, enhanced apoptosis, significant reduction in leukemia burden, and prolonged survival in vivo.[5][11]
DOT1L Inhibitors MLL-rearranged leukemia cell lines and primary cellsMarkedly enhanced induction of differentiation and cell killing. More profound suppression of MLL-fusion protein target genes and MYC.[2]
Venetoclax KMT2A-rearranged pediatric AML cell linesSynergistic reduction in cell viability and enhancement of apoptosis.[9][10]
Cytarabine, Daunorubicin MLL-rearranged AML cell linesPyrvinium (a compound identified in a screen for MLL-r AML) showed synergistic effects with these agents.[14]

Table 2: Clinical Trial Outcomes for Menin Inhibitors in Combination Therapy

Combination RegimenPatient PopulationOverall Response Rate (ORR)Complete Remission (CR/CRh) RateClinical Trial IdentifierReference(s)
Revumenib + Azacitidine + Venetoclax Relapsed/Refractory AML with KMT2Ar or NPM1mut82% (in an early report)48% (in an early report)NCT05360160[4]
Bleximenib + "7+3" (Daunorubicin + Cytarabine) Newly Diagnosed AML with NPM1m or KMT2Ar95%81%NCT05453903[4]
Ziftomenib + "7+3" (Daunorubicin + Cytarabine) Newly Diagnosed AML with KMT2Ar or NPM1m91%91%NCT05735184[4]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using the Chou-Talalay Method

This protocol outlines the determination of the synergistic, additive, or antagonistic effects of this compound in combination with another chemotherapeutic agent using the Combination Index (CI) method.[1][7][15][16]

Materials:

  • MLL-rearranged leukemia cell line (e.g., MOLM-13, MV4-11, THP-1)

  • This compound

  • Chemotherapeutic agent of interest (e.g., cytarabine, venetoclax)

  • Complete cell culture medium

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

  • CompuSyn software or similar for CI calculation

Procedure:

  • Single-Agent Dose-Response:

    • Determine the IC50 value for this compound and the combination agent individually.

    • Plate cells at an appropriate density in 96-well plates.

    • Treat cells with a serial dilution of each drug alone for 72-96 hours.

    • Measure cell viability and calculate the IC50 for each drug.

  • Combination Drug Treatment:

    • Based on the individual IC50 values, design a fixed-ratio combination experiment. For example, use a constant ratio of [this compound] : [Agent X] based on their IC50s.

    • Prepare serial dilutions of the drug combination.

    • Treat cells in 96-well plates with the combination dilutions for 72-96 hours. Include single-agent controls and a vehicle control.

    • Measure cell viability.

  • Data Analysis:

    • Enter the dose-effect data for single agents and the combination into CompuSyn software.

    • The software will generate a Combination Index (CI) value for different effect levels (fractions of cells affected).

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

    • The software will also generate isobolograms for visual representation of the synergy.

Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide Staining

This protocol describes the quantification of apoptosis in leukemia cells following combination treatment using flow cytometry.[17][18][19][20][21]

Materials:

  • Treated and control leukemia cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat leukemia cells with this compound, the combination agent, and the combination of both for a predetermined time (e.g., 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution in response to combination therapy.[22][23][24][25]

Materials:

  • Treated and control leukemia cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Cell Harvesting and Fixation:

    • Harvest cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, and G2/M) will be distinguished based on the fluorescence intensity of the PI.

Visualizations

Signaling Pathways and Experimental Workflows

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention MLL_Fusion MLL-Fusion Protein Menin Menin MLL_Fusion->Menin interacts DNA DNA MLL_Fusion->DNA Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL_Fusion->Target_Genes binds to DOT1L DOT1L MLL_Fusion->DOT1L recruits Menin->DNA Menin->Target_Genes binds to Transcription Aberrant Transcription Target_Genes->Transcription H3K79me H3K79 Methylation DOT1L->H3K79me catalyzes H3K79me->Transcription promotes Leukemogenesis Leukemogenesis Transcription->Leukemogenesis This compound This compound This compound->Menin inhibits interaction This compound->Leukemogenesis blocks DOT1L_Inhibitor DOT1L Inhibitor DOT1L_Inhibitor->DOT1L inhibits DOT1L_Inhibitor->Leukemogenesis blocks

Caption: Menin-MLL signaling pathway and points of therapeutic intervention.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Culture MLL-r Leukemia Cells Dose_Response 2. Single-Agent Dose-Response Cell_Culture->Dose_Response Combination 3. Combination Treatment Dose_Response->Combination Viability 4a. Cell Viability (Synergy Analysis) Combination->Viability Apoptosis 4b. Apoptosis Assay Combination->Apoptosis Cell_Cycle 4c. Cell Cycle Analysis Combination->Cell_Cycle PDX_Model 5. Establish PDX Mouse Model Viability->PDX_Model Inform Drug_Admin 6. Administer this compound +/- Combination Agent PDX_Model->Drug_Admin Monitoring 7. Monitor Tumor Burden & Survival Drug_Admin->Monitoring Analysis 8. Analyze Efficacy & Toxicity Monitoring->Analysis

Caption: General workflow for preclinical evaluation of this compound combinations.

Synergy_Logic start Perform Combination Experiment data Collect Dose-Effect Data (Single & Combination) start->data calc Calculate Combination Index (CI) using Chou-Talalay Method data->calc syn Synergism (CI < 1) calc->syn Yes add Additive Effect (CI = 1) calc->add No, CI=1 ant Antagonism (CI > 1) calc->ant No, CI>1

Caption: Logical flow for determining drug synergy.

References

Application Notes and Protocols for ML399 in the Study of NPM1-mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Acute Myeloid Leukemia (AML) with mutations in the Nucleophosmin 1 (NPM1) gene represents a distinct and common subtype of AML. These mutations lead to the aberrant cytoplasmic localization of the NPM1 protein (NPM1c), a key event in leukemogenesis. The oncogenic activity of NPM1c is dependent on the upregulation of homeobox (HOX) and MEIS1 genes, which are critical for maintaining the leukemic state.

ML399 is a potent and specific small molecule inhibitor of the interaction between Menin and the histone methyltransferase KMT2A (also known as MLL1). The Menin-KMT2A complex is a crucial regulator of gene transcription, including that of the HOX and MEIS1 genes. In both KMT2A-rearranged and NPM1-mutated AML, this complex is hijacked to maintain a pro-leukemic transcriptional program. By disrupting the Menin-KMT2A interaction, this compound offers a targeted therapeutic strategy to suppress the expression of these oncogenic drivers, leading to differentiation and apoptosis of leukemic cells.

These application notes provide a summary of the mechanism of action of this compound and protocols for its use in in vitro studies of NPM1-mutated AML.

Mechanism of Action

In NPM1-mutated AML, the aberrantly localized NPM1c protein contributes to the maintenance of high levels of HOXA9 and MEIS1 expression. This is achieved, in part, through the recruitment and stabilization of the Menin-KMT2A complex on the chromatin at the regulatory regions of these genes. Menin acts as a scaffold protein, essential for the proper function and targeting of the KMT2A methyltransferase.

This compound binds to Menin, allosterically inhibiting its interaction with KMT2A. This disruption prevents the recruitment of the complex to its target genes, leading to a downregulation of HOXA9 and MEIS1 transcription. The subsequent decrease in the levels of these key oncoproteins results in the differentiation of leukemic blasts and induction of apoptosis.

Data Presentation

The following tables summarize the in vitro efficacy of menin inhibitors against NPM1-mutated AML cell lines. While specific data for this compound in NPM1-mutated cell lines is limited in publicly available literature, the data presented for other potent and selective menin inhibitors, such as ziftomenib and revumenib, are considered representative of the class effect.

Table 1: In Vitro Efficacy of Menin Inhibitors in NPM1-mutated AML Cell Lines

CompoundCell LineGenotypeAssayIC50 / EC50Reference
ZiftomenibOCI-AML3NPM1 mut, DNMT3A mutCell Viability~150 nM[1]
RevumenibOCI-AML3NPM1 mut, DNMT3A mutApoptosis InductionNot specified[2]

Table 2: Effect of Menin Inhibitors on Gene Expression in NPM1-mutated AML

CompoundCell LineTarget GenesEffectReference
Menin InhibitorsOCI-AML3HOXA9, MEIS1Significant downregulation
Menin InhibitorsNPM1 mut primary AML cellsHOXA9, MEIS1, PBX3Significant downregulation

Mandatory Visualizations

ML399_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NPM1c NPM1c Menin Menin NPM1c->Menin stabilizes KMT2A KMT2A (MLL1) Menin->KMT2A binds Chromatin Chromatin (HOX/MEIS1 loci) KMT2A->Chromatin targets HOX_MEIS1_mRNA HOX/MEIS1 mRNA Chromatin->HOX_MEIS1_mRNA Transcription Leukemogenesis Leukemic Phenotype (Proliferation, Survival, Differentiation Block) HOX_MEIS1_mRNA->Leukemogenesis drives This compound This compound This compound->Menin inhibits binding to KMT2A

Caption: this compound inhibits the Menin-KMT2A interaction, downregulating HOX/MEIS1 expression.

Experimental_Workflow cluster_assays Downstream Assays start Start culture Culture NPM1-mutated AML Cells (e.g., OCI-AML3) start->culture treat Treat with this compound (dose-response) culture->treat viability Cell Viability Assay (e.g., MTT/CellTiter-Glo) treat->viability western Western Blot (HOXA9, MEIS1, Cleaved PARP) treat->western coip Co-Immunoprecipitation (Menin-KMT2A interaction) treat->coip analyze Data Analysis (IC50, Protein Levels, Interaction Disruption) viability->analyze western->analyze coip->analyze end End analyze->end

Caption: Workflow for evaluating the in vitro effects of this compound on NPM1-mutated AML cells.

Experimental Protocols

Cell Culture
  • Cell Line: OCI-AML3 (ATCC® CRL-3017™) is a human AML cell line harboring an NPM1 mutation (Type A) and is a suitable model for these studies.

  • Culture Medium: RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Split the cells every 2-3 days to maintain a cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • OCI-AML3 cells

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.04 M HCl in isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Seed OCI-AML3 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate, carefully remove the medium, and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol is for examining the effect of this compound on the expression of downstream target proteins.

Materials:

  • OCI-AML3 cells

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-HOXA9, anti-MEIS1, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed OCI-AML3 cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) or vehicle control for 48-72 hours.

  • Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Co-Immunoprecipitation (Co-IP)

This protocol is to verify that this compound disrupts the interaction between Menin and KMT2A.

Materials:

  • OCI-AML3 cells

  • This compound

  • Co-IP Lysis Buffer (non-denaturing)

  • Anti-Menin antibody (for immunoprecipitation)

  • Protein A/G magnetic beads

  • Primary antibodies for Western blot (anti-Menin, anti-KMT2A)

Procedure:

  • Treat OCI-AML3 cells with this compound or vehicle control for 24 hours.

  • Harvest and lyse cells in Co-IP lysis buffer.

  • Pre-clear the lysate with protein A/G beads.

  • Incubate the pre-cleared lysate with an anti-Menin antibody overnight at 4°C to form immune complexes.

  • Add protein A/G beads to capture the immune complexes (2-4 hours at 4°C).

  • Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

  • Analyze the eluates by Western blot using antibodies against Menin and KMT2A. A reduced amount of co-precipitated KMT2A in the this compound-treated sample indicates disruption of the interaction.

Conclusion

This compound represents a targeted therapeutic approach for NPM1-mutated AML by inhibiting the crucial Menin-KMT2A interaction. The protocols outlined above provide a framework for researchers to investigate the preclinical efficacy and mechanism of action of this compound and other menin inhibitors in relevant cellular models of this leukemia subtype. These studies are essential for the continued development of novel, targeted therapies for patients with NPM1-mutated AML.

References

Application Notes and Protocols for ML399 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML399 is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver of leukemogenesis in subtypes of acute leukemia characterized by MLL rearrangements. By disrupting the menin-MLL complex, this compound offers a targeted therapeutic strategy to reverse the oncogenic activity of MLL fusion proteins. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize inhibitors of the menin-MLL interaction.

Mechanism of Action

The MLL gene is a frequent target of chromosomal translocations, leading to the expression of oncogenic MLL fusion proteins. These fusion proteins require interaction with the tumor suppressor protein menin to drive the expression of downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemic transformation.[1][2] this compound binds to a pocket on menin that is critical for the interaction with MLL, thereby competitively inhibiting the formation of the menin-MLL complex. This leads to the downregulation of MLL target genes, inhibition of cell proliferation, and induction of apoptosis in MLL-rearranged leukemia cells.[1]

Data Presentation

The following table summarizes the quantitative data for this compound and related menin-MLL inhibitors in various assays. This data is essential for assay validation and comparison of compound potency.

CompoundAssay TypeTarget/Cell LineIC50/GI50Z' FactorReference
This compound MTT Cell ViabilityMLL-AF9 Cells~4 µM (GI50)Not ReportedProbe Reports
MI-1 Fluorescence PolarizationMenin-MLL Interaction1.9 µMNot Reported[1]
MI-2 Fluorescence PolarizationMenin-MLL Interaction446 nMNot Reported[3]
MI-2-2 Fluorescence PolarizationMenin-MLL InteractionLow nMNot Reported[2]
MIV-6R Fluorescence PolarizationMenin-MLL Interaction56 nMNot Reported[4]
D0060-319 Fluorescence PolarizationMenin-MLL Interaction7.46 nMNot Reported[5]
Primary HTS Fluorescence PolarizationMenin-MLL InteractionN/A0.81[6]

Signaling Pathway

The interaction between menin and MLL fusion proteins is a key node in the signaling pathway that drives leukemogenesis. The following diagram illustrates this critical interaction and the downstream consequences.

menin_mll_pathway cluster_inhibition Inhibition by this compound MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction Chromatin Chromatin Menin->Chromatin Recruitment to HOXA9 HOXA9 Gene Chromatin->HOXA9 Upregulation MEIS1 MEIS1 Gene Chromatin->MEIS1 Upregulation Leukemogenesis Leukemogenesis HOXA9->Leukemogenesis MEIS1->Leukemogenesis This compound This compound This compound->Menin Binds to

Caption: Menin-MLL Signaling Pathway and this compound Inhibition.

Experimental Protocols

High-Throughput Screening (HTS) Workflow

A typical HTS workflow for identifying and validating inhibitors of the menin-MLL interaction involves a primary screen to identify initial hits, followed by secondary and cell-based assays to confirm activity and assess cellular effects.

hts_workflow start Start: Compound Library primary_screen Primary Screen (e.g., Fluorescence Polarization) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response Confirmation hit_identification->dose_response secondary_assay Secondary Assay (e.g., TR-FRET, AlphaScreen) dose_response->secondary_assay cell_based_assay Cell-Based Assay (e.g., MTT, Apoptosis) secondary_assay->cell_based_assay lead_optimization Lead Optimization cell_based_assay->lead_optimization

Caption: High-Throughput Screening Workflow.

Protocol 1: Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay is a robust method for primary HTS to identify compounds that disrupt the menin-MLL interaction.[1][6]

Materials:

  • Menin Protein: Purified full-length human menin.

  • Fluorescently Labeled MLL Peptide: A peptide derived from the MLL menin-binding motif (e.g., MLL4-15) labeled with a fluorophore such as fluorescein (FITC).

  • Assay Buffer: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 0.1% (v/v) NP-40 substitute, and 1 mM DTT.[7]

  • This compound (or test compounds): Dissolved in 100% DMSO.

  • 384-well, low-volume, black assay plates.

  • Plate reader with fluorescence polarization capabilities.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound or test compounds in 100% DMSO.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of the compound solutions to the 384-well assay plates.

  • Reagent Preparation:

    • Prepare a solution of menin protein in assay buffer. The final concentration should be at or below the Kd of the menin-MLL interaction (e.g., 30-50 nM).

    • Prepare a solution of the FITC-labeled MLL peptide in assay buffer. The final concentration should be low (e.g., 5-10 nM) to ensure a good signal-to-background ratio.[7]

  • Assay Execution:

    • Add the menin protein solution to the compound-containing wells of the 384-well plate.

    • Incubate at room temperature for 1 hour to allow for compound binding to menin.[7]

    • Add the FITC-labeled MLL peptide solution to all wells.

    • Incubate for at least 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a plate reader with appropriate filters for fluorescein (Excitation: 485 nm, Emission: 535 nm).

    • The G-factor should be calibrated using a 1 nM fluorescein solution to a value of approximately 27 mP.[8]

  • Data Analysis:

    • Normalize the data using positive controls (e.g., a known inhibitor or no menin) and negative controls (DMSO vehicle).

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value for this compound and other active compounds by fitting the dose-response data to a four-parameter logistic equation.

    • The Z' factor for the assay should be calculated to assess its robustness for HTS (a Z' > 0.5 is considered excellent).[6]

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay can be used as a secondary screen to confirm hits from the primary screen. It is less susceptible to interference from fluorescent compounds.

Materials:

  • His-tagged Menin Protein.

  • Biotinylated MLL Peptide.

  • Terbium (Tb)-conjugated anti-His antibody (Donor).

  • Streptavidin-conjugated fluorophore (e.g., d2 or XL665) (Acceptor).

  • TR-FRET Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.

  • This compound (or test compounds): Dissolved in 100% DMSO.

  • 384-well, low-volume, black or white assay plates.

  • TR-FRET-compatible plate reader.

Procedure:

  • Compound Plating: As described in the FP assay protocol.

  • Reagent Preparation:

    • Prepare solutions of His-tagged menin and biotinylated MLL peptide in TR-FRET assay buffer. Optimal concentrations should be determined empirically through titration experiments.

    • Prepare solutions of the Tb-anti-His antibody and Streptavidin-d2/XL665 in TR-FRET assay buffer.

  • Assay Execution:

    • Add a mixture of His-tagged menin and biotinylated MLL peptide to the compound-containing wells.

    • Incubate for 30-60 minutes at room temperature.

    • Add a mixture of the Tb-anti-His antibody and Streptavidin-d2/XL665.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal on a compatible plate reader, typically with an excitation wavelength of 340 nm and emission wavelengths for both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data and calculate IC50 values as described for the FP assay.

    • Determine the Z' factor for the assay.

Protocol 3: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay

AlphaScreen is another sensitive proximity-based assay suitable for HTS and hit confirmation.

Materials:

  • GST-tagged Menin Protein.

  • Biotinylated MLL Peptide.

  • Glutathione-coated Donor beads.

  • Streptavidin-coated Acceptor beads.

  • AlphaScreen Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.

  • This compound (or test compounds): Dissolved in 100% DMSO.

  • 384-well, white, opaque microplates.

  • AlphaScreen-capable plate reader.

Procedure:

  • Compound Plating: As described in the FP assay protocol.

  • Reagent Preparation:

    • Prepare solutions of GST-tagged menin and biotinylated MLL peptide in AlphaScreen assay buffer.

    • Prepare suspensions of Donor and Acceptor beads in the same buffer. All steps involving beads should be performed under subdued light.

  • Assay Execution:

    • Add the GST-tagged menin and biotinylated MLL peptide to the compound-containing wells.

    • Incubate for 30-60 minutes at room temperature.

    • Add the Glutathione Donor beads and Streptavidin Acceptor beads.

    • Incubate for 1-2 hours at room temperature in the dark.

  • Data Acquisition:

    • Read the plates on an AlphaScreen-capable reader with excitation at 680 nm and emission detection between 520-620 nm.

  • Data Analysis:

    • Normalize the AlphaScreen signal and calculate IC50 values as previously described.

    • Determine the Z' factor for the assay.

Protocol 4: MTT Cell Viability Assay

This cell-based assay is used to assess the effect of this compound on the proliferation of MLL-rearranged leukemia cells.[9]

Materials:

  • MLL-rearranged leukemia cell line (e.g., MV4-11, MOLM-13, SEM).[10]

  • Control leukemia cell line (without MLL rearrangement, e.g., Kasumi-1, K562).[5]

  • Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and penicillin/streptomycin.

  • This compound: Dissolved in DMSO.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl or DMSO.

  • 96-well, clear, flat-bottom microplates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Harvest leukemia cells in their logarithmic growth phase.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%).

    • Add the compound dilutions to the cells. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Incubate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved. Gentle shaking can aid solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values to the vehicle-treated control cells.

    • Calculate the GI50 (concentration for 50% growth inhibition) by fitting the dose-response data to a suitable model.

Logical Relationship Diagram for Assay Selection

The choice of assay depends on the stage of the drug discovery process. This diagram illustrates a logical progression from primary screening to more complex biological validation.

assay_selection Primary_Screening Primary HTS (High Throughput, Low Cost) Fluorescence Polarization Secondary_Screening Secondary Screening (Higher Confidence, Fewer False Positives) TR-FRET or AlphaScreen Primary_Screening->Secondary_Screening Hit Confirmation Cellular_Validation Cellular Validation (Biological Relevance) MTT, Apoptosis, Gene Expression Secondary_Screening->Cellular_Validation Confirmed Hits In_Vivo_Studies In Vivo Studies (Animal Models) Cellular_Validation->In_Vivo_Studies Active Compounds

Caption: Logical Progression of Assay Selection.

References

Application Notes and Protocols for Measuring ML399 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML399 is a potent, cell-penetrant small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1] This interaction is critical for the oncogenic activity of MLL fusion proteins, which are drivers of acute leukemias. This compound represents a second-generation probe with improved potency and pharmacokinetic properties, making it a valuable tool for studying the biology of MLL-rearranged leukemias and for therapeutic development. These application notes provide detailed protocols for biochemical and cell-based assays to measure the activity of this compound.

Mechanism of Action

This compound functions by disrupting the interaction between Menin and the N-terminus of MLL and its oncogenic fusion partners. This protein-protein interaction is essential for the recruitment of the MLL complex to chromatin, leading to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which drive leukemogenesis. By inhibiting this interaction, this compound effectively reverses the oncogenic activity of MLL fusion proteins.

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_inhibition Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction DNA DNA (Target Gene Promoters) MLL_Fusion->DNA Binds to Transcription Aberrant Gene Transcription DNA->Transcription Leads to Leukemogenesis Leukemogenesis Transcription->Leukemogenesis Drives This compound This compound This compound->Menin Inhibits Interaction

Caption: this compound inhibits the Menin-MLL fusion protein interaction.

Data Presentation

The following table summarizes the in vitro activity of this compound and other representative Menin-MLL inhibitors.

CompoundBiochemical IC50 (nM)Cell-Based GI50 (µM)Target Cell LineReference
This compound Not explicitly stated~4MLL-AF9[1]
MI-463320.23MLL-AF9[2]
MI-503330.22MLL-AF9[2]
MI-11900Not reported-[3]
MI-2Not explicitly stated~5MLL-AF9[4]

Experimental Protocols

Biochemical Assay: Fluorescence Polarization (FP)

This assay quantitatively measures the ability of this compound to disrupt the interaction between Menin and a fluorescently labeled MLL peptide. The principle is based on the change in the polarization of emitted light from the fluorescent peptide upon binding to the larger Menin protein. Inhibition of this interaction by this compound results in a decrease in fluorescence polarization.

FP_Assay_Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Prepare Assay Buffer: 50 mM Tris-HCl pH 7.5 50 mM NaCl 1 mM DTT 0.05% BSA B Prepare Reagents: - Menin Protein (e.g., 200 nM) - Fluorescein-labeled MLL peptide (e.g., 25 nM) - this compound (serial dilutions) A->B C Incubate Menin and labeled MLL peptide B->C D Add this compound dilutions C->D E Incubate to reach equilibrium D->E F Measure Fluorescence Polarization E->F G Plot % Inhibition vs. [this compound] F->G H Calculate IC50 G->H

Caption: Workflow for the Menin-MLL Fluorescence Polarization assay.

Materials:

  • Recombinant full-length Menin protein

  • Fluorescein-labeled MLL-derived peptide (e.g., FLSN-MLL)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.05% BSA[5]

  • 384-well black, non-binding microplates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Reagent Preparation:

    • Prepare a 2X stock of Menin protein (e.g., 400 nM) in Assay Buffer.

    • Prepare a 2X stock of fluorescein-labeled MLL peptide (e.g., 50 nM) in Assay Buffer.[5]

    • Prepare a serial dilution of this compound in Assay Buffer at 2X the final desired concentrations.

  • Assay Procedure:

    • In a 384-well plate, add 10 µL of the 2X this compound serial dilutions. For control wells, add 10 µL of Assay Buffer.

    • Add 10 µL of the 2X Menin and 2X labeled MLL peptide mixture to all wells.[5]

    • The final volume in each well should be 20 µL. The final concentrations will be, for example, 200 nM Menin and 25 nM labeled MLL peptide.[5]

    • Incubate the plate at room temperature for 1-3 hours, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission wavelengths for fluorescein (e.g., 485 nm excitation, 535 nm emission).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the controls (wells with no inhibitor representing 0% inhibition and wells with a known saturating unlabeled peptide or no Menin representing 100% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the effect of this compound on the growth of MLL-rearranged leukemia cell lines.

MTT_Assay_Workflow cluster_0 Cell Culture & Plating cluster_1 Treatment & Incubation cluster_2 Assay & Readout cluster_3 Data Analysis A Culture MLL-rearranged leukemia cells (e.g., MLL-AF9) B Seed cells in 96-well plates A->B C Add serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate to allow formazan formation E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Plot % Viability vs. [this compound] H->I J Calculate GI50 I->J

Caption: Workflow for the MTT cell viability assay.

Materials:

  • MLL-rearranged leukemia cell line (e.g., MLL-AF9, MV4;11, MOLM-13)

  • Appropriate cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom microplates

  • Spectrophotometer plate reader

Protocol:

  • Cell Plating:

    • Harvest and count the leukemia cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 90 µL of culture medium per well.[6]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Add 10 µL of the this compound dilutions to the respective wells. Include vehicle control wells (e.g., 0.25% DMSO).[6]

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% inhibition of cell growth).

Safety Precautions

Standard laboratory safety practices should be followed when handling chemical reagents and cell lines. This compound is for research use only. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal. All cell culture work should be performed in a sterile biosafety cabinet.

References

Application Notes and Protocols for ML399 Treatment in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a powerful platform in preclinical cancer research.[1][2] These models are known to retain the principal histological and genetic characteristics of the original patient tumors, offering a more predictive model for evaluating the efficacy of novel therapeutic agents compared to traditional cell line-derived xenografts.[1][2][3] ML399 is a potent and cell-penetrant small molecule inhibitor of the interaction between menin and Mixed Lineage Leukemia (MLL) protein.[4] This interaction is a critical driver in certain types of leukemias, particularly those with MLL rearrangements.[4] While this compound has shown promise in in vitro studies, its evaluation in clinically relevant in vivo models such as PDX is a crucial step towards clinical translation.[4]

This document provides a detailed guide for the preclinical evaluation of this compound in patient-derived xenograft models, including proposed experimental protocols, guidelines for data presentation, and visualizations of the relevant signaling pathway and experimental workflow. Although specific data from this compound studies in PDX models are not yet widely published, this document outlines a best-practice approach based on established PDX methodologies and the known mechanism of this compound.

Mechanism of Action and Signaling Pathway

This compound disrupts the protein-protein interaction between menin and the MLL1 fusion proteins or the MLL1 wild-type complex. This interaction is essential for the oncogenic activity of MLL fusion proteins, which are common in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). By inhibiting this interaction, this compound is expected to suppress the expression of downstream target genes, such as HOX genes, which are critical for leukemogenesis, leading to cell cycle arrest and apoptosis in MLL-rearranged leukemia cells.[4]

MLL_Menin_Pathway cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein Histone_Methylation Histone H3K4 Methylation MLL_fusion->Histone_Methylation recruits Menin Menin Menin->Histone_Methylation LEDGF LEDGF LEDGF->Histone_Methylation HOX_Genes HOX Gene Expression Histone_Methylation->HOX_Genes activates Leukemogenesis Leukemogenesis HOX_Genes->Leukemogenesis drives This compound This compound This compound->Menin inhibits interaction with MLL

Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are designed for the establishment of AML PDX models and subsequent evaluation of this compound efficacy. These are based on established best practices for PDX studies.[5][6][7]

Establishment of AML Patient-Derived Xenograft Models
  • Host Mice: Immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, are recommended due to their robust support for the engraftment of human hematopoietic cells.[6][8]

  • Patient Sample: Obtain fresh or cryopreserved primary AML patient bone marrow or peripheral blood mononuclear cells with confirmed MLL rearrangements. All patient samples must be collected with informed consent and appropriate institutional review board (IRB) approval.

  • Engraftment:

    • Thaw cryopreserved patient cells rapidly and wash to remove cryoprotectant. To improve viability, consider a specialized thawing process.[5]

    • Resuspend viable cells in a suitable medium, such as PBS or RPMI, with or without Matrigel.

    • Inject 1-10 million viable cells intravenously (IV) or intra-femorally into 6-8 week old, sub-lethally irradiated NSG mice.

  • Monitoring Engraftment:

    • Monitor mice for signs of disease (e.g., weight loss, hind limb paralysis, ruffled fur).

    • Starting 4 weeks post-injection, periodically collect peripheral blood via retro-orbital or submandibular bleeding to monitor for the presence of human CD45+ (hCD45+) cells by flow cytometry.

    • An engraftment level of >1% hCD45+ cells in the peripheral blood is typically considered successful.

  • Passaging:

    • Once primary recipient mice (P0) show signs of advanced disease or high levels of engraftment, euthanize them and harvest bone marrow and spleen cells.

    • Prepare a single-cell suspension and inject these cells into secondary recipient mice (P1) to expand the PDX model. Subsequent passages (P2, P3, etc.) can be performed similarly.[6]

    • Cryopreserve aliquots of cells from each passage for future studies.

This compound Efficacy Study in Established AML PDX Models
  • Study Design:

    • Expand a cohort of mice from a well-characterized AML PDX line with a known MLL rearrangement.

    • Once engraftment is confirmed (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment and control groups (n=8-10 mice per group is recommended).

  • This compound Formulation and Administration:

    • Based on its properties, this compound can be formulated for in vivo use.[4] A common formulation for preclinical studies involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Administer this compound or vehicle control to the mice via a clinically relevant route, such as oral gavage (PO) or intraperitoneal (IP) injection. The dosing schedule (e.g., daily, twice daily) and concentration should be determined from prior maximum tolerated dose (MTD) studies.

  • Monitoring Treatment Response:

    • Monitor tumor burden throughout the study by quantifying the percentage of hCD45+ cells in the peripheral blood weekly via flow cytometry.

    • Record mouse body weight and clinical signs of toxicity at each dosing.

    • The primary endpoint is typically overall survival. A secondary endpoint can be the delay in tumor progression (leukemic burden).

  • Pharmacodynamic and Biomarker Analysis:

    • At the end of the study (or at intermediate time points), harvest bone marrow, spleen, and peripheral blood from a subset of mice.

    • Assess the expression of downstream targets of the MLL-menin complex, such as HOXA9, by quantitative real-time PCR (qRT-PCR) or Western blot to confirm target engagement.

    • Perform immunohistochemistry (IHC) on bone marrow sections to evaluate leukemic infiltration and apoptosis (e.g., cleaved caspase-3 staining).

PDX_Workflow Patient_Sample Patient AML Sample (MLL-rearranged) NSG_Mouse_P0 NSG Mouse (P0) Patient_Sample->NSG_Mouse_P0 IV Injection Engraftment_Monitoring Monitor Engraftment (hCD45+ in Blood) NSG_Mouse_P0->Engraftment_Monitoring Expansion Expansion to P1, P2 Cohorts Engraftment_Monitoring->Expansion Successful Engraftment Randomization Randomize Engrafted Mice Expansion->Randomization Treatment_Group This compound Treatment Group Randomization->Treatment_Group Control_Group Vehicle Control Group Randomization->Control_Group Efficacy_Assessment Efficacy Assessment (Survival, Tumor Burden) Treatment_Group->Efficacy_Assessment Control_Group->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis Efficacy_Assessment->PD_Analysis Endpoint

Caption: Experimental workflow for this compound evaluation in AML PDX models.

Data Presentation

Quantitative data from this compound PDX studies should be summarized in a clear and structured format to allow for easy comparison between treatment and control groups.

Table 1: Hypothetical Efficacy of this compound in an MLL-rearranged AML PDX Model
ParameterVehicle ControlThis compound (X mg/kg, BID)P-value
Median Survival (days) 4568<0.01
Increase in Lifespan (%) -51.1%-
hCD45+ Cells in Blood (Day 28, %) 55.2 ± 8.115.6 ± 4.5<0.001
Spleen Weight (mg, Day 45) 450 ± 50180 ± 30<0.001
HOXA9 Expression (Fold Change) 1.00.3 ± 0.1<0.01
Treatment-Related Toxicity NoneNo significant weight loss-

Data are presented as mean ± SEM. Statistical significance is determined by an appropriate statistical test (e.g., log-rank test for survival, t-test for other parameters).

Conclusion

The use of patient-derived xenograft models provides a robust platform for the preclinical evaluation of novel targeted therapies like this compound. The protocols and guidelines presented here offer a comprehensive framework for assessing the in vivo efficacy of this compound in AML PDX models. Such studies are critical for validating the therapeutic potential of menin-MLL inhibitors and for identifying patient populations that are most likely to benefit from this therapeutic strategy, ultimately accelerating the translation of these promising agents into the clinic.

References

Troubleshooting & Optimization

troubleshooting ML399 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML399, a potent and cell-permeable inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation, with a focus on addressing solution instability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between Menin and MLL.[1][2] MLL fusion proteins, which are drivers of certain acute leukemias, require interaction with Menin to exert their oncogenic effects.[1][2][3][4][5] By binding to Menin, this compound blocks this interaction, leading to the downregulation of target genes such as HOXA9 and MEIS1, which are crucial for leukemic cell proliferation and survival.[1][2] This ultimately induces differentiation and apoptosis in MLL-rearranged leukemia cells.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). This compound is readily soluble in DMSO up to 40 mM. For long-term storage, it is advisable to store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][6][7] When stored properly, the solid compound is stable for years, and DMSO stock solutions are generally stable for up to one month at -20°C and up to six months at -80°C.[7] Before use, allow the aliquot to thaw completely and equilibrate to room temperature.

Q3: What are the known off-target effects of this compound?

A3: An off-target ancillary pharmacology screen of this compound against a panel of 68 GPCRs, ion channels, and transporters at a concentration of 10 µM revealed 16 significant activities. These included interactions with a number of monoaminergic and ion channel targets.[3] Researchers should be aware of these potential off-target effects when interpreting experimental results, especially when using high concentrations of the inhibitor.

Troubleshooting Guide: this compound Instability in Solution

This guide addresses common issues related to the stability of this compound in experimental solutions.

Problem 1: Precipitation of this compound in aqueous solutions.

  • Possible Cause: this compound has limited solubility in aqueous solutions. While it shows good solubility in PBS at pH 7.4 (86.9 ± 8.2 μM), precipitation can occur when diluting a concentrated DMSO stock into aqueous buffers or cell culture media, a phenomenon known as "crashing out". The final concentration of this compound may exceed its solubility limit in the aqueous environment.

  • Troubleshooting Steps:

    • Optimize Dilution: When preparing working solutions, add the this compound DMSO stock to the aqueous buffer or media dropwise while vortexing or gently mixing to facilitate rapid dissolution.

    • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically below 0.5%) to minimize solvent-induced toxicity and solubility issues.

    • Use Pre-warmed Media: Adding the DMSO stock to pre-warmed (37°C) cell culture media can sometimes improve solubility.

    • Consider Solubilizing Agents: For in vitro assays, the inclusion of a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 in the buffer may help to maintain solubility. However, ensure the surfactant is compatible with your assay.

Problem 2: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

  • Possible Cause 1: Degradation in aqueous solution.

    • Explanation: While this compound demonstrates excellent stability in PBS at room temperature for up to 48 hours (96.1% remaining), its stability in complex solutions like cell culture media at 37°C over longer incubation periods may be reduced.[3] Components in the media could potentially accelerate degradation.

    • Troubleshooting Steps:

      • Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your cell culture medium for each experiment. Avoid storing this compound in aqueous solutions for extended periods.

      • Time-Course Experiment: To assess stability in your specific medium, you can perform a time-course experiment. Prepare a working solution of this compound in your medium, incubate it at 37°C, and test its activity at different time points (e.g., 0, 8, 24, 48 hours).

  • Possible Cause 2: Adsorption to plasticware.

    • Explanation: Hydrophobic compounds like this compound can adsorb to the plastic surfaces of plates and tubes, which reduces the effective concentration of the inhibitor in the solution.

    • Troubleshooting Steps:

      • Use Low-Adhesion Plasticware: If significant adsorption is suspected, consider using low-protein-binding or low-adhesion plasticware.

      • Pre-treatment of Plates: In some cases, pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding, but ensure this is compatible with your cell type and assay.

Problem 3: Variability in IC50 values between experiments.

  • Possible Cause: In addition to the stability issues mentioned above, several experimental factors can contribute to variability in IC50 values.

    • Troubleshooting Steps:

      • Consistent Cell Culture Practices: Maintain consistency in cell passage number, seeding density, and the growth phase of the cells at the time of treatment.

      • Accurate Pipetting: Use calibrated pipettes and ensure accurate serial dilutions of this compound.

      • Standardized Incubation Times: The duration of exposure to this compound can significantly impact the IC50 value. Use a consistent incubation time for all experiments.

      • Control for Vehicle Effects: Ensure that the concentration of the vehicle (DMSO) is consistent across all wells, including the vehicle-only control.

Quantitative Data Summary

The following table summarizes the known stability and solubility data for this compound.

ParameterSolvent/BufferTemperatureDurationResultReference
Solubility DMSORoom TemperatureN/AUp to 40 mM[3]
PBS (pH 7.4)Room TemperatureN/A86.9 ± 8.2 μM (39 μg/mL)[3]
Stability PBS (pH 7.4)Room Temperature24 hours98.6% parent compound remaining[3]
PBS (pH 7.4)Room Temperature48 hours96.1% parent compound remaining[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Preparation of 10 mM Stock Solution in DMSO:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration (Molecular Weight of this compound is 445.53 g/mol ).

    • Vortex or sonicate briefly until the solid is completely dissolved.

  • Storage of Stock Solution:

    • Dispense the stock solution into single-use aliquots in tightly sealed, light-protected vials.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

  • Preparation of Working Solutions for Cell Culture:

    • Thaw a single-use aliquot of the 10 mM stock solution and allow it to reach room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to add the stock solution to the medium with gentle mixing.

    • Use the freshly prepared working solutions immediately.

Protocol 2: Menin-MLL Fluorescence Polarization (FP) Assay

This protocol is a general guideline for an in vitro fluorescence polarization assay to screen for inhibitors of the Menin-MLL interaction.

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, and 0.05% BSA.[6]

  • Reagents:

    • Recombinant full-length Menin protein.

    • A fluorescein-labeled peptide derived from MLL (e.g., FLSN_MLL).[4]

    • Test compounds (e.g., this compound) serially diluted in DMSO.

  • Procedure:

    • In a black, low-binding 384-well plate, add the test compounds at various concentrations.

    • Add a solution of Menin protein and the fluorescein-labeled MLL peptide to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[8]

  • Data Analysis:

    • A decrease in the fluorescence polarization signal indicates inhibition of the Menin-MLL interaction.

    • Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor for maximum polarization and no Menin for minimum polarization).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Menin_MLL_Signaling_Pathway Menin-MLL Signaling Pathway in Leukemogenesis cluster_nucleus Nucleus MLL_FP MLL Fusion Protein Menin Menin MLL_FP->Menin binds Chromatin Chromatin LEDGF LEDGF Menin->LEDGF interacts with Menin->Chromatin recruits complex to MLL_WT Wild-Type MLL MLL_WT->Menin binds LEDGF->Chromatin binds to HOXA9 HOXA9 Gene Chromatin->HOXA9 activates MEIS1 MEIS1 Gene Chromatin->MEIS1 activates Transcription Increased Transcription HOXA9->Transcription MEIS1->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis This compound This compound This compound->Menin inhibits interaction with MLL-FP

Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia and the inhibitory action of this compound.

Troubleshooting_Workflow Troubleshooting this compound Instability cluster_sol Solution Preparation cluster_storage Storage & Handling cluster_assay Assay Conditions start Inconsistent/Low Activity or Precipitation check_sol Check Solution Preparation start->check_sol check_storage Review Storage Conditions start->check_storage check_assay Evaluate Assay Conditions start->check_assay precip Precipitation in Aqueous Media? check_sol->precip freeze_thaw Multiple Freeze-Thaw Cycles? check_storage->freeze_thaw fresh_prep Using Fresh Working Solutions? check_assay->fresh_prep sol_steps 1. Dilute dropwise with mixing 2. Use pre-warmed media 3. Lower final concentration precip->sol_steps Yes aliquot Aliquot stock into single-use tubes Store at -80°C for long-term freeze_thaw->aliquot Yes plastic Adsorption to Plasticware? fresh_prep->plastic Yes fresh_sol Prepare fresh for each experiment fresh_prep->fresh_sol No low_adhesion Use low-adhesion plates plastic->low_adhesion Possible

Caption: A logical workflow for troubleshooting common issues related to this compound instability in solution.

References

identifying and mitigating ML399 off-target effects.

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Identifying and Mitigating ML399 Off-Target Effects Audience: Researchers, scientists, and drug development professionals.

This technical support center provides guidance on identifying and mitigating potential off-target effects of this compound, a selective inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL).[1][2] Its primary on-target effect is to prevent the menin-MLL complex from binding to chromatin, thereby inhibiting the histone H3 Lys-4 (H3K4) methylation that drives the expression of target genes like HOX, which are critical in certain types of leukemia.[3][4]

Q2: What are off-target effects and why are they a concern?

A2: Off-target effects occur when a small molecule interacts with unintended biological molecules in addition to its designated target.[5] These interactions are a concern because they can lead to misleading experimental results, cellular toxicity, or adverse side effects, complicating the interpretation of data and the development of therapeutics.[5][6]

Q3: Are there any known off-target activities of this compound?

A3: Yes. In a preclinical profiling assay, this compound was screened against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters. The screen revealed that this compound has significant activity against 16 of these targets, including a number of monoaminergic and ion channel targets.[3] This highlights the importance of using appropriate controls and counter-screens to validate that an observed phenotype is due to menin-MLL inhibition.

Q4: My experimental results are inconsistent with known menin-MLL inhibition. How can I determine if this is due to an off-target effect?

A4: A multi-step approach is recommended to differentiate on-target from off-target effects:

  • Confirm Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to menin in your specific cellular model.[7]

  • Dose-Response Analysis: Perform a dose-response curve for the observed phenotype and compare the potency (EC50 or IC50) with the known potency for menin-MLL inhibition. A significant discrepancy may suggest an off-target effect.[5]

  • Use a Structurally Unrelated Inhibitor: Employ another menin-MLL inhibitor with a different chemical scaffold. If this second compound does not produce the same phenotype, the effect is likely an off-target property of this compound.[5][8]

  • Genetic Knockdown/Rescue: Use siRNA or CRISPR to knock down menin or MLL. If this genetic approach phenocopies the effect of this compound, it supports an on-target mechanism.[5][8] Conversely, overexpressing the target may rescue the phenotype.[5]

Q5: What initial steps can I take to minimize off-target effects in my experiments?

A5: To reduce the likelihood of off-target effects influencing your results, you should:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.[8]

  • Employ Control Compounds: As mentioned above, use a structurally distinct inhibitor of the same target as a positive control and a structurally similar but inactive molecule as a negative control.[8]

  • Validate with Non-Pharmacological Methods: Confirm key findings using orthogonal methods like RNA interference (siRNA) or CRISPR/Cas9 to ensure the phenotype is linked to the intended target and not the chemical structure of the compound.[8]

Data Presentation

Table 1: Physicochemical and Solubility Properties of this compound

PropertyValueSource
Molecular Formula C27H28FN3O2[1]
Molecular Weight 445.53 g/mol [1]
Solubility in PBS (pH 7.4) 86.9 ± 8.2 µM (39 µg/mL)[3]
Solubility in DMSO Up to 40 mM[3]
Stability in PBS (48h, RT) 96.1% of parent compound remaining[3]

Table 2: Summary of this compound Off-Target Profiling

Assay TypeDetailsKey FindingsSource
Ancillary Pharmacology Screen Eurofin's Lead Profiler ScreenThis compound was tested at 10 µM against a panel of 68 GPCRs, ion channels, and transporters.16 significant off-target activities were identified, including interactions with monoaminergic and ion channel targets.

Visualized Workflows and Pathways

cluster_pathway On-Target Menin-MLL Signaling Pathway Menin Menin MLL MLL1/2 Menin->MLL forms complex Chromatin Chromatin (HOX genes) MLL->Chromatin binds to H3K4me3 H3K4 Trimethylation Chromatin->H3K4me3 leads to Transcription Gene Transcription H3K4me3->Transcription This compound This compound This compound->Menin inhibits

Caption: On-target pathway of this compound, which inhibits the Menin-MLL interaction.

Troubleshooting Guides

Issue 1: Observed Phenotype is Inconsistent with Menin-MLL Inhibition

If this compound treatment results in a cellular phenotype that does not align with the expected outcome of inhibiting the Menin-MLL pathway, follow this workflow to investigate potential off-target effects.

decision decision start Inconsistent Phenotype Observed step1 1. Validate Target Engagement (e.g., CETSA) start->step1 decision1 Target Engaged? step1->decision1 step2 2. Compare Dose-Response (Phenotype vs. On-Target) decision1->step2 Yes reassess Re-evaluate Assay or Hypothesis decision1->reassess No decision2 Potencies Correlate? step2->decision2 step3 3. Test Structurally Unrelated Inhibitor decision2->step3 Yes conclusion_off Conclusion: High Likelihood of Off-Target Effect decision2->conclusion_off No decision3 Same Phenotype? step3->decision3 step4 4. Perform Genetic Knockdown (siRNA/CRISPR) decision3->step4 No conclusion_on Conclusion: Phenotype is Likely On-Target decision3->conclusion_on Yes decision4 Phenotype Replicated? step4->decision4 decision4->conclusion_off No decision4->conclusion_on Yes

Caption: Troubleshooting workflow for inconsistent phenotypic results.

Issue 2: High Cellular Toxicity Observed

If this compound exhibits toxicity at or below the concentration required for target inhibition, this decision tree can help determine if the toxicity is on-target or off-target.

decision decision start Toxicity Observed at Effective Concentration step1 1. Counter-screen in a Cell Line Lacking the Target (if available) start->step1 decision1 Toxicity Persists? step1->decision1 step2 2. Knock Down Target (siRNA/CRISPR) decision1->step2 No conclusion_off Conclusion: Toxicity is Likely Off-Target decision1->conclusion_off Yes decision2 Toxicity Replicated? step2->decision2 decision2->conclusion_off No conclusion_on Conclusion: Toxicity is Likely On-Target decision2->conclusion_on Yes

References

Technical Support Center: Optimizing ML399 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ML399 for cell viability assays. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and an exploration of potential mechanisms of action that may influence experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. It is designed to disrupt this interaction, which is critical for the proliferation of certain types of leukemia cells, particularly those with MLL gene rearrangements.

Q2: What is a typical effective concentration range for this compound in cell culture?

A2: The effective concentration of this compound can vary significantly depending on the cell line and the duration of the assay. A preliminary study reported a GI50 (concentration for 50% growth inhibition) of approximately 4 µM in MLL-AF9 leukemia cells. However, for any new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration.

Q3: Which cell viability assays are recommended for use with this compound?

A3: Standard colorimetric or fluorometric cell viability assays are suitable for use with this compound. Commonly used assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and the resazurin (also known as AlamarBlue®) assays. Both provide a quantitative measure of metabolically active, viable cells.

Q4: I am observing high variability in my IC50 values for this compound between experiments. What are the potential causes?

A4: Inconsistent IC50 values are a common challenge in cell-based assays. Key factors that can contribute to this variability include:

  • Cell density and passage number: Ensure you are using cells within a consistent passage number range and seed them at the same density for each experiment.

  • Compound stability and handling: Prepare fresh dilutions of this compound from a stock solution for each experiment and avoid repeated freeze-thaw cycles.

  • Incubation time: The duration of this compound exposure can significantly impact the IC50 value. Use a consistent incubation time across all experiments.

  • Assay-specific conditions: Variations in reagent incubation times, temperature, and CO2 levels can all affect the final readout.

Troubleshooting Guides

This section addresses specific issues that may arise during cell viability assays with this compound.

Issue 1: Higher than expected cell viability at high this compound concentrations.
Possible Cause Recommended Solution
Compound Insolubility This compound may precipitate out of solution at high concentrations. Visually inspect the culture medium for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent system (ensure solvent controls are included).
Cell Line Resistance The cell line you are using may be inherently resistant to the menin-MLL inhibitory activity of this compound. Confirm the MLL status of your cell line.
Short Incubation Time The cytotoxic effects of this compound may require a longer incubation period to become apparent. Consider extending the treatment duration (e.g., from 24 to 48 or 72 hours).
Issue 2: High background signal in the resazurin assay.
Possible Cause Recommended Solution
Reagent Contamination The resazurin reagent may be contaminated with bacteria or other microorganisms that can reduce it. Use sterile technique and filter-sterilize the reagent if necessary.
Phenol Red Interference Phenol red in the culture medium can contribute to background fluorescence. Consider using a phenol red-free medium for the assay.
Over-incubation Incubating the cells with resazurin for too long can lead to high background. Optimize the incubation time to ensure a good signal-to-noise ratio.
Issue 3: Inconsistent results in the MTT assay.
Possible Cause Recommended Solution
Incomplete Solubilization of Formazan Crystals The purple formazan crystals must be fully dissolved before reading the absorbance. Ensure thorough mixing after adding the solubilization solution and allow sufficient time for dissolution.
Cell Clumping Uneven cell seeding can lead to variability. Ensure you have a single-cell suspension before plating.
Interference from this compound At high concentrations, this compound might interfere with the MTT reduction. Run a cell-free control with this compound and MTT to check for any direct chemical interaction.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤ 0.5%) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals. Incubate overnight at 37°C or for a few hours at room temperature with gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells (medium only) from all other wells. Normalize the data to the vehicle control (set as 100% viability) and plot the results as percent viability versus the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Determining the IC50 of this compound using the Resazurin Assay

Materials:

  • Target cell line

  • Complete cell culture medium (phenol red-free recommended)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Opaque-walled 96-well plates

  • Resazurin solution

  • Multichannel pipette

  • Plate reader (fluorescence, Ex/Em ~560/590 nm)

Methodology:

  • Cell Seeding: Follow the same procedure as in the MTT assay.

  • Compound Preparation and Treatment: Follow the same procedure as in the MTT assay.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Resazurin Addition: Add resazurin solution to each well (typically 10% of the culture volume).

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light. The optimal time should be determined empirically.

  • Data Acquisition: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the average fluorescence of the blank wells. Normalize the data to the vehicle control and plot to determine the IC50 value as described for the MTT assay.

Potential Mechanisms of Cytotoxicity and Experimental Design

While this compound's primary target is the menin-MLL interaction, small molecule inhibitors can sometimes exhibit off-target effects or induce cell death through alternative pathways, especially at higher concentrations. One such pathway that is a subject of intense research in cancer biology is ferroptosis . Understanding this and other potential cell death mechanisms can aid in troubleshooting unexpected results and designing more informative experiments.

Ferroptosis: An Iron-Dependent Form of Cell Death

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. A key regulator of this pathway is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. Inhibition of GPX4 can lead to an accumulation of these damaging molecules, ultimately resulting in cell death.

While there is currently no direct published evidence linking this compound to GPX4 inhibition, considering ferroptosis as a potential off-target effect can be a valuable troubleshooting strategy if you observe cytotoxicity that is not explained by MLL inhibition alone.

Diagram: Simplified Ferroptosis Pathway

Ferroptosis_Pathway Simplified Ferroptosis Pathway This compound This compound (Hypothetical Off-Target) GPX4 GPX4 This compound->GPX4 Inhibition (Hypothetical) SystemXc System Xc- Cysteine Cysteine SystemXc->Cysteine Cystine Cystine Cystine->SystemXc Uptake Glutathione Glutathione (GSH) Cysteine->Glutathione Synthesis Glutathione->GPX4 Cofactor Lipid_ROS Lipid Peroxides (ROS) GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis PUFA PUFAs Membrane Cell Membrane PUFA->Membrane Membrane->Lipid_ROS Peroxidation

A diagram of the simplified ferroptosis pathway.

Experimental Workflow for Investigating Potential Off-Target Effects

If you suspect that this compound is causing cell death through a mechanism other than MLL inhibition, you can design experiments to investigate this.

Troubleshooting_Workflow Troubleshooting this compound Cytotoxicity Start Unexpected Cytotoxicity with this compound Check_Primary_Target Confirm MLL Status of Cell Line Start->Check_Primary_Target MLL_Dependent MLL-rearranged? Check_Primary_Target->MLL_Dependent Consider_Off_Target Consider Off-Target Effects MLL_Dependent->Consider_Off_Target No Apoptosis_Hypothesis Hypothesize Apoptosis MLL_Dependent->Apoptosis_Hypothesis Yes Ferroptosis_Hypothesis Hypothesize Ferroptosis Consider_Off_Target->Ferroptosis_Hypothesis Test_Ferroptosis Co-treat with Ferrostatin-1 (Ferroptosis Inhibitor) Ferroptosis_Hypothesis->Test_Ferroptosis Test_Apoptosis Co-treat with Z-VAD-FMK (Pan-caspase Inhibitor) Apoptosis_Hypothesis->Test_Apoptosis Rescue Rescue of Viability? Test_Ferroptosis->Rescue Test_Apoptosis->Rescue No_Rescue No Rescue? Rescue->No_Rescue No Ferroptosis_Confirmed Evidence for Ferroptosis Rescue->Ferroptosis_Confirmed Yes (with Fer-1) Apoptosis_Confirmed Evidence for Apoptosis Rescue->Apoptosis_Confirmed Yes (with Z-VAD) Other_Mechanism Investigate Other Mechanisms No_Rescue->Other_Mechanism

A logical workflow for troubleshooting unexpected cytotoxicity.

By following these guidelines and protocols, researchers can effectively optimize the use of this compound in cell viability assays, troubleshoot common issues, and gain a deeper understanding of its effects on their specific cellular models.

Technical Support Center: Assessing the Cytotoxicity of ML399

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of ML399, a known inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2] This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known effect on cell viability?

This compound is a small molecule inhibitor that targets the interaction between menin and MLL, which is a critical driver in certain types of leukemia.[1][2] Preliminary studies have shown that this compound inhibits the growth of MLL leukemia cells. Specifically, in MLL-AF9 cells, this compound exhibited a GI₅₀ (concentration for 50% growth inhibition) of approximately 4 μM in MTT cell viability assays.[3] This suggests that this compound is cytotoxic to cells harboring MLL translocations.[3]

Q2: Which assays are recommended to assess the cytotoxicity of this compound?

Several assays can be employed to evaluate the cytotoxicity of this compound. The choice of assay depends on the specific research question and the expected mechanism of cell death. Recommended assays include:

  • MTT Assay: To measure overall metabolic activity as an indicator of cell viability.[4][5][6][7]

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage by measuring the release of LDH from damaged cells.[8][9][10][11]

  • Caspase-3 Activity Assay: To specifically detect apoptosis by measuring the activity of caspase-3, a key executioner caspase.[12][13]

Q3: What is a typical concentration range of this compound to use in a cytotoxicity experiment?

Based on the reported GI₅₀ of ~4 μM in MLL-AF9 cells, a sensible starting point for a dose-response experiment would be to use a concentration range that brackets this value.[3] A suggested range would be from 0.1 μM to 100 μM. This allows for the determination of a full dose-response curve, including the IC₅₀ (concentration for 50% inhibition).

Q4: How long should I expose the cells to this compound?

The incubation time will depend on the cell type and the specific assay. For initial screening, a 24 to 72-hour exposure is common for cell viability assays like the MTT assay.[4] For apoptosis assays, shorter time points (e.g., 6, 12, 24 hours) might be more appropriate to capture the dynamics of apoptotic induction.

Q5: How can I determine if this compound is inducing apoptosis or necrosis?

To distinguish between apoptosis and necrosis, you can use a combination of assays:

  • Caspase-3 Activity Assay: An increase in caspase-3 activity is a strong indicator of apoptosis.[12][14]

  • LDH Assay: A significant release of LDH at early time points might suggest necrosis, as it indicates loss of membrane integrity.[9][10]

  • Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: This method can differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Troubleshooting Guides

Issue 1: High variability in MTT assay results.

  • Possible Cause: Uneven cell seeding, contamination, or issues with the solubilization of formazan crystals.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells.

    • Check for and discard any contaminated cultures.

    • After adding the solubilization solution, ensure complete dissolution of the formazan crystals by gentle shaking or pipetting.[7] Incubating the plate overnight in a humidified incubator can also aid solubilization.[4]

Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.

  • Possible Cause: The cell line used is not sensitive to menin-MLL inhibition, this compound is inactive, or the incubation time is too short.

  • Troubleshooting Steps:

    • Confirm that the cell line is appropriate for this inhibitor (e.g., leukemia cell lines with MLL translocations).

    • Verify the integrity and activity of your this compound compound. Ensure it has been stored correctly (dry, dark, and at -20°C for long-term storage).[1]

    • Increase the incubation time (e.g., up to 72 hours) to allow for potential delayed cytotoxic effects.

Issue 3: High background in the LDH assay.

  • Possible Cause: High spontaneous LDH release from cells due to poor cell health or mechanical stress, or LDH present in the serum of the culture medium.

  • Troubleshooting Steps:

    • Handle cells gently during seeding and treatment to minimize mechanical damage.

    • Ensure cells are healthy and not overgrown before starting the experiment.

    • Use a low-serum or serum-free medium during the LDH release period if compatible with your cell line.[10] Always include a "medium only" background control.[10]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[4][5][6][7][15]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a "no cells" blank control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7]

LDH Cytotoxicity Assay

This protocol is based on commercially available LDH assay kits.[9][10][11]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection: After the incubation period, centrifuge the plate at 300 x g for 10 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of stop solution (as per the kit instructions).

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

Caspase-3 Activity Assay

This protocol is a general guideline for fluorescent caspase-3 activity assays.[12][14]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Cell Lysis: After treatment, centrifuge the plate, remove the supernatant, and wash the cells with ice-cold PBS. Add 30 µL of cell lysis buffer to each well and incubate on ice for 5 minutes.[14]

  • Caspase-3 Reaction: Add 100 µL of the caspase-3 substrate solution (e.g., Ac-DEVD-AMC) to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C in the dark.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm at different time points (e.g., 1 and 4 hours).[12]

Quantitative Data Summary

CompoundCell LineAssayEndpointValueReference
This compoundMLL-AF9MTTGI₅₀~4 µM[3]

Visualizations

experimental_workflow General Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MLL leukemia cells) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding ml399_prep Prepare this compound Stock Solution treatment Treat with Serial Dilutions of this compound ml399_prep->treatment cell_seeding->treatment incubation Incubate for Desired Time treatment->incubation mtt MTT Assay (Viability) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh caspase Caspase-3 Assay (Apoptosis) incubation->caspase readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout caspase->readout analysis Calculate IC50/ Fold Change readout->analysis conclusion Determine Cytotoxicity Mechanism analysis->conclusion

Caption: Workflow for assessing this compound cytotoxicity.

apoptosis_pathway Simplified Apoptosis Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase stimulus This compound (Potential Inducer) intrinsic Intrinsic Pathway (Mitochondrial) stimulus->intrinsic extrinsic Extrinsic Pathway (Death Receptor) stimulus->extrinsic caspase9 Caspase-9 intrinsic->caspase9 caspase8 Caspase-8 extrinsic->caspase8 caspase3 Caspase-3 (Executioner) caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis signaling pathway relevant to this compound.

References

Navigating the Challenges of ML399 Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the poor aqueous solubility of ML399, a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. This guide offers troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental procedures to facilitate the successful use of this compound in your research.

Introduction to this compound

This compound is a small molecule inhibitor targeting the protein-protein interaction between menin and MLL, a critical driver in certain types of leukemia.[1][2][3] While a valuable tool for in vitro and in vivo studies, its hydrophobic nature presents a significant challenge in aqueous solutions, often leading to precipitation and inaccurate experimental results. This guide will equip you with the necessary information to overcome these solubility hurdles.

Quantitative Solubility Data

Understanding the solubility limits of this compound in various solvents and buffers is crucial for proper experimental design. The following table summarizes the available quantitative data.

Solvent/Buffer SystemTemperaturepHSolubility
Dimethyl Sulfoxide (DMSO)Room TemperatureN/AUp to 40 mM[4]
Phosphate Buffered Saline (PBS)Room Temperature7.486.9 ± 8.2 μM[4]
Cell Culture Media (e.g., DMEM, RPMI-1640)37°C~7.4Data not publicly available; solubility is expected to be low. It is recommended to maintain a final DMSO concentration of ≤ 0.5%.
Common Biological Buffers (e.g., Tris-HCl, HEPES)Room Temperature~7.4Data not publicly available; solubility is expected to be low.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or up to 40 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.

Preparation of Aqueous Working Solutions from DMSO Stock

Objective: To prepare diluted working solutions of this compound in aqueous buffers or cell culture media for in vitro assays, minimizing precipitation.

Materials:

  • This compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS) or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C for cell-based assays)

  • Sterile conical or microcentrifuge tubes

  • Vortex mixer or calibrated pipettes for mixing

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Crucial Step: Serial Dilution. To avoid "solvent shock" and precipitation, perform a serial or intermediate dilution of the DMSO stock into the pre-warmed aqueous buffer or medium.

    • Method A (Serial Dilution): Prepare a series of dilutions (e.g., 1:10) in the aqueous buffer or medium until the final desired concentration is reached. Vortex or mix thoroughly between each dilution step.

    • Method B (Intermediate Dilution): Prepare an intermediate dilution of the DMSO stock in a small volume of the aqueous buffer or medium. For example, add 1 µL of a 10 mM DMSO stock to 99 µL of medium to make a 100 µM intermediate solution. Then, use this intermediate solution to prepare the final working concentrations.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally ≤ 0.5% , to avoid solvent-induced cytotoxicity. Some cell lines may be more sensitive, so it is recommended to perform a vehicle control to assess the effect of DMSO on your specific cells.

  • Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles) before adding it to your experimental system.

  • Use the freshly prepared working solutions immediately for best results. Avoid storing diluted aqueous solutions of this compound for extended periods.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Experimental Assay ML399_powder This compound Powder Stock_Solution Concentrated Stock (e.g., 10-40 mM in DMSO) ML399_powder->Stock_Solution Dissolve DMSO Anhydrous DMSO DMSO->Stock_Solution Intermediate_Dilution Intermediate Dilution (e.g., 100 µM) Stock_Solution->Intermediate_Dilution Serially Dilute Aqueous_Buffer Pre-warmed Aqueous Buffer or Cell Culture Medium Aqueous_Buffer->Intermediate_Dilution Working_Solution Final Working Solution (e.g., 10 µM with ≤0.5% DMSO) Intermediate_Dilution->Working_Solution Final Dilution Assay Cell-based or Biochemical Assay Working_Solution->Assay Add to Experiment Menin_MLL_Pathway cluster_nucleus Nucleus Menin Menin MLL_Complex MLL Complex Menin->MLL_Complex Binds to MLL_Fusion MLL Fusion Protein MLL_Fusion->MLL_Complex Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL_Complex->Target_Genes Activates Transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives This compound This compound This compound->Menin Inhibits Interaction with MLL

References

ML399 Technical Support Center: Addressing Variability in Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML399, a potent and selective inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common sources of variability in experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step troubleshooting for issues that may arise during experiments with this compound.

Q1: We are observing inconsistent IC50/GI50 values for this compound in our cell-based assays. What are the potential causes and how can we troubleshoot this?

A1: Variability in IC50 or GI50 values is a common issue and can stem from several factors. Here’s a systematic approach to identify and resolve the problem:

  • Cell Line Specificity: The potency of this compound can vary significantly between different leukemia cell lines. This is influenced by the specific MLL fusion partner, the genetic background of the cells, and the expression levels of menin and MLL fusion proteins. It is crucial to establish a baseline IC50/GI50 for each cell line used.

  • Cell Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.

  • Seeding Density: Cell density can significantly impact the apparent potency of a compound. Optimize and maintain a consistent seeding density for all experiments.

  • Compound Solubility and Stability: this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved and prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. This compound is stable in PBS at room temperature for at least 48 hours.[1]

  • Assay Conditions:

    • Incubation Time: The duration of drug exposure will influence the observed effect. Standardize the incubation time across all experiments.

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Test a range of serum concentrations or use serum-free media if your cell line permits, but maintain consistency.

    • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells, including controls, and is typically below 0.5%.

Troubleshooting Workflow for Inconsistent Potency

G start Inconsistent this compound IC50/GI50 Values check_cells Verify Cell Line Identity, Passage Number, and Health start->check_cells check_seeding Optimize and Standardize Cell Seeding Density check_cells->check_seeding Cells OK check_compound Confirm Compound Integrity, Solubility, and Dilution check_seeding->check_compound Seeding OK check_assay Standardize Assay Parameters (Incubation, Serum, DMSO) check_compound->check_assay Compound OK re_run Re-run Experiment with Tight Controls check_assay->re_run Assay Params OK

Caption: Troubleshooting logic for variable this compound potency.

Q2: The observed cellular phenotype does not align with the expected inhibition of the menin-MLL pathway. Could this be due to off-target effects?

A2: Yes, off-target effects are a possibility. While this compound is a selective inhibitor, high concentrations can lead to engagement with other cellular targets. A study using the Eurofin's Lead Profiler screen identified 16 significant off-target activities for this compound at a concentration of 10 µM.[1]

To investigate potential off-target effects:

  • Dose-Response Analysis: Perform a careful dose-response experiment. On-target effects should typically occur at concentrations near the IC50 for the menin-MLL interaction (90 nM), while off-target effects may become more prominent at higher concentrations.[2]

  • Use a Structurally Unrelated Inhibitor: Employ another validated menin-MLL inhibitor with a different chemical scaffold. If the phenotype is reproduced, it is more likely to be an on-target effect.

  • Genetic Knockdown: Use RNAi or CRISPR/Cas9 to knockdown MEN1 or the specific MLL fusion protein. If this phenocopies the effect of this compound, it strongly suggests an on-target mechanism.

  • Target Gene Expression Analysis: Measure the expression of known downstream targets of the menin-MLL complex, such as HOXA9 and MEIS1. A decrease in the expression of these genes upon this compound treatment would support an on-target effect.[3]

Q3: We are observing resistance to this compound in our long-term cell culture experiments. What are the known mechanisms of resistance?

A3: Resistance to menin-MLL inhibitors is an emerging area of research. Both genetic and non-genetic mechanisms have been identified.

  • Mutations in MEN1: Point mutations in the MEN1 gene, particularly in the drug-binding pocket, can reduce the affinity of this compound for menin, leading to resistance.[2][4]

  • Upregulation of Bypass Pathways: Cells may adapt by upregulating parallel signaling pathways that promote survival and proliferation, thereby circumventing the block on the menin-MLL axis.

  • Epigenetic Reprogramming: Changes in the epigenetic landscape of the cells can lead to altered gene expression programs that confer resistance.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound and other menin-MLL inhibitors in various leukemia cell lines.

Table 1: In Vitro Potency of this compound

Cell LineMLL FusionAssay TypeIC50 / GI50 (µM)Reference
MLL-AF9 transduced murine bone marrow cellsMLL-AF9MTT~4[1]

Table 2: Potency of Other Menin-MLL Inhibitors in Leukemia Cell Lines

CompoundCell LineMLL FusionIC50 / GI50 (nM)Reference
MI-463MV-4-11MLL-AF415.3[5]
MI-503MV-4-11MLL-AF414.7[5]
M-89MV-4-11MLL-AF425[5]
M-89MOLM-13MLL-AF954[5]
MI-3454MLL-ENL cellsMLL-ENL7-27[5]
MI-3454MLL-AF4 cellsMLL-AF47-27[5]
MI-3454MLL-AF9 cellsMLL-AF97-27[5]
VTP50469MOLM13MLL-AF9low nM range[6]
VTP50469RS4;11MLL-AF4low nM range[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the metabolic activity of leukemia cell lines, which is an indirect measure of cell viability.

Materials:

  • Leukemia cell line of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium in a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI50 value.

Experimental Workflow for Cell Viability Assay

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_this compound Add Serial Dilutions of this compound seed_cells->add_this compound incubate Incubate for 72 hours add_this compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Analyze Data and Calculate GI50 read_plate->analyze

Caption: Workflow for a typical cell viability assay.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is for quantifying apoptosis in cells treated with this compound.

Materials:

  • Cells treated with this compound and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment, including any floating cells.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Co-Immunoprecipitation (Co-IP) to Validate Menin-MLL Interaction Disruption

This protocol is to confirm that this compound disrupts the interaction between menin and the MLL fusion protein.

Materials:

  • Cell lysate from cells treated with this compound or vehicle

  • Antibody against the MLL fusion protein tag (e.g., anti-FLAG) or menin

  • Protein A/G magnetic beads

  • Wash buffer and elution buffer

  • SDS-PAGE and Western blotting reagents

  • Antibodies for Western blotting (anti-menin and anti-MLL fusion protein)

Procedure:

  • Cell Lysis: Lyse treated and untreated cells in a non-denaturing lysis buffer containing protease inhibitors.

  • Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

  • Bead Binding: Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blotting: Analyze the eluates by SDS-PAGE and Western blotting, probing for menin and the MLL fusion protein. A decrease in the co-immunoprecipitated protein in the this compound-treated sample indicates disruption of the interaction.[5][7]

Quantitative PCR (qPCR) for MLL Target Gene Expression

This protocol measures the expression of HOXA9 and MEIS1 to confirm the on-target activity of this compound.

Materials:

  • RNA isolated from cells treated with this compound or vehicle

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • RNA Isolation and cDNA Synthesis: Isolate total RNA and synthesize cDNA according to the manufacturer's instructions.

  • qPCR Reaction Setup: Set up qPCR reactions with primers for the target genes and the housekeeping gene.

  • qPCR Run: Run the qPCR program on a real-time PCR instrument.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

G cluster_0 MLL Fusion Protein Complex cluster_1 Target Gene Promoters cluster_2 Downstream Effects MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction HOXA9_Promoter HOXA9 Promoter Menin->HOXA9_Promoter Recruits to MEIS1_Promoter MEIS1 Promoter Menin->MEIS1_Promoter Recruits to This compound This compound This compound->Menin Inhibits Interaction Leukemogenesis Leukemogenesis HOXA9_Promoter->Leukemogenesis Differentiation_Block Block in Differentiation HOXA9_Promoter->Differentiation_Block MEIS1_Promoter->Leukemogenesis MEIS1_Promoter->Differentiation_Block

Caption: this compound mechanism of action.

G cluster_0 Nucleus cluster_1 Chromatin cluster_2 Cellular Response MLL_Fusion MLL Fusion Protein Menin Menin MLL_Menin_Complex MLL-Menin Complex MLL_Fusion->MLL_Menin_Complex Forms Menin->MLL_Menin_Complex Forms This compound This compound This compound->MLL_Menin_Complex Inhibits Formation HOXA9 HOXA9 Gene MLL_Menin_Complex->HOXA9 Activates Transcription MEIS1 MEIS1 Gene MLL_Menin_Complex->MEIS1 Activates Transcription Proliferation Increased Proliferation HOXA9->Proliferation Differentiation_Block Differentiation Block HOXA9->Differentiation_Block Apoptosis_Inhibition Inhibition of Apoptosis HOXA9->Apoptosis_Inhibition MEIS1->Proliferation MEIS1->Differentiation_Block MEIS1->Apoptosis_Inhibition

Caption: Downstream signaling of the Menin-MLL pathway.

References

Technical Support Center: Strategies to Minimize ML399-Induced Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the menin-MLL inhibitor, ML399, in animal models. The following information is intended to help anticipate and mitigate potential toxicities, ensuring the welfare of experimental animals and the integrity of research outcomes.

Frequently Asked questions (FAQs)

Q1: What is the general in vivo toxicity profile of menin-MLL inhibitors like this compound?

A1: Preclinical studies on several menin-MLL inhibitors, a class of compounds to which this compound belongs, have generally indicated a favorable safety profile. Prolonged administration in mouse models has been reported to not induce significant toxicity or impair normal hematopoiesis. Specifically, studies with related compounds have shown no morphological changes in the liver and kidney tissues after extended treatment. However, as with any investigational compound, dose-dependent toxicities can occur and should be carefully monitored.

Q2: Are there any known specific toxicities associated with the menin-MLL inhibitor class that I should be aware of for this compound?

A2: Yes, clinical trials with other menin inhibitors have highlighted two potential class-related adverse events:

  • QT Prolongation: Some menin inhibitors have been associated with prolongation of the QT interval, a measure of the heart's electrical repolarization. This can be a serious cardiotoxicity. Given that this compound has been shown to have off-target effects on ion channels, monitoring cardiovascular parameters is advisable, especially at higher doses.[1]

  • Differentiation Syndrome (DS): This is a potentially life-threatening complication observed with differentiation-inducing agents in leukemia. It is characterized by a rapid release of cytokines and can lead to symptoms like fever, respiratory distress, and organ failure.[2][3] While primarily a clinical observation, researchers should be aware of the possibility of a similar inflammatory response in animal models of leukemia.

Q3: What are the known off-target effects of this compound and how might they contribute to toxicity?

A3: An ancillary pharmacology screen of this compound revealed off-target activity against a number of monoaminergic and ion channel targets.[4] Off-target interactions, particularly with ion channels, could be the underlying cause of potential cardiotoxicity, such as QT prolongation. These off-target effects may also contribute to other unforeseen toxicities, especially at higher concentrations.

Q4: My animals are showing signs of distress (e.g., weight loss, lethargy) after this compound administration. What should I do?

A4: These are common signs of toxicity. The first step is to ensure the animals receive appropriate supportive care, which can include fluid and nutritional support. It is crucial to have a predefined plan for veterinary care.[5] You should then consider the following troubleshooting steps:

  • Dose Reduction: The observed toxicity may be dose-dependent. A dose de-escalation study may be necessary to determine the maximum tolerated dose (MTD).

  • Formulation Check: If this compound is not fully solubilized, this can lead to irritation and variable absorption. Re-evaluate your formulation and administration route.

  • Monitor for Specific Toxicities: Based on the known class effects, consider monitoring for cardiotoxicity and signs of a systemic inflammatory response.

Troubleshooting Guides

Issue 1: Poor Solubility and Formulation-Related Toxicity

Poor aqueous solubility of a compound can lead to precipitation at the injection site, causing local irritation, and can also result in variable and unpredictable systemic exposure, which may contribute to toxicity.

Possible Cause Troubleshooting Steps
Inadequate Solubilization 1. Optimize the Vehicle: For preclinical studies, a variety of vehicles can be used to improve solubility, including co-solvents (e.g., PEG, DMSO), surfactants (e.g., Tween 80), and cyclodextrins.[6][7][8] 2. Particle Size Reduction: Micronization or nanosuspension of the compound can increase its surface area and dissolution rate.[6] 3. Salt Formation: If applicable, consider using a salt form of this compound with improved solubility.
Precipitation upon Injection 1. Conduct a pre-formulation screen: Test the solubility and stability of your formulation in physiological buffers. 2. Consider alternative administration routes: If subcutaneous or intraperitoneal injection leads to precipitation, oral gavage or intravenous infusion (if feasible) might provide more consistent exposure.
Issue 2: Suspected Cardiotoxicity (QT Prolongation)

Given the known off-target effects of this compound on ion channels and the observed QT prolongation with other menin inhibitors, monitoring for cardiotoxicity is a prudent measure.

Possible Cause Troubleshooting & Monitoring Steps
hERG Channel Blockade 1. In Vitro hERG Assay: Before extensive in vivo studies, an in vitro hERG assay can assess the potential of this compound to block this critical potassium channel involved in cardiac repolarization. 2. In Vivo Electrocardiogram (ECG) Monitoring: In non-rodent models (e.g., dogs, non-human primates), telemetered ECG monitoring can directly measure the QT interval. In rodents, specialized equipment can be used for ECG measurements.[9][10][11]
Electrolyte Imbalance 1. Monitor Serum Electrolytes: Drug-induced effects on electrolytes (e.g., potassium, magnesium) can exacerbate QT prolongation. Monitor these levels in blood samples. 2. Supportive Care: Ensure animals have adequate hydration and electrolyte balance.
Issue 3: Potential for Differentiation Syndrome-like Effects in Leukemia Models

In animal models of MLL-rearranged leukemia, treatment with a differentiating agent like this compound could trigger a systemic inflammatory response similar to clinical Differentiation Syndrome.

Possible Cause Monitoring & Management Strategies
Cytokine Release 1. Monitor for Clinical Signs: Be vigilant for signs such as rapid weight gain (edema), respiratory distress, and lethargy.[2][12] 2. Cytokine Profiling: Measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in serum to detect a cytokine storm.[13] 3. Corticosteroid Co-administration: In a therapeutic setting, corticosteroids are used to manage DS. Their prophylactic or therapeutic use could be considered in animal models if a DS-like syndrome is observed, though this may confound the study of this compound's primary efficacy.

Data Presentation

Table 1: Preclinical Maximum Tolerated Dose (MTD) of Selected Chemotherapeutic Agents in Mice (for reference)

Note: Specific MTD data for this compound is not publicly available. This table provides reference MTDs for other anti-cancer agents to illustrate the range of tolerated doses in mice.

CompoundStrainRouteDosing ScheduleMTD (mg/kg)Primary Dose-Limiting Toxicity
5-FUBALB/ci.p.Single dose125Clinical Score
CisplatinBALB/ci.p.Single dose6Weight Loss
DoxorubicinBALB/ci.p.Single dose7.5Weight Loss
GemcitabineBALB/ci.p.Single dose700Clinical Score (lethargy)
VinorelbineBALB/ci.p.Single dose10Weight Loss
Data adapted from a systematic investigation of MTDs in mice.[14]

Experimental Protocols

Protocol 1: Dose Range-Finding Study to Determine Maximum Tolerated Dose (MTD)
  • Animal Model: Select a relevant mouse strain (e.g., CD-1, C57BL/6). Use a small number of animals per group (e.g., n=3-5 per sex).

  • Dose Selection: Start with a low dose (e.g., based on in vitro efficacy) and escalate in subsequent groups (e.g., using a modified Fibonacci sequence).

  • Administration: Administer this compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Mortality: Record daily.

    • Clinical Signs: Observe animals at least twice daily for signs of toxicity (e.g., changes in posture, activity, breathing, grooming).

    • Body Weight: Measure daily. A weight loss of >15-20% is often a humane endpoint.

    • Feed and Water Intake: Monitor daily.

  • Endpoint: The MTD is defined as the highest dose that does not produce unacceptable toxicity (e.g., mortality, significant weight loss, or severe clinical signs).[15][16]

Protocol 2: Co-administration of N-acetylcysteine (NAC) to Mitigate Oxidative Stress-Related Toxicity
  • Rationale: Drug-induced toxicity can be mediated by oxidative stress and depletion of glutathione (GSH). NAC is a precursor to GSH and can help replenish cellular antioxidant defenses.[17][18][19][20]

  • Animal Model and this compound Dosing: Use the animal model and this compound dose that previously showed signs of toxicity.

  • NAC Administration:

    • Dose: A common dose range for NAC in mice is 100-300 mg/kg.

    • Route and Timing: Administer NAC (e.g., via i.p. injection or in drinking water) prior to or concurrently with this compound.

  • Assessment:

    • Monitor for the same signs of toxicity as in the MTD study.

    • At the end of the study, collect tissues (e.g., liver, kidney) for histopathological analysis and measurement of GSH levels and markers of oxidative stress.

  • Outcome: A reduction in the severity of toxicity in the this compound + NAC group compared to the this compound alone group would suggest that oxidative stress contributes to the toxicity and that NAC can be a protective agent.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_dose_finding Dose Finding cluster_toxicity_assessment Toxicity Assessment cluster_mitigation Mitigation Strategy A This compound Formulation Optimization (Solubility, Stability) B Dose Range-Finding Study (Single Dose Escalation) A->B Optimized Formulation C Determine Maximum Tolerated Dose (MTD) B->C D Repeated Dose Toxicity Study at MTD C->D MTD Established E Monitor: Body Weight, Clinical Signs, Hematology, Clinical Chemistry D->E F Histopathology of Major Organs E->F G Co-administer Mitigating Agent (e.g., N-acetylcysteine) F->G If Toxicity Observed H Compare Toxicity Endpoints with and without Mitigating Agent G->H

Caption: Experimental workflow for assessing and mitigating this compound toxicity.

signaling_pathway cluster_stress Cellular Stress cluster_response Cellular Response cluster_mitigation Mitigation Pathway This compound This compound / Metabolites ROS Reactive Oxygen Species (ROS) This compound->ROS GSH_depletion GSH Depletion ROS->GSH_depletion Cell_Damage Cellular Damage (e.g., Hepatotoxicity) GSH_depletion->Cell_Damage NAC N-acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine GSH_synthesis GSH Synthesis Cysteine->GSH_synthesis GSH_synthesis->GSH_depletion Replenishes GSH

Caption: Proposed mechanism of NAC-mediated mitigation of oxidative stress.

References

Technical Support Center: Managing ML399 Integrity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential degradation of the menin-MLL inhibitor, ML399, during long-term experiments. The following information is designed to help you anticipate, troubleshoot, and mitigate stability issues to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) proteins.[1] This interaction is crucial for the oncogenic activity of MLL fusion proteins in certain types of leukemia.[1] By binding to menin, this compound prevents the recruitment of the MLL complex to target genes, such as HOXA9 and MEIS1, leading to their transcriptional repression, which in turn inhibits cancer cell proliferation and induces differentiation.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored under specific conditions. As a solid, it should be kept in a dry, dark environment at 0-4°C for short-term storage (days to weeks) and at -20°C for long-term storage (months to years). Stock solutions of this compound are typically prepared in DMSO. For short-term use, these stock solutions can be stored at 0-4°C, while for long-term storage, they should be kept at -20°C.

Q3: How stable is this compound in aqueous solutions?

A3: Limited public data is available on the long-term stability of this compound in aqueous solutions. One study demonstrated that this compound has excellent stability in Phosphate Buffered Saline (PBS) at pH 7.4 for at least 48 hours at room temperature, with over 96% of the compound remaining intact. However, stability in complex biological media over longer periods has not been extensively reported. Researchers should be aware that prolonged incubation in aqueous environments, especially at physiological temperatures (e.g., 37°C), could lead to degradation.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been detailed in the literature, its chemical structure contains moieties that could be susceptible to degradation under certain conditions. The pyridine ring could be prone to oxidation, potentially forming a pyridine N-oxide. The piperidine ring and the ether linkage could be susceptible to hydrolysis, especially at non-neutral pH. Exposure to light could also potentially lead to photodegradation.

Q5: What are the possible consequences of this compound degradation in my experiments?

A5: Degradation of this compound can have several negative impacts on your experiments:

  • Loss of Potency: A decrease in the concentration of the active compound will lead to a weaker than expected biological effect, potentially causing misinterpretation of dose-response data.

  • Altered Target Specificity: Degradation products may have different biological activities, including off-target effects, which could confound experimental results.

  • Introduction of Artifacts: Degradants could interfere with analytical methods or produce unexpected phenotypes in cellular assays.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to this compound degradation.

Observed Problem Potential Cause Related to Degradation Recommended Action
Reduced or inconsistent biological activity over time (e.g., decreased inhibition of cell proliferation, less pronounced changes in gene expression). This compound is degrading in the experimental medium.1. Prepare Fresh Solutions: Prepare fresh working solutions of this compound from a frozen stock for each experiment. 2. Minimize Incubation Time: If possible, design experiments to minimize the time this compound is incubated in aqueous media. 3. Assess Stability: Perform a time-course experiment and analyze the concentration of this compound at different time points using HPLC or LC-MS.
Unexpected cellular toxicity or off-target effects. Formation of biologically active degradation products.1. Characterize Stock Solution: Analyze your stock solution of this compound by LC-MS to check for the presence of impurities or degradation products. 2. Test Degradation Products (if possible): If degradation products can be identified and isolated, test their biological activity in your assay system. 3. Consider an Alternative Inhibitor: If significant degradation and off-target effects are suspected, consider using a more stable analog if available.
Variability between experimental replicates. Inconsistent degradation of this compound due to slight variations in experimental conditions (e.g., light exposure, temperature fluctuations).1. Standardize Handling Procedures: Ensure all aliquots and working solutions are handled consistently, minimizing exposure to light and temperature variations. 2. Use a Positive Control: Include a freshly prepared this compound sample as a positive control in each experiment to benchmark activity.
Precipitation of the compound in the culture medium. Poor solubility or aggregation, which can be exacerbated by degradation.1. Check Solubility Limits: Ensure the final concentration of this compound in your experiment does not exceed its solubility limit in the specific medium being used. 2. Optimize Solvent Concentration: Keep the final concentration of DMSO (or other solvent) as low as possible and consistent across all experiments.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol outlines a method to quantify the stability of this compound in your specific experimental medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., RPMI-1640 + 10% FBS)

  • HPLC system with a C18 column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • 96-well plate or microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the cell culture medium with this compound to the final working concentration used in your experiments (e.g., 1 µM).

  • Aliquot the this compound-containing medium into separate sterile tubes for each time point.

  • Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one aliquot.

  • Immediately stop potential degradation by freezing the sample at -80°C.

  • For analysis, thaw the samples and precipitate proteins by adding 3 volumes of ice-cold acetonitrile.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial.

  • Analyze the samples by HPLC using a suitable gradient of water and acetonitrile (with or without 0.1% formic acid) to separate this compound from potential degradation products.

  • Quantify the peak area of this compound at each time point to determine its concentration relative to the t=0 sample.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Verify Menin-MLL Interaction Disruption

This protocol is to confirm that your this compound is active and effectively disrupting the menin-MLL interaction in cells.[3]

Materials:

  • Leukemia cell line with MLL rearrangement (e.g., MOLM-13, MV4-11)

  • This compound

  • DMSO (vehicle control)

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

  • Antibody against menin or a Flag-tagged MLL-fusion protein

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Western blot reagents

Procedure:

  • Treat cells with this compound or DMSO for the desired time (e.g., 24-48 hours).

  • Harvest and lyse the cells in Co-IP lysis buffer.

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-menin) overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

  • Analyze the eluates by Western blot using antibodies against menin and MLL (or the fusion partner). A successful experiment will show a reduced amount of MLL co-immunoprecipitated with menin in the this compound-treated sample compared to the DMSO control.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

FormStorage ConditionDurationNotes
Solid Powder 0-4°C, dry, darkShort-term (days to weeks)Protect from light and moisture.
-20°C, dry, darkLong-term (months to years)Ensure container is tightly sealed.
DMSO Stock Solution 0-4°CShort-term (days to weeks)Minimize freeze-thaw cycles.
-20°CLong-term (months)Aliquot to avoid repeated freeze-thaw cycles.
Aqueous Working Solution 4°CVery short-term (hours)Prepare fresh before each experiment.
37°C (in incubator)Minutes to hoursStability is concentration and medium dependent. Validate for long-term experiments.

Table 2: Hypothetical Stability of this compound in RPMI + 10% FBS at 37°C

This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally using a protocol similar to the one described above.

Incubation Time (hours)% this compound Remaining (Relative to t=0)
0100%
698%
1295%
2488%
4875%
7260%

Visualizations

Signaling Pathway of Menin-MLL Inhibition

The following diagram illustrates the mechanism of action of this compound.

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Menin Menin MLL_complex MLL Fusion Protein Complex Menin->MLL_complex Interaction Blocked_Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_complex->DNA Binds to Transcription Leukemogenic Gene Expression DNA->Transcription Leads to Reduced_Transcription Reduced Gene Expression DNA->Reduced_Transcription Results in This compound This compound This compound->Menin Binds to Blocked_Interaction->DNA Binding Inhibited Cellular_Response Cell Differentiation & Apoptosis Reduced_Transcription->Cellular_Response

Caption: Mechanism of this compound action in disrupting the Menin-MLL interaction.

Experimental Workflow for Assessing this compound Stability and Activity

This diagram outlines the logical flow for troubleshooting potential this compound degradation.

Troubleshooting_Workflow Start Inconsistent/Reduced Biological Activity Observed Check_Storage Verify Proper Storage of Stock Solutions Start->Check_Storage Prepare_Fresh Prepare Fresh Working Solutions for Each Experiment Check_Storage->Prepare_Fresh Stability_Test Perform Stability Assay (HPLC/LC-MS in medium) Prepare_Fresh->Stability_Test Activity_Test Confirm On-Target Activity (e.g., Co-IP, Western Blot for downstream markers) Prepare_Fresh->Activity_Test Degradation_Confirmed Is this compound Degrading? Stability_Test->Degradation_Confirmed Activity_Confirmed Is On-Target Activity Confirmed? Activity_Test->Activity_Confirmed Degradation_Confirmed->Activity_Confirmed No Optimize_Protocol Optimize Experimental Protocol: - Reduce incubation time - Replenish this compound during experiment Degradation_Confirmed->Optimize_Protocol Yes Troubleshoot_Assay Troubleshoot Other Experimental Parameters Activity_Confirmed->Troubleshoot_Assay No End Problem Resolved Activity_Confirmed->End Yes Optimize_Protocol->End Consider_Alternative Consider Alternative Inhibitor or New Batch of this compound Consider_Alternative->End Troubleshoot_Assay->End

Caption: Workflow for troubleshooting this compound degradation and activity issues.

References

Validation & Comparative

Validating the On-Target Effects of ML399 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies for validating the on-target effects of ML399, a known inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI). We compare this compound with other well-characterized Menin-MLL inhibitors, offering a framework for rigorous on-target validation in a cellular context.

Comparative Analysis of Menin-MLL Inhibitors

The following tables summarize the biochemical potency and cellular activity of this compound and alternative Menin-MLL inhibitors. This data is essential for selecting the appropriate tool compound for in vitro and in vivo studies.

Table 1: Biochemical Potency of Menin-MLL Inhibitors

CompoundTargetAssay TypeIC50 (nM)Reference
This compound Menin-MLLFluorescence PolarizationNot explicitly found
MI-503Menin-MLLFluorescence Polarization14.7
Revumenib (SNDX-5613)Menin-MLLNot Specified10-20
Ziftomenib (KO-539)Menin-MLLNot SpecifiedNot explicitly found
MI-463Menin-MLLFluorescence Polarization15.3

Table 2: Cellular Activity of Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines

CompoundCell Line(s)Assay TypeGI50 (µM)Reference
This compound MLL-AF9MTT Assay~4
MI-503MLL-AF9, MV4;11, MOLM-13MTT Assay0.22 - 0.57
Revumenib (SNDX-5613)MV4;11, RS4;11, MOLM-13, KOPN-8Proliferation Assay0.01 - 0.02
Ziftomenib (KO-539)MOLM13, MV411, OCI-AML3Proliferation AssayLow nanomolar range

Experimental Protocols for On-Target Validation

Validating that the observed cellular phenotype is a direct consequence of inhibiting the Menin-MLL interaction is critical. The following are key experimental protocols to establish on-target activity.

Biochemical Target Engagement: Fluorescence Polarization (FP) Assay

This assay directly measures the ability of a compound to disrupt the Menin-MLL interaction in vitro.

  • Principle: A fluorescently labeled peptide derived from MLL is incubated with the Menin protein. In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. A successful inhibitor will compete with the labeled peptide for binding to Menin, leading to a faster tumbling of the free peptide and a decrease in the polarization signal.

  • Protocol:

    • Reagents: Purified recombinant human Menin protein, fluorescein-labeled MLL peptide (e.g., FLSN-MLL), assay buffer (e.g., PBS with 0.01% Tween-20), test compounds (serially diluted).

    • Procedure:

      • In a 384-well, low-volume, black plate, add Menin protein and the fluorescently labeled MLL peptide to all wells at a final concentration determined by prior optimization.

      • Add serial dilutions of the test compound (e.g., this compound) or DMSO (vehicle control) to the wells.

      • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach binding equilibrium.

      • Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).

    • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Target Engagement: Chromatin Immunoprecipitation (ChIP) followed by qPCR

This method demonstrates that the inhibitor disrupts the recruitment of the Menin-MLL complex to the promoters of its target genes in cells.

  • Principle: Cells are treated with the inhibitor, and then proteins are cross-linked to DNA. The chromatin is sheared, and an antibody against a component of the complex (e.g., Menin or the MLL fusion partner) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR using primers specific for the promoter regions of known MLL target genes.

  • Protocol:

    • Cell Treatment: Culture MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) and treat with the test compound (e.g., this compound) or DMSO for a specified time (e.g., 24-48 hours).

    • Cross-linking and Chromatin Preparation:

      • Cross-link proteins to DNA with formaldehyde.

      • Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.

    • Immunoprecipitation:

      • Incubate the sheared chromatin with an antibody specific for Menin or the MLL fusion partner (e.g., anti-AF9). Use a non-specific IgG as a negative control.

      • Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

    • DNA Purification and qPCR:

      • Reverse the cross-links and purify the immunoprecipitated DNA.

      • Perform qPCR using primers designed to amplify the promoter regions of MLL target genes (e.g., HOXA9, MEIS1).

    • Data Analysis: Quantify the amount of precipitated DNA relative to the input chromatin. A successful on-target effect is demonstrated by a significant reduction in the enrichment of Menin/MLL at the target gene promoters in inhibitor-treated cells compared to control cells.

Cellular Phenotypic Assays

These assays measure the biological consequences of inhibiting the Menin-MLL interaction in leukemia cells.

  • Cell Proliferation Assay (e.g., MTT or CellTiter-Glo):

    • Principle: Measures the metabolic activity of viable cells, which is proportional to the cell number.

    • Protocol:

      • Seed MLL-rearranged and non-rearranged (control) leukemia cell lines in 96-well plates.

      • Treat with a serial dilution of the inhibitor or DMSO.

      • Incubate for a specified period (e.g., 3-7 days).

      • Add the MTT reagent or CellTiter-Glo reagent and measure the absorbance or luminescence, respectively.

    • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line. On-target activity is indicated by selective growth inhibition of MLL-rearranged cells.

  • Induction of Differentiation (Flow Cytometry for CD11b):

    • Principle: Inhibition of the Menin-MLL interaction in MLL-rearranged leukemia cells can induce them to differentiate into more mature myeloid cells, which can be monitored by the expression of cell surface markers like CD11b.

    • Protocol:

      • Treat MLL-rearranged cells with the inhibitor or DMSO for several days (e.g., 5-7 days).

      • Harvest the cells and stain with a fluorescently labeled anti-CD11b antibody.

      • Analyze the cells by flow cytometry to quantify the percentage of CD11b-positive cells.

    • Data Analysis: An increase in the percentage of CD11b-positive cells in the inhibitor-treated population compared to the control indicates on-target-induced differentiation.

Visualizing Key Concepts

The following diagrams illustrate the Menin-MLL signaling pathway, a typical experimental workflow for on-target validation, and a logical comparison of validation methods.

Menin_MLL_Signaling_Pathway Menin-MLL Signaling Pathway in Leukemia cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Interaction WDR5 WDR5 MLL_Fusion->WDR5 ASH2L ASH2L MLL_Fusion->ASH2L RBBP5 RBBP5 MLL_Fusion->RBBP5 DPY30 DPY30 MLL_Fusion->DPY30 H3K4me3 H3K4 Trimethylation WDR5->H3K4me3 Core Complex ASH2L->H3K4me3 Core Complex RBBP5->H3K4me3 Core Complex DPY30->H3K4me3 Core Complex Target_Genes Target Genes (HOXA9, MEIS1) H3K4me3->Target_Genes Activates Transcription Leukemogenesis Leukemogenesis (Proliferation, Blocked Differentiation) Target_Genes->Leukemogenesis This compound This compound This compound->Menin Inhibits Interaction

Caption: The Menin-MLL signaling pathway in leukemia.

Experimental_Workflow Workflow for On-Target Validation start Start biochemical Biochemical Assay (Fluorescence Polarization) start->biochemical cellular Cellular Assays biochemical->cellular proliferation Proliferation Assay (MLL-rearranged vs. WT) cellular->proliferation differentiation Differentiation Assay (CD11b expression) cellular->differentiation target_engagement Target Engagement (ChIP-qPCR for HOXA9/MEIS1) cellular->target_engagement orthogonal Orthogonal Validation proliferation->orthogonal differentiation->orthogonal target_engagement->orthogonal structurally_unrelated Use Structurally Unrelated Inhibitor orthogonal->structurally_unrelated genetic_knockdown Genetic Knockdown (siRNA/CRISPR of Menin) orthogonal->genetic_knockdown end On-Target Effect Validated structurally_unrelated->end genetic_knockdown->end

Caption: Experimental workflow for validating on-target effects.

Validation_Methods_Comparison Comparison of On-Target Validation Methods Biochemical Biochemical Assays Fluorescence Polarization Isothermal Titration Calorimetry Pros: Direct measure of target binding Cons: In vitro, may not reflect cellular activity Cellular Cellular Assays Proliferation (GI50) Differentiation (CD11b) Target Gene Expression (qPCR) Pros: Measures biological outcome in a cellular context Cons: Indirect, could be due to off-target effects Biochemical->Cellular Informs Target_Engagement Cellular Target Engagement ChIP-qPCR Thermal Shift Assay (CETSA) Pros: Confirms target interaction within the cell Cons: Technically demanding Cellular->Target_Engagement Requires Confirmation By Orthogonal Orthogonal Approaches Structurally Unrelated Inhibitor Genetic Knockdown (siRNA/CRISPR) Pros: Strongest evidence for on-target effect Cons: Requires additional tools/reagents Target_Engagement->Orthogonal Strengthened By

Caption: A logical comparison of on-target validation methods.

A Comparative Guide to the Efficacy of Menin-MLL Inhibitors: ML399 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in certain types of acute leukemia, particularly those with MLL rearrangements (MLL-r) or nucleophosmin 1 (NPM1) mutations. This has led to the development of a new class of targeted therapies: menin-MLL inhibitors. This guide provides a comparative overview of the preclinical investigational agent ML399 against other menin-MLL inhibitors, including those in advanced clinical development, to inform further research and drug discovery efforts.

The Menin-MLL Interaction: A Key Oncogenic Driver

The menin-MLL interaction is crucial for the recruitment of the MLL fusion protein complex to chromatin, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1. Inhibition of this protein-protein interaction represents a promising therapeutic strategy to reverse the oncogenic activity of MLL fusion proteins.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL1_complex MLL1 Fusion Protein Menin->MLL1_complex Interaction DNA DNA MLL1_complex->DNA Binds to Target_Genes Target Genes (HOXA9, MEIS1) DNA->Target_Genes Contains Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives This compound This compound & Other Menin Inhibitors This compound->Menin Inhibits Interaction

Caption: The Menin-MLL signaling pathway in leukemia.

Comparative Efficacy of Menin-MLL Inhibitors

The landscape of menin-MLL inhibitors spans from early-stage preclinical compounds like this compound to drugs with recent FDA approval. This section compares their efficacy based on available data.

Preclinical Efficacy

This compound is a second-generation probe that demonstrates inhibition of the menin-MLL interaction.[1] Its preclinical activity has been characterized, although less extensively than some other compounds. A comparison with other preclinical menin-MLL inhibitors reveals differences in potency.

InhibitorTarget Cell LineAssay TypeEfficacy Metric (IC50/GI50)Reference
This compound MLL-AF9Cell Viability (MTT)~4 µM[1]
MI-463MLL-AF9 Murine BMCCell Viability0.23 µM[2]
MI-503MLL-AF9 Murine BMCCell Viability0.22 µM[3][4]
MI-503Human MLL leukemia cell linesCell Viability250 - 570 nM[2][4]
VTP-50469MLL-rearranged & NPM1c+ cell linesCell Viability< 40 nM[5]
  • MI-463 and MI-503: In a mouse xenograft model using MV4;11 human MLL leukemia cells, both compounds inhibited tumor growth, with MI-503 showing a more pronounced effect, leading to an over 80% reduction in tumor volume.[2] In a murine MLL-AF9 leukemia model, treatment with MI-463 and MI-503 significantly extended survival.[2][6]

  • VTP-50469: This inhibitor demonstrated remarkable preclinical efficacy against in vivo models of MLL-rearranged acute leukemia.[7] It significantly reduced leukemia burden and increased survival in patient-derived xenograft (PDX) models.[5][7]

Clinical Efficacy of Advanced Menin-MLL Inhibitors

Ziftomenib (KO-539) and Revumenib (SNDX-5613) have progressed to clinical trials and have shown significant efficacy in patients with relapsed or refractory (R/R) acute myeloid leukemia (AML).

InhibitorPatient PopulationClinical TrialEfficacy MetricKey Findings
Ziftomenib R/R AML with NPM1 mutationKOMET-001CR/CRh Rate23% CR/CRh rate.[8]
ORR33% ORR.[8]
Revumenib R/R AML with KMT2A rearrangementAUGMENT-101CR/CRh Rate23% CR/CRh rate.
ORR63.2% ORR.[9]
R/R AML with NPM1 mutationAUGMENT-101CR/CRh Rate26% CR/CRh rate.
ORR48% ORR.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of menin-MLL inhibitors.

Experimental_Workflow cluster_workflow Experimental Workflow for Menin-MLL Inhibitor Evaluation A In Vitro Binding Assay (Fluorescence Polarization) B Cell Viability Assay (MTT/CCK-8) A->B Determine Cellular Potency C Target Engagement Assay (ChIP-seq) B->C Confirm On-Target Effect D In Vivo Efficacy Study (Xenograft Model) C->D Evaluate In Vivo Activity E Data Analysis & Comparison D->E Assess Overall Efficacy

Caption: A typical experimental workflow for evaluating menin-MLL inhibitors.
Menin-MLL Interaction Binding Assay (Fluorescence Polarization)

This assay is used to screen for and characterize inhibitors of the menin-MLL protein-protein interaction.

  • Reagents: Purified full-length menin protein, a fluorescein-labeled peptide derived from MLL (e.g., FLSN_MLL), and the test inhibitor (e.g., this compound).

  • Procedure:

    • A mixture of the menin protein and the fluorescently labeled MLL peptide is prepared. The binding of the large menin protein to the small fluorescent peptide results in a high fluorescence polarization signal.

    • The test inhibitor is added to the mixture at varying concentrations.

    • If the inhibitor successfully disrupts the menin-MLL interaction, the fluorescent peptide is displaced, leading to a decrease in the fluorescence polarization signal.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent peptide, is calculated to determine the inhibitor's potency.[11]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture: Leukemia cell lines (e.g., those with MLL rearrangements like MV4-11 or MLL-AF9 transformed cells) are seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of the menin-MLL inhibitor or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated by comparing the absorbance of treated cells to the control cells.[12]

In Vivo Xenograft Model for Acute Myeloid Leukemia

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are used to evaluate the in vivo efficacy of drug candidates.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.

  • Cell Implantation: Human AML cell lines (e.g., MV4-11) or primary patient AML cells are injected into the mice, typically subcutaneously or intravenously.

  • Tumor Growth and Treatment: Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups. The menin-MLL inhibitor is administered orally or via injection at a specified dose and schedule.

  • Efficacy Assessment: Tumor volume is measured regularly for subcutaneous models. For disseminated leukemia models, disease progression is monitored by assessing the percentage of human leukemic cells (hCD45+) in the peripheral blood or bone marrow via flow cytometry. Survival of the mice is also a key endpoint.

  • Data Analysis: Tumor growth inhibition (TGI) and extension of survival are calculated to determine the in vivo efficacy of the inhibitor.[13]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to determine the genome-wide occupancy of a protein of interest, such as menin or MLL fusion proteins, and to assess how this is affected by an inhibitor.

  • Cross-linking and Chromatin Preparation: Leukemia cells treated with a menin-MLL inhibitor or vehicle are cross-linked with formaldehyde to fix protein-DNA interactions. The chromatin is then extracted and sheared into smaller fragments.

  • Immunoprecipitation: An antibody specific to the protein of interest (e.g., menin) is used to immunoprecipitate the protein-DNA complexes.

  • DNA Purification and Sequencing: The DNA is then purified from the immunoprecipitated complexes and sequenced using next-generation sequencing.

  • Data Analysis: The sequencing reads are mapped to the genome to identify the binding sites of the protein. By comparing the ChIP-seq profiles of inhibitor-treated and control cells, researchers can determine if the inhibitor displaces the protein from its target genes, such as HOXA9 and MEIS1.[7][14][15][16]

Conclusion

This compound is a valuable preclinical tool for studying the menin-MLL interaction. However, when compared to other preclinical and clinical-stage menin-MLL inhibitors, its reported potency is lower. The development of highly potent and orally bioavailable inhibitors like MI-503 and VTP-50469 in the preclinical setting, and the clinical success of ziftomenib and revumenib, have set a high bar for efficacy. Future research on novel menin-MLL inhibitors will likely focus on achieving nanomolar cellular potency, favorable pharmacokinetic properties, and a safety profile that allows for effective and sustained target inhibition in patients. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of such next-generation compounds.

References

Menin Inhibitors in AML: A Comparative Analysis of ML399 and Revumenib (SNDX-5613)

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the current state of two prominent menin-MLL interaction inhibitors for the treatment of Acute Myeloid Leukemia (AML).

The targeting of the protein-protein interaction between menin and the histone methyltransferase KMT2A (also known as MLL) has emerged as a promising therapeutic strategy for specific subtypes of acute myeloid leukemia (AML), particularly those with KMT2A rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations. This guide provides a comparative overview of two key small molecule inhibitors in this class: ML399, a preclinical chemical probe, and revumenib (SNDX-5613), a recently FDA-approved therapeutic agent.

While both molecules are designed to disrupt the critical menin-KMT2A interaction, the extent of their preclinical and clinical evaluation differs significantly. Revumenib has undergone extensive investigation, leading to its recent approval for clinical use, whereas this compound remains a tool for basic research with limited publicly available biological data in AML models.

Mechanism of Action: Disrupting the Menin-KMT2A Interaction

Both this compound and revumenib are inhibitors of the menin-KMT2A protein-protein interaction. In AML with KMT2A rearrangements or NPM1 mutations, the menin protein acts as a critical scaffold, tethering the KMT2A complex to chromatin. This leads to the aberrant expression of leukemogenic genes, such as the HOX gene cluster and MEIS1, which drives leukemia proliferation and blocks differentiation. By binding to the MLL-binding pocket on menin, these inhibitors allosterically disrupt the menin-KMT2A interaction, leading to the downregulation of target gene expression, induction of differentiation, and ultimately, apoptosis of leukemia cells.[1][2][3]

Menin-KMT2A_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_inhibitor Therapeutic Intervention KMT2A KMT2A (MLL) Fusion Protein Menin Menin KMT2A->Menin Binds to Chromatin Chromatin Menin->Chromatin Tethers to HOX_MEIS1 HOX & MEIS1 Genes Chromatin->HOX_MEIS1 Upregulates Leukemogenesis Leukemogenesis (Proliferation, Survival, Block of Differentiation) HOX_MEIS1->Leukemogenesis Inhibitor This compound or Revumenib (Menin-KMT2A Inhibitor) Inhibitor->Menin Binds to & Inhibits caption Mechanism of Action of Menin-KMT2A Inhibitors

Caption: Signaling pathway of menin-KMT2A-mediated leukemogenesis and its inhibition.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and revumenib. A significant disparity in the depth of available data is evident.

Table 1: In Vitro Activity in AML Models
CompoundTargetAssayCell LineIC50 / GI50Citation
This compound Menin-MLL InteractionFluorescence Polarization-90 nM[4]
Cell ViabilityMTT AssayMLL-AF9~4 µM[4]
Revumenib (SNDX-5613) Menin-MLL InteractionBiochemical Assay-0.5 - 5 nMSyndax Pharmaceuticals Data
Cell ViabilityVariousMOLM-13 (KMT2A-r)Potent (nM range)Syndax Pharmaceuticals Data
Cell ViabilityVariousMV4-11 (KMT2A-r)Potent (nM range)Syndax Pharmaceuticals Data
Cell ViabilityVariousKOPN-8 (KMT2A-r)Potent (nM range)Syndax Pharmaceuticals Data

Note: Detailed preclinical data for revumenib is often presented by Syndax Pharmaceuticals at scientific conferences and in investor materials, but may not always be available in peer-reviewed publications.

Table 2: Preclinical In Vivo Efficacy in AML Models
CompoundAnimal ModelDosingKey OutcomesCitation
This compound Not Publicly AvailableNot Publicly AvailableNot Publicly Available-
Revumenib (SNDX-5613) Patient-Derived Xenograft (PDX) with KMT2A-rOral, dailySignificant tumor growth inhibition, prolonged survivalSyndax Pharmaceuticals Data
Cell Line-Derived Xenograft (MV4-11)Oral, dailyDose-dependent anti-leukemic activitySyndax Pharmaceuticals Data
Table 3: Clinical Efficacy of Revumenib in Relapsed/Refractory AML
Clinical TrialPatient PopulationNCR + CRh RateOverall Response Rate (ORR)Citation
AUGMENT-101 (Phase 2) KMT2A-rearranged Acute Leukemia5723%63%[5]
AUGMENT-101 (Phase 2) NPM1-mutant AML6423%47%[6]

CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery

Experimental Protocols

Detailed experimental protocols for this compound in AML models are not extensively published. The primary available protocol is for its chemical synthesis. In contrast, methodologies for evaluating revumenib are well-documented in clinical trial protocols and preclinical study reports.

Synthesis of this compound

This compound was developed as a second-generation chemical probe by the NIH Molecular Libraries Program. The synthesis is a multi-step process, with the final key step involving the reaction of (1-(3-chloropropyl)piperidin-4-yl)(pyridin-2-yl)methanone with a 3-Fluorophenylmagnesium bromide Grignard reagent, followed by further modifications.[4]

Preclinical Evaluation of Revumenib in AML Xenograft Models
  • Cell Lines and Animal Models: Human AML cell lines with KMT2A rearrangements (e.g., MV4-11, MOLM-13) or NPM1 mutations are used. Immunocompromised mice (e.g., NOD/SCID or NSG) are engrafted with these cell lines or with patient-derived AML cells.

  • Drug Administration: Revumenib is typically formulated for oral gavage and administered daily at various dose levels.

  • Efficacy Assessment: Tumor burden is monitored by bioluminescence imaging (for luciferase-expressing cell lines) or by flow cytometry analysis of human CD45+ cells in the peripheral blood and bone marrow. Survival is a key endpoint.

  • Pharmacodynamic Studies: Target engagement is assessed by measuring the downregulation of HOXA9 and MEIS1 expression in leukemia cells isolated from treated animals using RT-qPCR or RNA-sequencing.

Xenograft_Model_Workflow start Start cell_culture AML Cell Culture (KMT2A-r or NPM1-mutant) start->cell_culture engraftment Engraftment into Immunocompromised Mice cell_culture->engraftment treatment Treatment with Revumenib (Oral Gavage) engraftment->treatment monitoring Tumor Burden Monitoring (Bioluminescence or Flow Cytometry) treatment->monitoring endpoints Efficacy Endpoints (Tumor Growth Inhibition, Survival) monitoring->endpoints pd_analysis Pharmacodynamic Analysis (Target Gene Expression) monitoring->pd_analysis end End endpoints->end pd_analysis->end caption Workflow for Preclinical Evaluation in AML Xenograft Models

Caption: A typical experimental workflow for evaluating the in vivo efficacy of a menin inhibitor.

Conclusion

Revumenib (SNDX-5613) is a well-characterized menin-KMT2A inhibitor with a robust preclinical data package and demonstrated clinical efficacy in relapsed/refractory AML with KMT2A rearrangements or NPM1 mutations, leading to its recent FDA approval. In contrast, this compound is a valuable chemical probe for studying the menin-MLL interaction, but its development as a therapeutic agent has not been pursued to the same extent, and there is a lack of comprehensive public data on its performance in AML models.

For researchers in drug development, revumenib represents a benchmark for menin-KMT2A inhibitors, with a wealth of data to inform the development of next-generation compounds. This compound, while not a direct competitor in the clinical space, remains a useful tool for academic research to further elucidate the biology of menin-KMT2A-driven leukemias. Future publications may provide more insight into the in vivo activity of this compound and other preclinical menin inhibitors, which would allow for a more direct and comprehensive comparison.

References

A Comparative Analysis of ML399 and MI-503 for the Treatment of MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent small molecule inhibitors, ML399 and MI-503, which target the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical dependency in MLL-rearranged (MLL-r) leukemias. This document summarizes their performance based on available preclinical data, details relevant experimental methodologies, and provides visual representations of their mechanism of action and experimental workflows.

Introduction to MLL-Rearranged Leukemia and the Menin-MLL Interaction

MLL-rearranged leukemias are aggressive hematological malignancies affecting both children and adults, and they are particularly prevalent in infants.[1] These leukemias are characterized by chromosomal translocations involving the KMT2A gene (also known as MLL), which results in the production of oncogenic MLL fusion proteins. The leukemogenic activity of these fusion proteins is critically dependent on their interaction with the protein menin.[1] This interaction is essential for the recruitment of the MLL fusion protein complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and driving leukemic transformation.[1] Consequently, the disruption of the menin-MLL interaction has emerged as a promising therapeutic strategy for MLL-r leukemias.

Mechanism of Action of this compound and MI-503

Both this compound and MI-503 are small molecule inhibitors designed to competitively bind to menin at the MLL interaction site, thereby disrupting the menin-MLL fusion protein complex. This disruption leads to the downregulation of key target genes like HOXA9 and MEIS1, which in turn induces differentiation and apoptosis in MLL-r leukemia cells.[1]

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and MI-503, allowing for a direct comparison of their in vitro and in vivo activities.

Table 1: In Vitro Activity
ParameterThis compoundMI-503Reference
Target Menin-MLL InteractionMenin-MLL Interaction[2][3]
IC50 (Menin-MLL Interaction) 90 nM14.7 nM[4]
GI50 (MLL-AF9 cells) ~4 µM0.22 µM (murine MLL-AF9)[4]
GI50 (Human MLL-r cell lines) Data not available250 - 570 nM (MV4;11, MOLM-13)[1]
Table 2: In Vivo Efficacy and Pharmacokinetics
ParameterThis compoundMI-503Reference
Animal Model Described as an "in vivo probe"Mouse xenograft (MV4;11 cells) and bone marrow transplant (MLL-AF9)[1][4]
Dosage and Administration Data not available60 mg/kg daily (i.p.) for xenograft; 80 mg/kg twice daily (p.o.) for BMT[1]
Tumor Growth Inhibition Data not available~8-fold decrease in tumor volume (xenograft)
Survival Benefit Data not available45% increase in median survival (BMT)
Oral Bioavailability Data not available~75%[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Co-Immunoprecipitation (Co-IP)

To assess the disruption of the menin-MLL interaction within cells, a co-immunoprecipitation assay is performed.

  • Cell Lysis: MLL-r leukemia cells (e.g., HEK293T cells transiently expressing a tagged MLL fusion protein) are treated with the inhibitor (this compound or MI-503) or a vehicle control (DMSO) for a specified time. Cells are then lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: The cell lysates are incubated with an antibody specific to the tagged MLL fusion protein (e.g., anti-FLAG) overnight at 4°C with gentle rotation.

  • Complex Capture: Protein A/G-agarose or magnetic beads are added to the lysates and incubated for 1-2 hours to capture the antibody-protein complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with antibodies against menin and the MLL fusion protein tag to detect the presence of the co-immunoprecipitated protein. A reduction in the amount of menin pulled down in the inhibitor-treated samples compared to the control indicates disruption of the interaction.

Cell Viability Assay (MTT Assay)

To determine the effect of the inhibitors on the proliferation of MLL-r leukemia cells, a colorimetric MTT assay is commonly used.

  • Cell Seeding: MLL-r leukemia cells (e.g., MV4;11, MOLM-13) are seeded in 96-well plates at a predetermined density.

  • Inhibitor Treatment: The cells are treated with a serial dilution of the inhibitor (this compound or MI-503) or DMSO as a control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The GI50 value, the concentration of the inhibitor that causes 50% growth inhibition, is calculated from the dose-response curve.

Quantitative Real-Time PCR (qRT-PCR)

To quantify the changes in the expression of MLL target genes, qRT-PCR is performed.

  • RNA Extraction: MLL-r leukemia cells are treated with the inhibitor or DMSO for a specific duration. Total RNA is then extracted from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • PCR Amplification: The cDNA is used as a template for PCR amplification with gene-specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The PCR reaction is performed in a real-time PCR cycler using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and relative to the DMSO-treated control.

Mandatory Visualization

Signaling Pathway of Menin-MLL Inhibition

Menin_MLL_Inhibition cluster_nucleus Nucleus cluster_transcription Transcriptional Activation cluster_inhibitor Inhibitor Action cluster_outcome Cellular Outcome MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_Fusion->DNA Binding H3K4me3 H3K4 Trimethylation Menin->DNA Recruitment RNA_Pol_II RNA Polymerase II H3K4me3->RNA_Pol_II Activation Transcription Gene Expression (HOXA9, MEIS1) RNA_Pol_II->Transcription Leukemia Leukemic Proliferation and Survival Transcription->Leukemia Differentiation Cell Differentiation Transcription->Differentiation Inhibition of Transcription Inhibitor This compound or MI-503 Inhibitor->Menin Binding and Inhibition Apoptosis Apoptosis

Caption: Mechanism of menin-MLL inhibitors in MLL-rearranged leukemia.

Experimental Workflow for Inhibitor Comparison

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Comparison and Analysis start Start: MLL-rearranged Leukemia Cell Lines treatment Treat with this compound, MI-503, or DMSO start->treatment co_ip Co-Immunoprecipitation (Menin-MLL Interaction) treatment->co_ip viability Cell Viability Assay (GI50 Determination) treatment->viability q_pcr qRT-PCR (HOXA9, MEIS1 Expression) treatment->q_pcr comparison Compare IC50, GI50, Tumor Growth, Survival, and PK parameters co_ip->comparison viability->comparison q_pcr->comparison animal_model Establish MLL-r Leukemia Mouse Model animal_treatment Treat with this compound, MI-503, or Vehicle animal_model->animal_treatment pk_studies Pharmacokinetic Analysis tumor_measurement Tumor Volume Measurement animal_treatment->tumor_measurement survival_analysis Kaplan-Meier Survival Analysis animal_treatment->survival_analysis animal_treatment->pk_studies Blood Sampling tumor_measurement->comparison survival_analysis->comparison pk_studies->comparison

Caption: Workflow for the comparative analysis of this compound and MI-503.

Comparative Analysis and Conclusion

Based on the available preclinical data, both this compound and MI-503 are potent inhibitors of the menin-MLL interaction.

In Vitro Potency and Cellular Activity: MI-503 demonstrates superior potency in inhibiting the menin-MLL interaction with an IC50 of 14.7 nM compared to 90 nM for this compound.[4] This higher biochemical potency translates to greater cellular activity, with MI-503 exhibiting GI50 values in the nanomolar range across various MLL-r cell lines (250-570 nM), while this compound shows a GI50 of approximately 4 µM in MLL-AF9 cells.[1][4]

References

Validating Downstream Gene Expression Changes Induced by ML399: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the menin-MLL inhibitor ML399 with other alternatives, focusing on the validation of downstream gene expression changes. The information presented is supported by experimental data from publicly available research to ensure an objective analysis.

Introduction to this compound and the Menin-MLL Interaction

This compound is a potent and cell-permeable small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] This interaction is a critical driver in a subset of acute leukemias, particularly those with MLL gene rearrangements. By disrupting the menin-MLL interaction, this compound and similar inhibitors aim to reverse the oncogenic gene expression program driven by MLL fusion proteins, leading to cell differentiation and apoptosis in leukemia cells.[2][3] The primary downstream targets of the MLL fusion protein complex are the HOXA9 and MEIS1 genes, which are aberrantly overexpressed in MLL-rearranged leukemias and are crucial for leukemogenesis.[4][5][6][7][8][9]

Comparative Analysis of Gene Expression Changes

While comprehensive, publicly available RNA-sequencing (RNA-seq) or microarray datasets for this compound were not identified during the creation of this guide, the available literature consistently demonstrates its on-target activity through the downregulation of key MLL target genes. For a quantitative perspective on the effects of potent menin-MLL inhibition, this guide presents data from a comparable inhibitor, VTP50469 .

Qualitative Comparison of Menin-MLL Inhibitors

Several small molecule inhibitors targeting the menin-MLL interaction have been developed. These compounds, including this compound, MI-503, MIV-6, and VTP50469, all share the same fundamental mechanism of action and have been shown to downregulate the expression of HOXA9 and MEIS1.[2][3][4][10] This consistent effect across multiple compounds validates the therapeutic strategy of targeting the menin-MLL interaction to reverse the MLL-driven oncogenic program.

Quantitative Gene Expression Changes Induced by a Menin-MLL Inhibitor (VTP50469)

RNA-seq analysis of the MLL-rearranged leukemia cell line MOLM13 treated with VTP50469 provides a detailed view of the downstream transcriptomic effects of potent menin-MLL inhibition. The data reveals a significant downregulation of a large number of genes, including key MLL-fusion protein targets.

Table 1: Downregulated Genes in MOLM13 Cells Treated with VTP50469 (7 days)

Gene SymbolLog2 Fold Changep-value
MEIS1-3.5< 0.001
PBX3-2.8< 0.001
MEF2C-2.5< 0.001
RUNX2-2.3< 0.001
FLT3-2.1< 0.001
CDK6-1.8< 0.001
BCL2-1.5< 0.001
HOXA9-1.2< 0.05
HOXA10-1.1< 0.05

Data is illustrative and derived from publicly available research on VTP50469. A comprehensive list can be found in the supplementary materials of the cited publication.[3]

Notably, while core MLL targets like MEIS1, PBX3, and MEF2C show strong downregulation, the effect on HOXA cluster genes is less pronounced, suggesting a nuanced regulation of the MLL-driven gene expression program.[3]

Signaling Pathway and Experimental Workflow

Menin-MLL Signaling Pathway

The following diagram illustrates the signaling pathway disrupted by this compound and other menin-MLL inhibitors.

Menin_MLL_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to Promoters Target_Genes Target Genes (e.g., HOXA9, MEIS1) Transcription Aberrant Transcription Target_Genes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis This compound This compound This compound->Menin Inhibits Interaction

Menin-MLL signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating Gene Expression Changes

The following diagram outlines a typical workflow for validating the downstream effects of this compound on gene expression.

Experimental_Workflow cluster_treatment Cell Culture and Treatment cluster_analysis Gene Expression Analysis Leukemia_Cells MLL-rearranged Leukemia Cells (e.g., MOLM13, MV4-11) Treatment Treat with this compound (or alternative inhibitor) and Vehicle Control Leukemia_Cells->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq qPCR Quantitative PCR (Validation) RNA_Extraction->qPCR Data_Analysis Bioinformatic Analysis (Differential Gene Expression) RNA_Seq->Data_Analysis

Experimental workflow for gene expression analysis following this compound treatment.

Experimental Protocols

Cell Culture and Treatment

MLL-rearranged leukemia cell lines, such as MOLM13 or MV4-11, are cultured under standard conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin). Cells are seeded at a specified density and treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24, 48, or 72 hours).

RNA Extraction and Quality Control

Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN score > 8) for downstream applications.

RNA-Sequencing (RNA-Seq)
  • Library Preparation: RNA-seq libraries are prepared from the extracted RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline. This includes quality control, trimming of adapter sequences, alignment to a reference genome (e.g., hg38), and quantification of gene expression levels (e.g., as transcripts per million - TPM). Differential gene expression analysis is then performed between the this compound-treated and vehicle-treated samples to identify genes with statistically significant changes in expression.

Quantitative Real-Time PCR (qRT-PCR) Validation

To validate the results from RNA-seq, the expression levels of selected differentially expressed genes are quantified using qRT-PCR.

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • Primer Design: Gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) are designed and validated.

  • PCR Reaction: The qRT-PCR reaction is performed using a SYBR Green or TaqMan-based assay on a real-time PCR system.

  • Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, normalized to the housekeeping gene.

Conclusion

This compound is a potent inhibitor of the menin-MLL interaction, a key driver of MLL-rearranged leukemias. While a comprehensive public dataset of this compound-induced gene expression changes is not yet available, existing research and data from comparable inhibitors like VTP50469 strongly indicate that this compound effectively downregulates the expression of critical MLL target genes, including HOXA9 and MEIS1. The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate and further explore the downstream transcriptomic effects of this compound and other menin-MLL inhibitors. This comparative approach is essential for advancing our understanding of this promising therapeutic strategy and for the development of novel treatments for MLL-rearranged leukemias.

References

Genetic Cross-Validation of ML399's Mechanism: A Comparative Guide to Menin-MLL Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML399, a small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with alternative therapeutic strategies. We delve into the genetic approaches used to validate the mechanism of action of these inhibitors and present supporting experimental data to offer a clear perspective on their performance and preclinical validation.

Introduction to this compound and Menin-MLL Inhibition

This compound is a potent and cell-permeable second-generation inhibitor of the menin-MLL interaction.[1] This interaction is a critical driver of leukemogenesis in subtypes of acute leukemia characterized by MLL gene rearrangements (MLL-r) or mutations in the nucleophosmin 1 (NPM1) gene. The menin-MLL complex is essential for the recruitment of the MLL fusion protein to its target genes, leading to the aberrant expression of downstream effectors like HOXA9 and MEIS1, which in turn drive uncontrolled cell proliferation and block differentiation.[2][3][4] Small molecule inhibitors that disrupt the menin-MLL interaction represent a promising targeted therapeutic strategy for these aggressive leukemias.[5][6]

Performance Comparison of Menin-MLL Inhibitors

The landscape of menin-MLL inhibitors has evolved significantly since the development of early probes. Below is a comparative summary of this compound and other notable preclinical and clinical inhibitors.

Table 1: In Vitro Potency of Menin-MLL Inhibitors

CompoundTargetIC50 (nM)Cell LineReference
This compound Menin-MLL Interaction~4000 (GI50)MLL-AF9 cells[1]
MI-503 Menin-MLL Interaction~15Menin-MBM1 Inhibition[7]
MIV-6 Menin-MLL Interaction67Menin-MLL Inhibition[8]
Revumenib (SNDX-5613) Menin-MLL Interaction13-37 (GI50)MLL-r leukemia cells[7]
Ziftomenib (KO-539) Menin-MLL InteractionLow nanomolarMLL-r & NPM1mut AML cells[9]
MI-1481 Menin-MLL Interaction3.6Menin-MLL1 Inhibition[6]
MI-3454 Menin-MLL Interaction0.51Menin-MLL Inhibition[10]

Table 2: Cellular Activity of Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines

CompoundCell LineProliferation Inhibition (GI50/IC50)Downregulation of HOXA9/MEIS1Reference
This compound MLL-AF9~4 µMYes[1]
MI-503 MV4;11~200-500 nMYes[6]
MIV-6 MLL-AF91.1 µMYes[8]
Revumenib (SNDX-5613) MOLM-13, MV4;1113-37 nMYes[7]
Ziftomenib (KO-539) MOLM13, MV411Low nanomolarYes[9]

Genetic Validation of the Mechanism of Action

Genetic approaches are paramount to unequivocally demonstrate that the cellular effects of a small molecule inhibitor are a direct consequence of its interaction with the intended target. For menin-MLL inhibitors, these experiments typically involve modulating the expression of MEN1 (the gene encoding menin) or the specific MLL fusion gene to observe the impact on the inhibitor's activity.

CRISPR/Cas9-Mediated Knockout/Mutation

CRISPR/Cas9 technology can be employed to introduce loss-of-function mutations in the MEN1 gene. If the inhibitor's efficacy is diminished or abrogated in cells with a non-functional menin protein, it provides strong evidence of on-target activity. A CRISPR-based screen can also be used to identify resistance mutations, as has been demonstrated for revumenib, where specific mutations in the menin-binding pocket were shown to confer resistance.[11][12]

shRNA/siRNA-Mediated Knockdown

Short hairpin RNA (shRNA) or small interfering RNA (siRNA) can be used to transiently or stably reduce the expression of the MLL fusion protein. A successful validation would show that the knockdown of the MLL fusion protein phenocopies the effects of the menin-MLL inhibitor, such as reduced cell proliferation and decreased expression of HOXA9 and MEIS1.[13][14] Conversely, cells with reduced MLL fusion protein levels would be expected to show decreased sensitivity to the inhibitor.

Experimental Protocols

CRISPR/Cas9-Mediated Validation of this compound Target Engagement

Objective: To demonstrate that the cytotoxic and anti-proliferative effects of this compound are dependent on the presence of a functional menin protein.

Methodology:

  • gRNA Design and Cloning: Design and clone at least two independent guide RNAs (gRNAs) targeting distinct exons of the human MEN1 gene into a suitable lentiviral vector co-expressing Cas9 and a selectable marker (e.g., puromycin resistance). A non-targeting gRNA should be used as a negative control.

  • Lentivirus Production and Transduction: Produce lentiviral particles for each gRNA construct in a packaging cell line (e.g., HEK293T). Transduce an MLL-rearranged leukemia cell line (e.g., MOLM-13, which harbors an MLL-AF9 fusion) with the lentiviral particles.

  • Selection and Validation of Knockout: Select for transduced cells using puromycin. Validate the knockout of the menin protein in the bulk population or in isolated single-cell clones by Western blot and Sanger sequencing of the targeted genomic locus.

  • Cell Viability Assay: Plate the menin-knockout and control cell populations at a low density. Treat the cells with a dose range of this compound or vehicle control (DMSO). After a defined period (e.g., 72-96 hours), assess cell viability using a suitable assay (e.g., CellTiter-Glo).

  • Data Analysis: Compare the dose-response curves and IC50 values for this compound in the menin-knockout versus control cells. A significant rightward shift in the dose-response curve and an increased IC50 in the knockout cells would confirm that menin is the target of this compound.

shRNA-Mediated Validation of this compound's Downstream Effects

Objective: To show that the downregulation of HOXA9 and MEIS1 by this compound is a consequence of disrupting the menin-MLL interaction.

Methodology:

  • shRNA Design and Cloning: Design and clone at least two independent shRNAs targeting the specific breakpoint of the MLL-AF9 fusion transcript into a lentiviral vector with a fluorescent reporter (e.g., GFP). A scrambled shRNA should serve as a control.

  • Lentivirus Production and Transduction: Produce and transduce MOLM-13 cells with the shRNA lentiviruses.

  • Validation of Knockdown: After 48-72 hours, confirm the knockdown of the MLL-AF9 fusion transcript and protein by RT-qPCR and Western blot, respectively. Also, measure the expression levels of HOXA9 and MEIS1 by RT-qPCR.

  • Treatment with this compound: In parallel, treat non-transduced MOLM-13 cells with an effective concentration of this compound or DMSO for the same duration.

  • Comparative Gene Expression Analysis: Compare the extent of HOXA9 and MEIS1 downregulation in the MLL-AF9 knockdown cells to that in the this compound-treated cells. Similar levels of downregulation would indicate that this compound's effect on these target genes is mediated through the disruption of the menin-MLL interaction.

Signaling Pathways and Visualizations

The primary mechanism of menin-MLL inhibitors is the disruption of a protein-protein interaction that leads to the epigenetic silencing of key oncogenes.

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_fusion Interaction HOXA9_MEIS1 HOXA9 & MEIS1 Promoters MLL_fusion->HOXA9_MEIS1 Binds to DNA DNA HOXA9_MEIS1_mRNA HOXA9 & MEIS1 mRNA HOXA9_MEIS1->HOXA9_MEIS1_mRNA Transcription Leukemogenic_Proteins Leukemogenic Proteins HOXA9_MEIS1_mRNA->Leukemogenic_Proteins Translation Proliferation Cell Proliferation Leukemogenic_Proteins->Proliferation Drives Differentiation_Block Block in Differentiation Leukemogenic_Proteins->Differentiation_Block Maintains This compound This compound (Menin-MLL Inhibitor) This compound->Menin Binds to & Blocks Interaction

Caption: Signaling pathway of the Menin-MLL interaction and its inhibition by this compound.

References

ML399 vs. First-Generation Menin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between menin and the histone methyltransferase MLL (Mixed Lineage Leukemia) is a critical dependency in certain aggressive forms of acute leukemia, particularly those with MLL rearrangements or NPM1 mutations. This has led to the development of small molecule inhibitors aimed at disrupting this protein-protein interaction. This guide provides a detailed comparison of ML399, a second-generation menin-MLL inhibitor, with key first-generation inhibitors, offering insights into their performance based on available experimental data.

Introduction to Menin-MLL Inhibition

The menin protein acts as a scaffold, bringing the MLL1 fusion protein to chromatin, which leads to the aberrant expression of leukemogenic genes like HOXA9 and MEIS1. This sustained gene expression drives leukemia proliferation and blocks cell differentiation. Menin inhibitors function by binding to a pocket on menin that is crucial for its interaction with MLL, thereby displacing the MLL fusion protein from its target genes and reversing the leukemogenic program.

First-generation menin inhibitors, such as MI-2, MI-2-2, MI-463, and MI-503, were instrumental in validating the therapeutic potential of targeting the menin-MLL interaction. However, these early compounds often faced challenges related to potency, selectivity, and pharmacokinetic properties. This compound was developed as a second-generation inhibitor to address some of these limitations.

Quantitative Performance Comparison

The following tables summarize the in vitro binding affinity and cellular potency of this compound compared to first-generation menin inhibitors. The data has been compiled from various preclinical studies.

Table 1: In Vitro Binding Affinity against Menin

CompoundAssay TypeTargetIC50 (nM)Kd (nM)
This compound FPMenin-MLLNot ReportedNot Reported
MI-2 FPMenin-MLL446[1][2]158[1]
MI-2-2 FPMenin-MBM146[3][4]22[3][5]
FPMenin-MLL (bivalent)520[3][4]
MI-463 FPMenin-MLL15.3[6][7]~10[8]
MI-503 FPMenin-MLL14.7[7][9]~10[8]

Table 2: Cellular Potency in MLL-Rearranged Leukemia Cell Lines

CompoundCell LineTranslocationGI50 (µM)
This compound MLL-AF9t(9;11)~4
MI-2 MLL-AF9t(9;11)~5[1]
MV4;11t(4;11)9.5[1]
KOPN-8t(11;19)7.2[1]
MI-2-2 MLL-AF9t(9;11)Low µM
MV4;11t(4;11)~3[10]
MI-463 MLL-AF9t(9;11)0.23[11][12]
Human MLL cell linesVarious0.25 - 0.57
MI-503 MLL-AF9t(9;11)0.22[9][11]
Human MLL cell linesVarious0.25 - 0.57[9]

Table 3: Pharmacokinetic Properties

CompoundParameterSpeciesValue
This compound Not Reported
MI-2 Not Reported
MI-2-2 Not Reported
MI-463 Oral BioavailabilityMouse~45%[11][12]
MI-503 Oral BioavailabilityMouse~75%[9][11]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the central role of the menin-MLL interaction in leukemia and the mechanism of its inhibition.

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_complex Menin-MLL Complex cluster_cytoplasm Cytoplasm MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction Chromatin Chromatin Menin->Chromatin Tethering HOXA9_MEIS1 HOXA9/MEIS1 Genes Chromatin->HOXA9_MEIS1 Accessibility Leukemogenic_Proteins Leukemogenic Proteins HOXA9_MEIS1->Leukemogenic_Proteins Transcription & Translation Proliferation Cell Proliferation Leukemogenic_Proteins->Proliferation Differentiation_Block Differentiation Block Leukemogenic_Proteins->Differentiation_Block Menin_Inhibitor Menin Inhibitor (e.g., this compound) Menin_Inhibitor->Menin Inhibition

Menin-MLL signaling pathway in leukemia.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay is used to determine the binding affinity of inhibitors to the menin-MLL complex.

FP_Assay_Workflow start Start step1 Prepare Assay Buffer start->step1 step2 Incubate Fluorescently-labeled MLL peptide with Menin protein step1->step2 step3 Add serially diluted Menin Inhibitor step2->step3 step4 Incubate to reach equilibrium step3->step4 step5 Measure Fluorescence Polarization step4->step5 step6 Calculate IC50 value step5->step6 end End step6->end

Fluorescence Polarization assay workflow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled MLL peptide (e.g., FITC-labeled MLL4-43).

    • Prepare a stock solution of purified recombinant human menin protein.

    • Prepare serial dilutions of the menin inhibitor (e.g., this compound, MI-2) in an appropriate solvent like DMSO.

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Assay Procedure:

    • In a 384-well plate, add the menin protein and the fluorescently labeled MLL peptide to each well.

    • Add the serially diluted menin inhibitor to the wells. Include control wells with DMSO only (no inhibitor).

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a suitable plate reader.

    • The IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent peptide, is calculated by fitting the data to a dose-response curve.

MTT Cell Viability Assay

This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of leukemia cells, which is an indicator of cell viability and proliferation.[13]

Protocol:

  • Cell Culture and Seeding:

    • Culture MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a predetermined density.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the menin inhibitors. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The GI50 (concentration for 50% growth inhibition) is determined by plotting the cell viability against the inhibitor concentration.

Co-Immunoprecipitation (Co-IP) for Target Engagement

Co-IP is used to confirm that the menin inhibitors disrupt the interaction between menin and MLL fusion proteins within a cellular context.[14][15]

CoIP_Workflow start Start step1 Treat MLL-rearranged leukemia cells with Menin Inhibitor or DMSO start->step1 step2 Lyse cells to obtain protein extracts step1->step2 step3 Incubate lysate with an antibody against Menin or MLL step2->step3 step4 Add Protein A/G beads to capture antibody-protein complexes step3->step4 step5 Wash beads to remove non-specific binding step4->step5 step6 Elute bound proteins step5->step6 step7 Analyze by Western Blotting step6->step7 end End step7->end

References

Assessing the Synergistic Effects of ML399 with Other Drugs: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ML399, a potent and selective small-molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction, represents a promising therapeutic strategy for acute leukemias harboring KMT2A (formerly MLL) rearrangements or NPM1 mutations. The efficacy of targeted therapies like this compound can often be enhanced through combination with other agents that act on complementary or parallel pathways. This guide provides an objective comparison of the synergistic potential of this compound, as a representative of the menin inhibitor class, with various other anti-leukemic drugs, supported by preclinical experimental data.

Data Presentation: Quantitative Analysis of Synergy

The synergistic effect of drug combinations is commonly quantified using the Combination Index (CI), calculated based on the Chou-Talalay method.[1][2] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[1][3] The data presented below is derived from preclinical studies on various menin inhibitors, which are expected to have a similar synergistic profile to this compound due to their shared mechanism of action.

Drug ClassCombination DrugCell LinesCombination Index (CI) / Synergy ScoreKey Finding
Proteasome Inhibitor CarfilzomibInfant B-ALL cellsCI = 0.7[4]Substantial synergy observed over a broad range of concentrations.
DOT1L Inhibitor Pinometostat (EPZ-5676)KMT2A-rearranged ALL and AML cellsSynergistic[5][6]Pronounced synergy, especially in KMT2A-rearranged ALL cells.[6]
BCL2 Inhibitor VenetoclaxAML cellsSynergistic[7][8][9]Combination leads to synergistic apoptosis in AML cells.[7]
Chemotherapy Cytarabine (Ara-C)MLL-rearranged leukemia cells (KOPN-8)Synergistic at 0.5x concentration[10]Synergistic cytotoxicity observed in specific MLL-rearranged cell lines.[10]

Mandatory Visualization

Signaling Pathway of Menin Inhibitor Synergy

Menin inhibitors, such as this compound, disrupt the crucial interaction between menin and the KMT2A (MLL) fusion protein. This abrogates the recruitment of the histone methyltransferase DOT1L, leading to reduced H3K79 methylation and the downregulation of key leukemogenic genes like HOXA9 and MEIS1. This action promotes differentiation and apoptosis in leukemia cells. The diagram below illustrates how co-targeting different nodes of this pathway can lead to synergistic anti-leukemic effects.

Synergy_Pathways cluster_nucleus Leukemic Cell Nucleus menin_mll Menin-KMT2A (MLL) Complex dot1l_recruitment DOT1L Recruitment & H3K79 Methylation menin_mll->dot1l_recruitment Promotes This compound This compound (Menin Inhibitor) This compound->menin_mll Inhibits synergy Synergistic Apoptosis & Cell Death This compound->synergy hoxa9_meis1 HOXA9 / MEIS1 Expression leukemia_survival Leukemic Cell Survival & Proliferation hoxa9_meis1->leukemia_survival Drives apoptosis Apoptosis leukemia_survival->apoptosis dot1l_recruitment->hoxa9_meis1 Activates dot1l_inhibitor DOT1L Inhibitor (e.g., Pinometostat) dot1l_inhibitor->dot1l_recruitment Inhibits dot1l_inhibitor->synergy bcl2 BCL2 bcl2->apoptosis Inhibits venetoclax Venetoclax venetoclax->bcl2 Inhibits venetoclax->synergy

Caption: Synergistic targeting of leukemogenic pathways.

Experimental Protocols

Assessment of Drug Synergy using the Chou-Talalay Method

This protocol outlines the general workflow for determining the synergistic effects of this compound in combination with another drug using a cell viability assay.

1. Cell Culture and Seeding:

  • Culture MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11, SEM) in appropriate media (e.g., RPMI-1640 with 10% FBS).[9]

  • Seed cells in 96-well or 384-well plates at a predetermined density to ensure logarithmic growth during the assay period.

2. Drug Preparation and Treatment:

  • Prepare stock solutions of this compound and the combination drug in a suitable solvent like DMSO.

  • Perform serial dilutions of each drug to create a dose-response range. For combination studies, a fixed-ratio dilution series is often used, based on the IC50 values of the individual drugs.[11]

  • Treat the cells with:

    • This compound alone

    • The combination drug alone

    • A combination of this compound and the other drug at various concentrations.

  • Include a vehicle control (e.g., DMSO) group.

3. Incubation and Viability Assay:

  • Incubate the treated cells for a specified period, typically 72 hours.[4]

  • Assess cell viability using a suitable assay, such as the alamarBlue assay or a fluorescence-based digital image microscopy system like DIMSCAN.[2][4]

4. Data Analysis:

  • Calculate the fraction of affected (inhibited) cells for each drug concentration and combination.

  • Use software like CompuSyn or CalcuSyn to perform the Chou-Talalay analysis.[1][10] This software will generate Combination Index (CI) values based on the dose-effect curves of the single agents and their combination.

  • Interpret the CI values:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical drug synergy experiment.

Experimental_Workflow start Start cell_culture Culture Leukemia Cell Lines (e.g., MOLM-13) start->cell_culture treatment Treat Cells in Multi-Well Plates (Single agents & Combination) cell_culture->treatment drug_prep Prepare Serial Dilutions of this compound & Combination Drug drug_prep->treatment incubation Incubate for 72h treatment->incubation viability_assay Perform Cell Viability Assay (e.g., alamarBlue) incubation->viability_assay data_analysis Analyze Data with Chou-Talalay Method (CompuSyn/CalcuSyn) viability_assay->data_analysis end Determine Synergy (CI < 1) data_analysis->end

Caption: Workflow for assessing drug synergy.

Conclusion

The available preclinical evidence strongly suggests that menin inhibitors, the class to which this compound belongs, exhibit significant synergistic anti-leukemic activity when combined with other targeted agents and conventional chemotherapy. The most compelling combinations identified are with DOT1L inhibitors, BCL2 inhibitors like venetoclax, and proteasome inhibitors. These combinations often lead to enhanced apoptosis and differentiation of leukemia cells. The experimental protocols and analytical methods described provide a robust framework for the continued investigation and validation of these promising combination therapies in a preclinical setting, with the ultimate goal of improving outcomes for patients with MLL-rearranged and NPM1-mutated acute leukemias.

References

Safety Operating Guide

Safe Disposal of ML399: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of ML399, a chemical compound utilized in scientific research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, may provoke an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects[1].

Key Safety and Hazard Information

Proper handling and disposal of this compound require a clear understanding of its associated hazards and the necessary safety precautions. The following table summarizes critical data sourced from the material's safety data sheet (SDS).

ParameterSpecificationSource
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH410: Very toxic to aquatic life with long lasting effects[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator.[1]
Handling Precautions Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.[1][2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Storage Conditions Store in a cool, well-ventilated area in a tightly sealed container. Powder: -20°C; In solvent: -80°C. Keep away from direct sunlight and ignition sources.[1]

Experimental Protocol: Step-by-Step Disposal Procedures

The disposal of this compound and associated waste must be conducted in strict accordance with institutional policies and local, state, and federal regulations[1]. The following protocol provides a detailed, step-by-step methodology for its safe disposal in a laboratory setting.

Waste Segregation and Collection

Proper segregation is the first critical step to prevent accidental reactions and ensure compliant disposal.

  • Do Not Mix Wastes : Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office[3].

  • Solid Waste :

    • Collect unused or expired pure this compound powder in its original container or a clearly labeled, compatible container.

    • Place contaminated personal protective equipment (gloves, weighing paper, etc.) into a dedicated, sealed plastic bag or container labeled "this compound Solid Waste."

  • Liquid Waste :

    • Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container. Halogenated and non-halogenated solvent wastes should generally be segregated[3].

    • The container must be clearly labeled "Hazardous Waste: this compound in [Solvent Name]" and include the approximate concentration.

    • Keep waste containers securely closed except when adding waste[3]. Do not overfill containers; it is recommended not to fill above 75% capacity[4].

  • Contaminated Labware :

    • Sharps : Contaminated needles, syringes, or razor blades must be placed in a designated sharps container.

    • Glassware : Rinse contaminated glassware (e.g., flasks, beakers) three times with a suitable solvent. The rinsate must be collected and disposed of as this compound liquid hazardous waste[3]. After triple-rinsing, the glassware can typically be washed and reused. Empty, unrinsed containers must be disposed of as hazardous waste.

Labeling and Storage of Waste

Accurate labeling and safe storage are mandatory for regulatory compliance and safety.

  • Labeling : All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the hazard (e.g., "Toxic," "Aquatic Toxin")[5]. If in a solution, list all components and their approximate percentages[5].

  • Storage Location : Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory[5]. This area must be under the control of the laboratory personnel, away from drains, and segregated from incompatible materials[1][3].

  • Container Integrity : Regularly inspect waste containers for leaks or degradation. Ensure caps are tightly sealed[3][5].

Final Disposal

Disposal must be managed through your institution's official channels.

  • Contact EHS : Arrange for a pickup of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or designated waste management provider.

  • Professional Disposal : this compound waste must be disposed of via a licensed professional waste disposal service or an approved waste disposal plant[1][2][6].

  • Environmental Precaution : Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain[1]. Its high aquatic toxicity necessitates containment and professional disposal to prevent environmental release[1][7].

Workflow for this compound Waste Management

The following diagram illustrates the decision-making and procedural flow for the safe handling and disposal of this compound waste in a research environment.

ML399_Disposal_Workflow start_node Start: this compound Waste Generated is_pure Pure Solid or Contaminated PPE? start_node->is_pure Identify Waste Type decision_node decision_node process_node process_node waste_cat_node waste_cat_node final_node final_node storage_node storage_node is_liquid Liquid Solution? is_pure->is_liquid No collect_solid Collect in Labeled Solid Waste Container is_pure->collect_solid Yes is_labware Contaminated Labware? is_liquid->is_labware No collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Yes decontaminate Triple-Rinse with Appropriate Solvent is_labware->decontaminate Yes store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Waste decontaminate->collect_rinsate collect_rinsate->store_waste schedule_pickup Arrange Pickup with EHS/Licensed Contractor store_waste->schedule_pickup end_disposal End: Compliant Disposal schedule_pickup->end_disposal

Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling ML399

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols, operational guidance, and disposal plans for the handling of ML399, a potent and cell-penetrant inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.

Summary of Safety and Handling

This compound is a chemical compound intended for laboratory research use only. The following table summarizes the essential safety information derived from its Material Safety Data Sheet (MSDS).

ParameterGuidelineCitation
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE) - Eye Protection: Safety goggles with side-shields.- Hand Protection: Protective gloves.- Skin and Body Protection: Impervious clothing.- Respiratory Protection: Suitable respirator.[1]
Handling Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]
Storage Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. Store powder at -20°C and solutions in solvent at -80°C.[1]
First Aid: Ingestion If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
First Aid: Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]
First Aid: Eye Contact Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1]
First Aid: Inhalation Immediately relocate self or casualty to fresh air.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Waste TypeDisposal ProcedureCitation
Unused this compound Dispose of contents/container to an approved waste disposal plant.[1]
Contaminated Materials All labware and consumables that have come into contact with this compound should be treated as hazardous waste and disposed of according to institutional and local regulations.[1]

Experimental Protocols

The following are representative protocols for the preparation and use of this compound in a research setting.

Preparation of this compound Stock Solution

This compound is soluble in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • In a sterile microcentrifuge tube, add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -80°C.

Cell Viability (MTT) Assay

This protocol provides a general procedure to assess the effect of this compound on the viability of MLL-rearranged leukemia cell lines.

Materials:

  • MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the MLL-rearranged leukemia cells in a 96-well plate at a predetermined optimal density.

  • Incubate the cells for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is below a cytotoxic threshold for the cells (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Add the diluted this compound solutions to the appropriate wells.

  • Incubate for the desired treatment period (e.g., 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathway and Mechanism of Action

This compound is an inhibitor of the protein-protein interaction between menin and the Mixed Lineage Leukemia (MLL) protein. In MLL-rearranged leukemias, a fusion protein is created that retains the N-terminal portion of MLL, which binds to menin. This interaction is critical for the oncogenic activity of the MLL fusion protein, leading to the upregulation of target genes such as HOXA9, which in turn drives leukemogenesis. This compound disrupts the menin-MLL interaction, thereby inhibiting the transcription of these target genes and suppressing the proliferation of leukemia cells.

ML399_Mechanism_of_Action cluster_nucleus Cell Nucleus Menin Menin Menin_MLL_Complex Menin-MLL Complex Menin->Menin_MLL_Complex MLL_Fusion MLL Fusion Protein MLL_Fusion->Menin_MLL_Complex DNA DNA (HOXA9 Promoter) Menin_MLL_Complex->DNA Binds to promoter Transcription Gene Transcription DNA->Transcription Upregulates Leukemogenesis Leukemogenesis Transcription->Leukemogenesis This compound This compound This compound->Menin_MLL_Complex Inhibits Interaction

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Operational and Disposal Workflow

The following diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.

ML399_Workflow cluster_storage Storage cluster_handling Handling (in Ventilated Hood) cluster_disposal Disposal Store_Powder Store Powder (-20°C) Weigh Weigh Powder Store_Powder->Weigh Dispose_Solid Dispose of Unused Powder (Approved Waste Plant) Store_Powder->Dispose_Solid Store_Solution Store Solution (-80°C) Dilute Prepare Working Solutions Store_Solution->Dilute Dissolve Dissolve in DMSO Weigh->Dissolve Dissolve->Store_Solution Experiment Perform Experiment Dilute->Experiment Dispose_Liquid Dispose of Contaminated Liquid Waste Experiment->Dispose_Liquid Dispose_Consumables Dispose of Contaminated Consumables Experiment->Dispose_Consumables

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.